SIM1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[3-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxymethyl]-2-methylpropoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H98Cl2N14O13S3/c1-46-49(4)110-76-66(46)68(54-16-20-57(80)21-17-54)86-60(72-91-89-51(6)94(72)76)37-63(97)82-24-26-102-28-30-104-32-34-106-42-79(11,44-108-41-65(99)88-71(78(8,9)10)75(101)93-40-59(96)36-62(93)74(100)84-39-53-12-14-56(15-13-53)70-48(3)85-45-109-70)43-107-35-33-105-31-29-103-27-25-83-64(98)38-61-73-92-90-52(7)95(73)77-67(47(2)50(5)111-77)69(87-61)55-18-22-58(81)23-19-55/h12-23,45,59-62,71,96H,24-44H2,1-11H3,(H,82,97)(H,83,98)(H,84,100)(H,88,99)/t59-,60+,61+,62+,71-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARNTROXRCXFHV-CMRSQZKGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(C)(COCCOCCOCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)COCC(=O)NC(C(=O)N8CC(CC8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(C)(COCCOCCOCCNC(=O)C[C@H]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)COCC(=O)N[C@H](C(=O)N8C[C@@H](C[C@H]8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H98Cl2N14O13S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1618.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Downstream Targets of SIM1 Transcription Factor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-minded 1 (SIM1) is a basic helix-loop-helix (bHLH) PAS domain transcription factor critical for the development and function of the central nervous system, particularly the hypothalamus.[1][2] In humans, heterozygous loss-of-function mutations in the this compound gene are associated with severe, early-onset obesity, often with features overlapping with Prader-Willi syndrome.[3][4] this compound functions as a key regulator of gene expression, primarily by forming a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2).[3][5][6] This complex binds to specific DNA sequences in the regulatory regions of target genes to modulate their transcription. Understanding the downstream targets of this compound is crucial for elucidating the molecular mechanisms underlying its role in energy homeostasis, neurodevelopment, and disease, and for identifying potential therapeutic targets for obesity and related disorders.
This technical guide provides a comprehensive overview of the known and putative downstream targets of the this compound transcription factor, detailed methodologies for their identification and validation, and a visual representation of the associated signaling pathways and experimental workflows.
Downstream Targets of this compound
The identification of direct and indirect downstream targets of this compound has been approached using various methodologies, primarily through gene expression analysis in response to altered this compound levels.
Targets Identified by Microarray Analysis
An early key study utilized an inducible gene expression system in a neuronal cell line coupled with microarray analysis to identify potential downstream targets of the this compound/ARNT2 heterodimer.[5][7] This approach identified 268 genes with induced expression of over 1.7-fold upon this compound/ARNT2 activation.[5][7] While the complete list of these 268 genes is not publicly available, subsequent validation experiments confirmed several key targets.[5]
| Gene Symbol | Gene Name | Fold Induction (Microarray) | Validation Method | Reference |
| Jak2 | Janus kinase 2 | >1.7 | Northern Blot, In situ hybridization | [5] |
| Thrb (TRβ2) | Thyroid hormone receptor beta | >1.7 | Northern Blot, In situ hybridization | [5] |
Expression of both Jak2 and Thrb was shown to be lost in the neuroendocrine hypothalamus of this compound mutant mice, further validating them as downstream targets.[5]
Other Putative Downstream Targets
Several other genes, particularly those encoding neuropeptides, have been identified as being regulated by this compound based on their reduced expression in this compound-deficient animal models. These findings suggest that this compound is a critical regulator of neuroendocrine cell identity and function.
| Gene Symbol | Gene Name | Experimental Evidence | Reference |
| Oxt | Oxytocin | Reduced expression in this compound heterozygous and conditional knockout mice.[8][9][10] | [8][9][10] |
| Avp | Arginine Vasopressin | Reduced expression in inducible this compound knockout mice and this compound haploinsufficient mice.[9][11][12] | [9][11][12] |
| Crh | Corticotropin-releasing hormone | Reduced expression in inducible this compound knockout mice.[9] | [9] |
| Trh | Thyrotropin-releasing hormone | Reduced expression in this compound knockout mice.[8] | [8] |
| Sst | Somatostatin | This compound is required for the development of somatostatin-expressing neurons.[9] | [9] |
| Brn2 (Pou3f2) | POU class 3 homeobox 2 | This compound functions upstream to maintain Brn2 expression in the developing hypothalamus. | [13] |
| Sim2 | Single-minded family bHLH transcription factor 2 | This compound utilizes Sim2 as a downstream gene to mediate neuroendocrine hormone gene expression. | [13] |
Signaling Pathways Involving this compound
This compound is a crucial component of the leptin-melanocortin signaling pathway in the hypothalamus, which is a master regulator of energy balance. Activation of the melanocortin 4 receptor (MC4R) in the paraventricular nucleus (PVN) of the hypothalamus leads to the induction of this compound expression.[13][14] this compound, in turn, is necessary for mediating the anorexigenic (appetite-suppressing) effects of melanocortin signaling.[13] One of the key downstream effectors in this pathway is the neuropeptide oxytocin, whose expression is regulated by this compound.[8]
Experimental Protocols
The identification and validation of this compound downstream targets involve a combination of genome-wide screening techniques and targeted molecular biology assays.
Protocol 1: Identification of Target Genes using an Inducible Expression System and Microarray Analysis
This protocol is based on the methodology used to identify a large cohort of potential this compound/ARNT2 downstream targets.[5][15]
1. Cell Line and Culture:
-
Utilize a neuronal cell line (e.g., SH-SY5Y) that is amenable to stable transfection and inducible gene expression.
-
Culture cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
2. Generation of Inducible Cell Lines:
-
Use a tetracycline-inducible expression system (e.g., Tet-On system).
-
Co-transfect the neuronal cells with two plasmids:
-
A regulator plasmid expressing the reverse tetracycline-controlled transactivator (rtTA).
-
A response plasmid containing the this compound and ARNT2 cDNAs under the control of a tetracycline-responsive promoter.
-
-
Select for stably transfected cells using appropriate selection markers (e.g., G418, hygromycin).
3. Induction of Gene Expression:
-
Plate the stable cell line at a consistent density.
-
Induce the expression of this compound and ARNT2 by adding a tetracycline analog (e.g., doxycycline) to the culture medium at a predetermined optimal concentration.
-
Include a non-induced control group (no doxycycline).
-
Incubate for a sufficient time to allow for target gene transcription (e.g., 24-48 hours).
4. RNA Extraction and Microarray Hybridization:
-
Harvest cells from both induced and non-induced conditions.
-
Extract total RNA using a standard method (e.g., TRIzol reagent) and assess RNA quality and quantity.
-
Synthesize fluorescently labeled cDNA from the RNA samples (e.g., Cy3 for control, Cy5 for induced).
-
Hybridize the labeled cDNA to a microarray chip containing probes for a large portion of the genome.
5. Data Analysis:
-
Scan the microarray slide to obtain fluorescence intensity data for each spot.
-
Normalize the data to account for technical variations.
-
Calculate the fold change in gene expression between the induced and non-induced samples.
-
Apply statistical tests to identify genes with significantly altered expression (e.g., >1.7-fold change with a low p-value).
Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the steps to identify the direct binding sites of this compound on a genome-wide scale.
1. Cell/Tissue Preparation and Cross-linking:
-
Use a relevant cell type, such as primary hypothalamic neurons or a neuronal cell line expressing this compound.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
2. Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-600 base pairs.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the chromatin overnight at 4°C with an antibody specific to this compound. Include a negative control immunoprecipitation with a non-specific IgG antibody.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads extensively with a series of buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating the eluate in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
6. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and the input control DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform high-throughput sequencing.
7. Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions that are significantly enriched in the this compound ChIP sample compared to the input control.
-
Annotate the identified peaks to nearby genes to predict direct this compound target genes.
Protocol 3: Validation of Target Gene Regulation using Luciferase Reporter Assays
This assay is used to confirm that this compound can regulate the expression of a putative target gene through a specific DNA sequence.[16][17]
1. Plasmid Construction:
-
Reporter Plasmid: Clone the putative this compound binding region from the promoter or enhancer of a target gene (e.g., Jak2) into a luciferase reporter vector (e.g., pGL3) upstream of a minimal promoter and the firefly luciferase gene.
-
Expression Plasmids: Use expression vectors for this compound and its dimerization partner ARNT2.
-
Control Plasmid: A vector expressing Renilla luciferase for normalization of transfection efficiency.
2. Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with the reporter plasmid, the this compound and ARNT2 expression plasmids, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Include control groups, such as transfection with an empty expression vector.
3. Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in the presence of this compound/ARNT2 to the control to determine if this compound significantly activates or represses the reporter gene.
Protocol 4: In Vitro Confirmation of this compound-DNA Binding using Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to demonstrate a direct interaction between the this compound/ARNT2 protein complex and a specific DNA probe.
1. Probe Preparation:
-
Synthesize complementary single-stranded oligonucleotides corresponding to the putative this compound binding site.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
2. Protein Preparation:
-
Obtain purified recombinant this compound and ARNT2 proteins or prepare nuclear extracts from cells overexpressing these proteins.
3. Binding Reaction:
-
In a small volume, incubate the labeled probe with the purified proteins or nuclear extract in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
For competition assays, add an excess of unlabeled probe to the reaction to demonstrate the specificity of the interaction.
-
For supershift assays, add an antibody specific to this compound or ARNT2 to the reaction, which will cause a further shift in the mobility of the complex.
4. Electrophoresis:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel.
-
The protein-DNA complexes will migrate slower through the gel than the free, unbound probe.
5. Detection:
-
If using a radioactive probe, expose the gel to X-ray film or a phosphorimager screen.
-
If using a non-radioactive probe, use an appropriate detection method (e.g., chemiluminescence for biotin, fluorescence imaging).
-
A "shifted" band indicates the formation of a protein-DNA complex.
Experimental Workflow for Target Identification
The process of identifying and validating transcription factor downstream targets typically follows a multi-step workflow, combining genome-wide discovery with targeted validation experiments.
Conclusion
The identification of this compound downstream targets is an ongoing area of research with significant implications for understanding the central regulation of energy balance and the pathophysiology of obesity. While initial studies have provided a foundational list of potential targets, the application of modern, genome-wide techniques such as ChIP-seq and RNA-seq in relevant hypothalamic neuronal populations will be instrumental in generating a more complete and direct picture of the this compound-regulated gene network. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate these targets, validate their functional relevance, and ultimately explore their potential as therapeutic intervention points for metabolic disorders.
References
- 1. Quantitative Proteomics Defines Melanoma SIRT1 Signaling [thermofisher.com]
- 2. Single-cell analysis of early chick hypothalamic development reveals that hypothalamic cells are induced from prethalamic-like progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARNT2 acts as the dimerization partner of this compound for the development of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the downstream targets of this compound and ARNT2, a pair of transcription factors essential for neuroendocrine cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the Downstream Targets of this compound and ARNT2, a Pair of Transcription Factors Essential for Neuroendocrine Cell Differentiation* | Semantic Scholar [semanticscholar.org]
- 8. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An Inducible Alpha-Synuclein Expressing Neuronal Cell Line Model for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Quantification of Protein Expression and Modifications by Top-down Targeted Proteomics: A Case of the Sarcomeric Subproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-cell genomics reveals region-specific developmental trajectories underlying neuronal diversity in the human hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inducible Neuronal Inactivation of this compound in Adult Mice Causes Hyperphagic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Chromatin immunoprecipitation and gene expression analysis of neuronal subtypes after fluorescence activated cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Single-Minded 1 (SIM1) in Obesity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The single-minded 1 (SIM1) gene, a member of the basic helix-loop-helix (bHLH) PAS family of transcription factors, is a critical regulator of energy homeostasis. Extensive research has firmly established a causal link between this compound deficiency and severe, early-onset obesity characterized by hyperphagia. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and genetic evidence implicating this compound in the pathogenesis of obesity. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the fields of metabolic disease and drug development in their efforts to understand and target this crucial pathway.
Introduction to this compound and its Function
The this compound gene encodes a transcription factor essential for the proper development and function of the central nervous system, particularly the hypothalamus.[1][2][3] this compound forms a heterodimer with another bHLH-PAS protein, ARNT2, to regulate the transcription of downstream target genes.[4][5] Its expression is prominent in the paraventricular nucleus (PVN), supraoptic nucleus (SON), and anterior periventricular nucleus (aPV) of the hypothalamus.[6] These regions are integral to the regulation of food intake, energy expenditure, and neuroendocrine function.[6][7]
The Molecular Link Between this compound and Obesity
The primary mechanism by which this compound deficiency leads to obesity is through the disruption of the leptin-melanocortin signaling pathway, a cornerstone of appetite and energy balance regulation.[8][9][10][11]
Role in the Leptin-Melanocortin Pathway
The leptin-melanocortin pathway originates in the arcuate nucleus (ARC) of the hypothalamus, where pro-opiomelanocortin (POMC) neurons, upon stimulation by leptin, release α-melanocyte-stimulating hormone (α-MSH).[8][10] α-MSH then binds to the melanocortin 4 receptor (MC4R) on neurons in the PVN, leading to a suppression of food intake.[8][10][12]
This compound functions downstream of MC4R signaling.[5][10][13] Activation of MC4R by melanocortin agonists has been shown to increase this compound expression in mice.[13][14][15] Consequently, this compound is crucial for mediating the anorexigenic effects of the melanocortin system.[6][7]
Downstream Targets and Physiological Effects
This compound regulates the expression of several key neuropeptides involved in satiety and energy homeostasis. One of its critical downstream targets is the gene for oxytocin (OXT).[6][8][16] Reduced oxytocin expression is a consistent finding in cases of this compound deficiency and is thought to contribute to the hyperphagic phenotype.[6][16] Other potential downstream targets include brain-derived neurotrophic factor (BDNF), tropomyosin receptor kinase B (TRKB), and myelin transcription factor 1 like (MYT1L).[8] In mouse models, this compound haploinsufficiency also leads to a significant reduction in Mc4r mRNA levels in the PVN.[7][16]
The primary physiological consequence of this compound deficiency is hyperphagia, an abnormally increased appetite, without a significant change in energy expenditure.[6][9][17][18] This distinguishes it from some other forms of monogenic obesity. However, some studies involving the ablation of this compound-expressing neurons have shown a reduction in both food intake and energy expenditure.[19][20][21]
Genetic Evidence Linking this compound Variants to Obesity
Both rare and common genetic variants in this compound have been associated with obesity in humans and mouse models.
Human Genetic Studies
Haploinsufficiency of this compound, resulting from chromosomal translocations or deletions, was first identified as a cause of severe, early-onset obesity.[1][12] Subsequently, numerous loss-of-function point mutations have been identified in individuals with severe obesity, often accompanied by Prader-Willi-like features such as developmental delay and hypotonia.[22][23][24][25] These mutations often impair the transcriptional activity of the this compound protein.[22][24]
Animal Model Studies
Studies in mice have been instrumental in elucidating the role of this compound. This compound heterozygous knockout mice (this compound+/-) exhibit early-onset obesity, hyperphagia, and increased linear growth.[17][18] These mice are also more susceptible to diet-induced obesity.[9] Conversely, transgenic overexpression of this compound in mice protects against diet-induced obesity and can rescue the hyperphagic phenotype in other genetic models of obesity.[1][9] Conditional knockout models have demonstrated that postnatal inactivation of this compound is sufficient to cause hyperphagic obesity, highlighting its role beyond development.[6][16]
Quantitative Data Summary
The following tables summarize key quantitative findings from genetic and experimental studies on the link between this compound and obesity.
| Human Genetic Study | Cohort | Key Finding | Reference |
| Bonnefond et al. | 44 children with Prader-Willi-like syndrome, 198 children with severe early-onset obesity, 568 morbidly obese adults, and 383 controls | Identification of 8 rare variants in obese individuals. 3 mutations (p.T46R, p.H323Y, and p.T714A) showed strong loss-of-function effects. | [22][23][24] |
| Ramachandrappa et al. | 2,100 patients with severe, early-onset obesity and 1,680 controls | 13 different heterozygous variants in this compound identified in 28 unrelated severely obese patients. 9 of these variants significantly reduced the transcriptional activity of this compound. | [7][26] |
| Holder et al. | Case study | A de novo balanced translocation disrupting the this compound gene was associated with profound early-onset obesity. | [12] |
| Animal Model Study | Model | Phenotype | Quantitative Finding | Reference |
| Michaud et al. | This compound heterozygous mice (this compound+/-) | Hyperphagic obesity | 24% fewer cells in the paraventricular nucleus (PVN). | [17] |
| Holder et al. | This compound heterozygous mice (this compound+/-) | Hyperphagic obesity | Normal energy expenditure. | [17][18] |
| Kublaoui et al. | Conditional postnatal neuronal inactivation of this compound | Hyperphagic obesity | Decreased hypothalamic oxytocin expression. | [6] |
| Xi et al. | Ablation of this compound neurons | Obesity | Increased food intake and reduced energy expenditure. Hypothalamic gene expression of this compound, oxytocin, and TRH was reduced by about 50%. | [19][20] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Luciferase Reporter Gene Assay for this compound Transcriptional Activity
This assay is used to quantify the functional impact of this compound mutations on its ability to act as a transcription factor.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are cultured under standard conditions.
-
Plasmid Constructs:
-
An expression vector containing the wild-type or mutant this compound cDNA.
-
An expression vector for its dimerization partner, ARNT2.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with this compound/ARNT2 binding sites (e.g., a 6x CME - CNS midline element).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Transfection: Cells are co-transfected with the this compound (wild-type or mutant), ARNT2, reporter, and control plasmids using a suitable transfection reagent.
-
Cell Lysis and Luciferase Assay: After 24-48 hours, cells are lysed, and the activities of firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The activity of the mutant this compound is then compared to that of the wild-type this compound to determine the extent of loss of function.
Generation and Analysis of Conditional this compound Knockout Mice
This protocol allows for the temporal and spatial control of this compound gene deletion to study its post-developmental functions.
Protocol:
-
Mouse Strains:
-
Mice carrying a floxed this compound allele (Sim1flox/flox), where loxP sites flank a critical exon.
-
Mice expressing Cre recombinase under the control of a specific promoter (e.g., CaMKII-Cre for postnatal CNS deletion or a tamoxifen-inducible Cre for temporal control).
-
-
Breeding: Sim1flox/flox mice are crossed with Cre-expressing mice to generate experimental animals (e.g., Sim1flox/flox; Cre+) and littermate controls.
-
Induction of Deletion (if applicable): For inducible systems, tamoxifen is administered to activate Cre recombinase and induce gene deletion at a desired age.
-
Phenotypic Analysis:
-
Metabolic Monitoring: Body weight, food intake, and energy expenditure (using metabolic cages) are regularly measured.
-
Histological Analysis: Brain tissue is collected for immunohistochemistry to confirm the loss of this compound protein and to assess the morphology of hypothalamic nuclei.
-
Gene Expression Analysis: RNA is extracted from the hypothalamus for quantitative real-time PCR (qRT-PCR) to measure the expression of this compound and its downstream targets (e.g., Oxt, Mc4r).
-
Stereotactic Injection for Neuron Ablation
This technique is used to specifically ablate this compound-expressing neurons in a particular brain region.
Protocol:
-
Animal Model: this compound-Cre mice are crossed with iDTR (inducible diphtheria toxin receptor) mice. The resulting offspring express the diphtheria toxin receptor specifically in this compound-expressing neurons.
-
Stereotactic Surgery:
-
Mice are anesthetized and placed in a stereotactic frame.
-
A small burr hole is drilled in the skull above the target brain region (e.g., the PVN).
-
A cannula is lowered to the precise coordinates of the target nucleus.
-
-
Diphtheria Toxin Injection: A controlled amount of diphtheria toxin is injected, which will induce apoptosis only in the cells expressing the iDTR (i.e., the this compound neurons).
-
Post-operative Care and Analysis: Animals are monitored for recovery and then subjected to phenotypic analysis as described in the conditional knockout protocol. The specificity of the ablation is confirmed by immunohistochemistry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound and obesity research.
Caption: The Leptin-Melanocortin Signaling Pathway Involving this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. This compound gene | Semantic Scholar [semanticscholar.org]
- 4. Identification of the downstream targets of this compound and ARNT2, a pair of transcription factors essential for neuroendocrine cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic analysis of single-minded 1 gene in early-onset severely obese children and adolescents | PLOS One [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Rare variants in single-minded 1 (this compound) are associated with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the this compound Contribution to Polygenic Obesity in the French Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dl.begellhouse.com [dl.begellhouse.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Postnatal this compound deficiency causes hyperphagic obesity and reduced Mc4r and oxytocin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound haploinsufficiency causes hyperphagia, obesity and reduction of the paraventricular nucleus of the hypothalamus | Carnegie Science [carnegiescience.edu]
- 19. Ablation of this compound Neurons Causes Obesity through Hyperphagia and Reduced Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.plos.org [journals.plos.org]
- 21. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]
- 22. Loss-of-function mutations in this compound contribute to obesity and Prader-Willi-like features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Loss-of-function mutations in this compound contribute to obesity and Prader-Willi–like features - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Orphanet: Obesity due to this compound deficiency [orpha.net]
- 26. JCI - Rare variants in single-minded 1 (this compound) are associated with severe obesity [jci.org]
Unraveling the Role of SIM1 in the Paraventricular Nucleus: A Technical Guide for Researchers
An in-depth exploration of the Single-Minded 1 (SIM1) gene's expression, function, and regulatory networks within the hypothalamic paraventricular nucleus (PVN), providing a crucial resource for scientists and drug development professionals investigating obesity, energy homeostasis, and related neuroendocrine disorders.
The Single-Minded 1 (this compound) gene, a member of the basic helix-loop-helix (bHLH) PAS family of transcription factors, plays a pivotal role in the development and function of the paraventricular nucleus (PVN) of the hypothalamus. This critical brain region is a hub for regulating energy balance, appetite, and neuroendocrine function. Dysregulation of this compound expression or function is strongly associated with hyperphagic obesity in both animal models and humans, making it a significant target for therapeutic intervention. This technical guide synthesizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the complex signaling pathways involving this compound.
Core Functions of this compound in the Paraventricular Nucleus
This compound is indispensable for the proper terminal migration and differentiation of neurons within the PVN.[1] Its expression is essential for the development of several neurosecretory cell lineages that produce critical neuropeptides, including oxytocin, vasopressin, corticotropin-releasing hormone (CRH), and thyrotropin-releasing hormone (TRH). Beyond its developmental role, this compound continues to be expressed in the adult PVN, where it plays a crucial physiological role in the regulation of food intake and body weight.[2]
Haploinsufficiency of the this compound gene in mice leads to a distinct phenotype characterized by early-onset obesity driven by hyperphagia (excessive eating) without a corresponding decrease in energy expenditure. This phenotype closely resembles that observed in mice with defects in the melanocortin signaling pathway, highlighting a critical interaction between this compound and this central energy homeostasis system.[1]
Quantitative Data on this compound Function in the PVN
The following tables summarize key quantitative findings from studies investigating the role of this compound in the PVN.
| Parameter | Genotype/Condition | Observation | Reference(s) |
| PVN Cellularity | This compound+/- mice | ~24% reduction in the number of Nissl-stained cells in the PVN compared to wild-type littermates. | [3][4][5] |
| Food Intake | This compound+/- mice | 14% increase in daily food consumption on a standard chow diet compared to controls. | [6] |
| Adenoviral-mediated this compound knockdown in the PVN of wild-type mice | Peak increase in food intake of 22% six days post-injection compared to control virus. | [7][8] | |
| Adenoviral-mediated this compound overexpression in the PVN of wild-type mice | Peak decrease in food intake of 20% seven days post-injection compared to control virus. | [7][8] | |
| Body Weight | This compound+/- mice | Develop early-onset obesity. | |
| Neuropeptide Expression | This compound+/- mice | Approximately 80% reduction in oxytocin (Oxt) mRNA and peptide levels in the hypothalamus. | [9] |
| This compound+/- mice | 20-40% reduction in TRH, CRH, arginine vasopressin (Avp), and somatostatin (Sst) mRNAs. | [9] | |
| Conditional postnatal this compound knockout mice | Significant decrease in hypothalamic oxytocin and melanocortin 4 receptor (Mc4r) mRNA. | [10] | |
| Melanocortin Signaling | This compound+/- mice | Blunted anorectic response to the melanocortin agonist melanotan-2 (MTII). | [1] |
| This compound+/- mice | Failure to activate c-Fos in PVN neurons in response to MTII. | [1] |
Signaling Pathways Involving this compound in the PVN
This compound is a critical downstream component of the central melanocortin signaling pathway, which is a primary regulator of energy homeostasis. The melanocortin 4 receptor (MC4R) is highly expressed in the PVN, and its activation by agonists like α-melanocyte-stimulating hormone (α-MSH) leads to a reduction in food intake.[4][11] this compound appears to mediate, at least in part, the anorexigenic effects of MC4R activation.[12][13]
Downstream of this compound, a key target is the gene encoding the neuropeptide oxytocin.[9] this compound is believed to directly or indirectly regulate the expression of oxytocin in a subset of PVN neurons. Reduced oxytocin signaling is a significant contributor to the hyperphagia observed in this compound-deficient mice.[9] Another important downstream target is the POU transcription factor Brn2, which is also essential for the terminal differentiation of specific neuroendocrine lineages within the PVN.[14] this compound appears to function upstream of Brn2, maintaining its expression.[14]
Below are diagrams illustrating the key signaling pathways and a proposed experimental workflow for studying this compound function.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to study this compound gene expression and function in the PVN.
In Situ Hybridization for this compound mRNA Detection in Mouse Brain Sections
This protocol is for the detection of this compound mRNA in frozen mouse brain sections using digoxigenin (DIG)-labeled riboprobes.
1. Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.[12]
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 16-20 µm coronal sections containing the PVN using a cryostat and mount on charged slides.[12]
2. Pre-hybridization:
-
Air-dry the slides.
-
Post-fix sections in 4% PFA.
-
Treat with Proteinase K to increase probe accessibility.[15]
-
Acetylate the sections to reduce non-specific binding.
-
Dehydrate through an ethanol series.
3. Hybridization:
-
Apply the DIG-labeled antisense this compound riboprobe in hybridization buffer.[15]
-
Incubate overnight in a humidified chamber at 65°C.
4. Post-hybridization Washes and Detection:
-
Perform a series of stringent washes with SSC buffers to remove unbound probe.[16]
-
Block with a blocking solution (e.g., containing sheep serum).
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Wash to remove unbound antibody.
-
Develop the color reaction using a substrate for AP, such as NBT/BCIP, which produces a purple precipitate at the site of mRNA localization.[16]
Immunohistochemistry for this compound Protein Detection
This protocol describes the detection of this compound protein in perfusion-fixed, frozen mouse brain sections.
1. Tissue Preparation:
-
Prepare frozen brain sections as described for in situ hybridization.
2. Staining Procedure:
-
Thaw and rehydrate the sections in PBS.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).
-
Block non-specific antibody binding by incubating the sections in a blocking solution containing normal serum from the species in which the secondary antibody was raised (e.g., normal goat serum) and a detergent like Triton X-100.[12]
-
Incubate the sections with a primary antibody specific for this compound overnight at 4°C.
-
Wash the sections extensively with PBS-Triton X-100.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody's host species for 1-2 hours at room temperature.[12]
-
Wash the sections to remove unbound secondary antibody.
-
Counterstain with a nuclear stain like DAPI.
-
Mount the sections with an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
Stereotaxic Injection of Adenoviral Vectors into the Mouse PVN
This technique allows for the targeted manipulation of this compound gene expression in the PVN of living mice.
1. Vector Preparation:
-
Prepare high-titer adenoviral vectors containing either a short hairpin RNA (shRNA) targeting this compound for knockdown or the this compound coding sequence for overexpression. A control vector (e.g., expressing GFP) should also be prepared.
2. Surgical Procedure:
-
Anesthetize the mouse and place it in a stereotaxic frame.[17]
-
Shave the scalp and sterilize the area.
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the PVN (e.g., relative to bregma).[18]
-
Drill a small burr hole in the skull over the target location.
-
Lower a microinjection needle or cannula to the desired depth within the PVN.[19]
-
Infuse a small volume of the viral vector solution slowly over several minutes.[19]
-
Leave the needle in place for a few minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
Suture the incision and provide post-operative care.
3. Post-injection Analysis:
-
Allow sufficient time for viral expression (typically 1-2 weeks).
-
Analyze the effects on gene expression, physiology (food intake, body weight), and behavior.
Luciferase Reporter Assay for this compound Transcriptional Activity
This assay is used to determine if this compound can directly regulate the transcription of a target gene by binding to its promoter.
1. Plasmid Construction:
-
Clone the promoter region of the putative target gene upstream of a luciferase reporter gene in an expression vector.
-
Prepare another expression vector containing the coding sequence for this compound.
2. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., a neuronal cell line or HEK293T cells).
-
Co-transfect the cells with the luciferase reporter construct, the this compound expression vector, and a control vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.[20]
3. Luciferase Assay:
-
After a period of incubation (e.g., 24-48 hours) to allow for gene expression, lyse the cells.[18]
-
Measure the activity of both luciferases in the cell lysate using a luminometer and specific substrates for each enzyme.[18]
4. Data Analysis:
-
Normalize the activity of the experimental luciferase (driven by the target promoter) to the activity of the control luciferase.
-
Compare the normalized luciferase activity in cells expressing this compound to that in control cells (transfected with an empty vector) to determine if this compound activates or represses the promoter of the target gene.
Conclusion and Future Directions
The study of this compound gene expression in the paraventricular nucleus has provided profound insights into the molecular mechanisms governing energy homeostasis. The established link between this compound haploinsufficiency and hyperphagic obesity underscores its potential as a therapeutic target. Future research should focus on identifying the full spectrum of this compound's downstream transcriptional targets in the PVN to further elucidate its regulatory network. The development of specific pharmacological modulators of this compound activity could offer novel therapeutic strategies for the treatment of obesity and related metabolic disorders. The detailed methodologies and consolidated data presented in this guide aim to facilitate these ongoing research efforts and accelerate the translation of basic science discoveries into clinical applications.
References
- 1. Step-by-Step In Situ Hybridization Method for Localizing Gene Expression Changes in the Brain | Springer Nature Experiments [experiments.springernature.com]
- 2. In-situ hybridization for mouse brain sections [bio-protocol.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Melanocortin 4 receptor signaling in this compound neurons permits sexual receptivity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenoviral-mediated modulation of this compound expression in the paraventricular nucleus affects food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxytocin Deficiency Mediates Hyperphagic Obesity of this compound Haploinsufficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estimating Energy Expenditure in mice using an Energy Balance Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor [mdpi.com]
- 12. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. e-century.us [e-century.us]
- 16. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 17. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 18. assaygenie.com [assaygenie.com]
- 19. Identification of Novel Cross-Talk between the Neuroendocrine and Autonomic Stress Axes Controlling Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
role of SIM1 in neurogenesis and neuronal differentiation
An In-depth Technical Guide on the Role of SIM1 in Neurogenesis and Neuronal Differentiation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Single-minded homolog 1 (this compound) is a basic helix-loop-helix (bHLH) PAS domain transcription factor critical for the development and function of the central nervous system (CNS)[1][2]. It plays an indispensable role in the terminal differentiation of specific neuronal lineages within the hypothalamus and the specification of serotonergic neurons in the brainstem[1][3][4]. This compound functions primarily by forming heterodimers with the Aryl Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2) to regulate the expression of downstream target genes essential for neuronal maturation and survival[5][6]. Dysregulation of this compound function is implicated in severe early-onset obesity and Prader-Willi-like syndromes, highlighting its importance in both developmental neurogenesis and ongoing physiological regulation[2][7][8][9]. This document provides a comprehensive overview of this compound's function in neurogenesis, details its molecular pathways, summarizes key quantitative data, and outlines relevant experimental methodologies.
The Role of this compound in Hypothalamic Development
This compound is a master regulator for the development of several crucial nuclei in the anterior hypothalamus, namely the paraventricular nucleus (PVN), the supraoptic nucleus (SON), and the anterior periventricular nucleus (aPV)[1][5][7][10][11]. Its expression is essential for the final stages of differentiation and survival of both magnocellular and parvocellular neurosecretory lineages[1].
Terminal Differentiation of Neuroendocrine Cells
Gene targeting studies in mice have demonstrated that a complete loss of this compound function is perinatally lethal.[1][8][10]. The primary defect in this compound homozygous null mice (this compound-/-) is a hypocellular PVN and SON, where at least five distinct types of neurosecretory neurons fail to develop[1]. These include neurons responsible for producing:
-
Oxytocin (OXT)
-
Arginine Vasopressin (AVP)
-
Corticotropin-releasing hormone (CRH)
-
Thyrotropin-releasing hormone (TRH)
-
Somatostatin (SS)[1]
This compound controls the terminal differentiation of these lineages by acting upstream of the POU transcription factor BRN2[1]. In this compound mutant embryos, the prospective PVN/SON region fails to maintain Brn2 expression, which is necessary to direct the final maturation of OXT, AVP, and CRH neurons[1][5][12]. For TRH and SS neurons, this compound appears to function in a parallel pathway, potentially involving the regulation of its paralog, SIM2[5][12].
Gene Dosage Effects and Haploinsufficiency
The development of specific hypothalamic cell types is highly sensitive to the dosage of the this compound gene[10][11]. Mice heterozygous for a this compound null allele (this compound+/-) survive but exhibit hyperphagic obesity, a phenotype also seen in humans with this compound haploinsufficiency[2][8][10]. This is attributed to a significant, but not complete, loss of specific neuronal populations.
The Role of this compound in Serotonergic Neuron Development
Beyond the hypothalamus, this compound is also a key regulator in the differentiation of a subpopulation of rostral serotonergic (5-HT) neurons[3][4].
Specification of the Dorsal Raphe Nucleus (DRN)
In this compound-/- newborn mice, there is a selective and significant reduction in the number of 5-HT neurons specifically within the dorsal raphe nucleus (DRN)[3][4]. Other raphe nuclei and mesencephalic dopaminergic neurons are unaffected, demonstrating a highly specific role for this compound in this neuronal subpopulation[3][4].
The underlying molecular mechanism involves the regulation of key genes in the serotonergic differentiation pathway. This compound acts upstream of the transcription factor Pet1 and Tryptophan hydroxylase 2 (Tph2), the rate-limiting enzyme in serotonin synthesis[3][4]. Additionally, this compound has been shown to regulate the expression of Lhx8 and RGS4, a modulator of 5-HT1A-mediated neurotransmission, suggesting a dual role in both the development of DRN neurons and the modulation of their function[3][4].
Molecular Mechanisms and Signaling Pathways
This compound functions as a DNA-binding transcription factor that requires dimerization with a partner protein, ARNT2, to become active[5][6]. The this compound/ARNT2 heterodimer binds to specific DNA sequences in the regulatory regions of target genes to control their expression.
Signaling Pathways
// Connections Otp -> this compound [label="Controls expression"]; this compound -> SIM1_ARNT2 [dir=none]; ARNT2 -> SIM1_ARNT2 [dir=none]; SIM1_ARNT2 -> Brn2 [label="Maintains expression"]; SIM1_ARNT2 -> Sim2 [label="Controls expression"]; Brn2 -> OXT_AVP_CRH; Sim2 -> TRH_SS; } caption [label="this compound Signaling in Hypothalamic Neuroendocrine Differentiation.", shape=plaintext, fontname="Arial", fontsize=12];
// Connections SIM1_sr -> Pet1 [label="Regulates"]; SIM1_sr -> Tph2 [label="Regulates"]; SIM1_sr -> Rgs4 [label="Regulates"]; SIM1_sr -> Lhx8 [label="Regulates"];
Pet1 -> DRN_Spec; Tph2 -> DRN_Spec; Rgs4 -> SR_Mod; Lhx8 -> DRN_Spec; } caption [label="this compound Regulation of Dorsal Raphe Serotonergic Neurons.", shape=plaintext, fontname="Arial", fontsize=12];
Quantitative Data Summary
The effects of altered this compound expression have been quantified in several key studies, providing insight into its dose-dependent role in neurogenesis.
| Model System | Genetic Alteration | Affected Region | Observation | Quantitative Change | Reference |
| Mouse (Mus musculus) | This compound Heterozygous Knockout (this compound+/-) | Hypothalamus (PVN) | Reduction in Vasopressin (AVP) producing cells | ~50% decrease | [10][11] |
| Mouse (Mus musculus) | This compound Heterozygous Knockout (this compound+/-) | Hypothalamus (PVN) | Reduction in Oxytocin (OXT) producing cells | ~80% decrease | [10][11] |
| Mouse (Mus musculus) | This compound Heterozygous Knockout (this compound+/-) | Hypothalamus (PVN) | Reduction of PVN neurons projecting to the dorsal vagal complex | ~70% decrease | [10][11] |
| Mouse (Mus musculus) | This compound Homozygous Knockout (this compound-/-) | Hypothalamus (PVN/SON/aPV) | Absence of OXT, AVP, CRH, TRH, and SS neurons | Complete or near-complete loss | [1] |
| Mouse (Mus musculus) | This compound Homozygous Knockout (this compound-/-) | Brainstem (DRN) | Reduction in serotonergic (5-HT) neurons | Significant decrease (specific % not stated) | [3][4] |
| Neuronal Cell Line | Inducible this compound/ARNT2 Expression | N/A | Identification of potential downstream target genes | 268 genes with >1.7-fold induced expression | [6][13] |
Key Experimental Methodologies
The following protocols are foundational to the study of this compound's role in neurogenesis.
Generation of this compound Knockout Mice (Gene Targeting)
This methodology is used to create a null allele of this compound to study its loss-of-function phenotype.
-
Vector Construction: A targeting vector is constructed containing DNA sequences homologous to the regions flanking the this compound gene. A selectable marker gene (e.g., neomycin resistance) is inserted to disrupt the this compound coding sequence.
-
Electroporation: The targeting vector is introduced into embryonic stem (ES) cells via electroporation.
-
Homologous Recombination: In a small fraction of ES cells, the targeting vector replaces the endogenous this compound allele through homologous recombination.
-
Selection: ES cells are grown in a medium containing a selection agent (e.g., G418) to select for cells that have successfully incorporated the vector.
-
Screening: Resistant ES cell colonies are screened by PCR and Southern blot analysis to confirm correct gene targeting.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.
-
Generation of Chimeras: The resulting chimeric offspring (composed of both host and donor ES cells) are identified.
-
Germline Transmission: Chimeric mice are bred to wild-type mice to achieve germline transmission of the targeted allele, generating heterozygous (this compound+/-) mice[1].
In Situ Hybridization (ISH) for Transcript Detection
This technique is used to visualize the spatial expression pattern of this compound mRNA in brain tissue.
-
Probe Preparation: A digoxigenin (DIG)-UTP-labeled antisense RNA probe complementary to the this compound mRNA is synthesized by in vitro transcription.
-
Tissue Preparation: Embryo or newborn brains are dissected, fixed (e.g., in 4% paraformaldehyde), and cryosectioned or processed for whole-mount analysis[1][14].
-
Hybridization: The tissue sections are pretreated to allow probe access and then incubated with the DIG-labeled probe at an elevated temperature (e.g., 65-70°C) to allow hybridization.
-
Washing: Stringent washes are performed to remove any non-specifically bound probe.
-
Immunodetection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme, typically alkaline phosphatase (AP).
-
Colorimetric Reaction: A substrate (e.g., NBT/BCIP) is added, which is converted by AP into a colored precipitate, revealing the location of the this compound transcript[1].
Identification of Downstream Targets via Microarray
This workflow combines an inducible expression system with microarray analysis to identify genes regulated by the this compound/ARNT2 complex.
// Connections Cell_Line -> Transfection; Transfection -> Induction; Transfection -> Control; Induction -> RNA_Extraction; Control -> RNA_Extraction; RNA_Extraction -> Microarray; Microarray -> Data_Analysis; Data_Analysis -> Validation; } caption [label="Workflow for Identifying this compound/ARNT2 Target Genes.", shape=plaintext, fontname="Arial", fontsize=12];
Conclusion and Future Directions
This compound is unequivocally a critical transcription factor for the terminal differentiation of vital neuroendocrine and serotonergic neuronal populations. Its role is highly specific and dose-dependent, governing the expression of downstream effectors like Brn2 and Pet1 to orchestrate the maturation of these lineages[1][3][4][10]. The link between this compound haploinsufficiency and obesity underscores its continuous importance in physiological regulation beyond embryonic development[2][7].
Future research should focus on:
-
Comprehensive Target Identification: Utilizing modern techniques like ChIP-seq and single-cell RNA-seq in this compound-expressing neurons to build a complete map of the this compound/ARNT2 regulatory network.
-
Upstream Regulation: Elucidating the full complement of signals and factors that control the precise spatiotemporal expression of this compound during neurogenesis.
-
Therapeutic Potential: Investigating whether modulating this compound activity or its downstream targets could offer novel therapeutic strategies for obesity and related metabolic disorders. The development of small molecules that can enhance this compound function may hold promise for treating conditions caused by its deficiency.
References
- 1. Development of neuroendocrine lineages requires the bHLH–PAS transcription factor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Is a Novel Regulator in the Differentiation of Mouse Dorsal Raphe Serotonergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a novel regulator in the differentiation of mouse dorsal raphe serotonergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular regulation of hypothalamic development and physiological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the downstream targets of this compound and ARNT2, a pair of transcription factors essential for neuroendocrine cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound SIM bHLH transcription factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Impact of this compound gene dosage on the development of the paraventricular and supraoptic nuclei of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.biologists.com [journals.biologists.com]
An In-depth Technical Guide to SIM1 Protein Structure and Functional Domains
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the Single-minded homolog 1 (SIM1) protein, a critical member of the basic helix-loop-helix-PER-ARNT-SIM (bHLH-PAS) family of transcription factors. This compound is integral to the development of the central nervous system and plays a pivotal role in regulating energy homeostasis through the leptin-melanocortin signaling pathway.[1][2][3] Haploinsufficiency of the this compound gene is causally linked to early-onset obesity and Prader-Willi-like syndrome, making it a significant target for therapeutic research.[3][4][5] This guide details the protein's structure, the function of its distinct domains, its involvement in key signaling cascades, and standard experimental protocols for its study.
Introduction to this compound
The bHLH-PAS Transcription Factor Family
The basic helix-loop-helix/PER-ARNT-SIM (bHLH-PAS) proteins are a class of transcription factors that mediate cellular responses to a wide array of stimuli.[6] These proteins are characterized by two highly conserved domains: the bHLH domain, which facilitates DNA binding, and the PAS domain, which serves as a sensor for environmental or internal signals and mediates protein-protein interactions.[7][8] bHLH-PAS factors typically function as heterodimers, partnering with members of the ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) protein family to regulate gene expression.[6]
Overview of this compound
Single-minded homolog 1 (this compound) is a key bHLH-PAS transcription factor essential for the development and function of the paraventricular nucleus (PVN) of the hypothalamus.[9][10] First identified as a homolog of the Drosophila single-minded (sim) gene, which is a master regulator of CNS midline formation, vertebrate this compound has a conserved role in neurogenesis.[4][7] Its clinical significance is underscored by the fact that mutations leading to this compound deficiency are a cause of monogenic obesity.[1][4] These individuals often exhibit hyperphagia (excessive eating) without a corresponding decrease in energy expenditure, highlighting this compound's crucial role in the central control of feeding behavior.[4][11]
This compound Protein Structure and Functional Domains
The full-length human this compound protein consists of 766 amino acids and is organized into several distinct functional domains.[9] These domains orchestrate the protein's ability to dimerize with its partner protein ARNT2, bind to specific DNA sequences, and activate transcription.
Quantitative Domain Organization
A structural model of the full-length human this compound protein has defined the boundaries of its core functional domains.[9] The quantitative data for these domains are summarized below.
| Domain | Residue Range (Human this compound) | Primary Function |
| bHLH (basic Helix-Loop-Helix) | 1–53 | DNA binding, Dimerization Interface[7][9] |
| PASA (PER-ARNT-SIM A) | 77–147 | Heterodimerization with ARNT/ARNT2[8][9] |
| PASB (PER-ARNT-SIM B) | 218–288 | Heterodimerization, Ligand/Signal Sensing[9][12] |
| PAC (PAS-Associated C-terminal) | 292–335 | Structural support for PAS domains[9] |
| CTD (C-Terminal Domain) | 336–766 | Transcriptional Activation[9] |
Domain Functions in Detail
-
bHLH Domain: Located at the N-terminus, the basic region of this domain makes direct contact with DNA, while the helix-loop-helix motif forms a primary interface for dimerization with a partner protein, such as ARNT2.[7]
-
PAS Domains (PASA and PASB): These domains are critical for mediating the specific heterodimerization of this compound with ARNT or ARNT2.[6] The PAS domains form a three-dimensional scaffold that supports protein-protein interactions and can also be involved in binding small molecules or sensing cellular signals, though no specific ligand has been identified for this compound.[8]
-
PAC Domain: This motif is located C-terminal to the PAS domains and is thought to contribute to the overall stability and structural integrity of the PAS fold.[5]
-
C-Terminal Domain (CTD): The large C-terminal region of this compound contains the transcriptional activation domain.[9] After the this compound:ARNT2 heterodimer binds to DNA, this domain recruits co-activators and the general transcription machinery to initiate the expression of target genes. Mutations within this region can impair this compound's ability to regulate its downstream targets.
The this compound:ARNT2 Heterodimer
This compound functions as an obligate heterodimer, with ARNT2 being its preferential partner in the hypothalamus.[9] The developmental defects seen in this compound knockout mice are phenocopied in Arnt2 knockout mice, confirming that the this compound:ARNT2 complex is the functionally active unit in vivo.[9] Dimerization is primarily mediated through the bHLH and PAS domains of both proteins.[6]
Key Signaling Pathways and Logic
This compound is a central node in signaling pathways that govern energy balance and neurodevelopment. Its function is tightly integrated with upstream signals and it directs a downstream transcriptional program.
Role in the Leptin-Melanocortin Pathway
This compound is a critical downstream effector of the melanocortin 4 receptor (MC4R), a key component of the leptin-melanocortin signaling pathway that controls food intake.[1][2] In the PVN, activation of MC4R by its agonist α-MSH leads to an increase in this compound expression. This compound, in turn, is required for the proper function of anorexigenic (appetite-suppressing) neurons, including those that produce oxytocin and vasopressin.[1][13] Haploinsufficiency of this compound disrupts this signaling cascade, leading to resistance to melanocortin-mediated anorexia and resulting in hyperphagic obesity.[1][13]
Downstream Transcriptional Regulation
The this compound:ARNT2 heterodimer binds to DNA at specific sequences known as CNS Midline Elements (CMEs) in the regulatory regions of its target genes. This binding initiates a transcriptional program essential for the terminal differentiation and survival of neuroendocrine cells in the PVN and supraoptic nucleus (SON).[7] A key downstream target is the transcription factor Brn2, which itself is required for the development of several neurosecretory lineages.[10] this compound acts upstream to maintain Brn2 expression, which in turn directs the differentiation of neurons that produce oxytocin (OXT), vasopressin (AVP), corticotropin-releasing hormone (CRH), and thyrotropin-releasing hormone (TRH).[10][13]
Methodologies for this compound Research
A variety of experimental techniques are employed to study this compound function, from genetic screening to biochemical and structural analysis.
Genetic Analysis of this compound Variants
Identifying mutations in the this compound gene is a crucial first step in diagnosing related disorders and for functional studies. This is typically achieved by targeted sequencing.
Experimental Protocol: PCR and Sanger Sequencing of this compound [14]
-
DNA Extraction: Genomic DNA is isolated from peripheral leukocytes of subjects using a standardized extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
PCR Amplification: The promoter region, all coding exons, and the flanking intron-exon boundaries of the this compound gene are amplified using polymerase chain reaction (PCR). Specific primers designed for each region are used.
-
PCR Product Purification: The amplified DNA fragments are purified to remove unincorporated dNTPs and primers, typically using an enzymatic method (e.g., ExoSAP-IT) or column purification.
-
Sanger Sequencing: The purified PCR products are subjected to bidirectional Sanger sequencing using the same primers as for amplification.
-
Sequence Analysis: The resulting sequences are aligned to the this compound reference sequence (e.g., NM_005068.2) using sequence analysis software (e.g., SeqScape) to identify any variants.
Recombinant Protein Expression and Purification
Biochemical and structural studies require large quantities of pure this compound protein. This is achieved by expressing a recombinant version of the protein, often with an affinity tag, in a host system like E. coli.
Experimental Protocol: His-tagged this compound Purification [15][16]
-
Expression: An E. coli expression strain (e.g., BL21(DE3)) is transformed with a vector containing the this compound cDNA fused to a polyhistidine (His6) tag. Protein expression is induced, typically with IPTG.
-
Cell Lysis: Bacterial cells are harvested and resuspended in a lysis buffer (e.g., 50 mM Tris-Cl pH 8.0, 0.5 M NaCl) containing lysozyme and protease inhibitors. Lysis is completed by sonication on ice.
-
Clarification: The cell lysate is centrifuged at high speed (e.g., >10,000 x g) to pellet cell debris. The clear supernatant containing the soluble His-tagged this compound is collected.
-
Affinity Chromatography: The clarified lysate is loaded onto a column packed with Nickel-Nitriloacetic Acid (Ni-NTA) resin, which specifically binds the His-tag.
-
Wash: The column is washed with several column volumes of a wash buffer containing a low concentration of imidazole (e.g., 10-20 mM) to remove non-specifically bound proteins.
-
Elution: The purified His-tagged this compound protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM), which competes with the His-tag for binding to the Ni-NTA resin.
-
Analysis: The purity of the eluted protein is assessed by SDS-PAGE, and its concentration is determined by a protein assay (e.g., Bradford or A280nm).
Analysis of Protein-Protein Interactions
Experimental Protocol: Co-Immunoprecipitation (Co-IP) and Western Blot [17]
-
Cell Lysis: Cells co-expressing tagged versions of this compound (e.g., Myc-SIM1) and its putative partner (e.g., ARNT2) are lysed in a non-denaturing buffer.
-
Immunoprecipitation: The cell extract is incubated with an antibody specific to one of the tags (e.g., anti-Myc antibody) that has been coupled to agarose beads. This captures the tagged protein and any stably interacting partners.
-
Washing: The beads are washed several times to remove non-specific proteins.
-
Elution: The protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples are resolved by SDS-PAGE, transferred to a nitrocellulose or PVDF membrane, and immunoblotted with antibodies against both this compound and its partner protein (e.g., anti-Myc and anti-ARNT2 antibodies) to confirm their co-precipitation.
Post-Translational Modifications (PTMs)
The function of transcription factors is often regulated by PTMs such as phosphorylation, ubiquitination, and sumoylation.[18][19] While specific PTMs regulating this compound are not yet fully characterized, analysis of its sequence reveals potential sites for such modifications. For instance, sumoylation can alter protein stability and interactions with transcriptional co-regulators.[20] Investigating this compound PTMs is a key area for future research, likely involving mass spectrometry analysis of purified this compound and the use of site-directed mutagenesis to probe the function of modified residues.
Conclusion and Future Directions
This compound is a structurally complex and functionally vital transcription factor. Its well-defined domains mediate DNA binding and heterodimerization, allowing it to act as a critical regulator in neurodevelopment and energy homeostasis. The direct link between this compound mutations and human obesity establishes it as a high-priority target for drug development.
Future research should focus on:
-
Structural Biology: Obtaining a high-resolution crystal structure of the full-length this compound:ARNT2 heterodimer bound to DNA will provide invaluable insights for structure-based drug design.
-
Downstream Target Discovery: Unbiased techniques like ChIP-seq can identify the complete set of this compound target genes in hypothalamic neurons, further elucidating its role in physiology.[3]
-
PTM Regulation: Characterizing the post-translational modifications that regulate this compound activity could reveal new pathways for therapeutic intervention.
-
Small Molecule Modulators: Screening for and developing small molecules that can stabilize this compound function or enhance the activity of haploinsufficient variants could offer a novel therapeutic strategy for treating this compound-related obesity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound SIM bHLH transcription factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. genecards.org [genecards.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of neuroendocrine lineages requires the bHLH–PAS transcription factor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAS domain - Wikipedia [en.wikipedia.org]
- 9. Structural Models for the Dynamic Effects of Loss-of-Function Variants in the Human this compound Protein Transcriptional Activation Domain [mdpi.com]
- 10. Development of neuroendocrine lineages requires the bHLH-PAS transcription factor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound single-minded family bHLH transcription factor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Genetic analysis of single-minded 1 gene in early-onset severely obese children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. Rare variants in single-minded 1 (this compound) are associated with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. trepo.tuni.fi [trepo.tuni.fi]
- 19. Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Posttranslational Modifications of the Master Transcriptional Regulator NPR1 Enable Dynamic but Tight Control of Plant Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
The Single-Minded 1 (SIM1) Gene: A Comprehensive Technical Guide to its Discovery, History, and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The single-minded 1 (SIM1) gene, a homolog of the Drosophilasingle-minded (sim) gene, is a critical transcription factor in the development and function of the central nervous system, particularly the hypothalamus. Its discovery and subsequent characterization have unveiled its pivotal role in regulating energy homeostasis, appetite, and body weight. This technical guide provides an in-depth exploration of the discovery, history, and molecular function of the this compound gene. It details the key experimental methodologies that have been instrumental in elucidating its function, presents quantitative data from seminal studies in a structured format, and visually represents the core signaling pathways and experimental workflows through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are focused on obesity, metabolic disorders, and neurodevelopment.
Discovery and History
The journey to understanding the this compound gene began with foundational research in the fruit fly, Drosophila melanogaster.
1.1. The Drosophila Progenitor: single-minded (sim)
In the late 1980s and early 1990s, the single-minded (sim) gene was identified in Drosophila as a master regulator of neurogenesis.[1] Mutations in the sim gene were observed to disrupt the development of the midline of the embryonic central nervous system (CNS), leading to a collapse of the two nerve cords into a single structure, hence the name "single-minded".[2][3] This pioneering work established sim as a crucial transcription factor for the proper differentiation and formation of midline cells.[2]
1.2. Identification and Cloning of Human this compound
Building on the knowledge from Drosophila studies, researchers sought to identify mammalian homologs of the sim gene. In the mid-1990s, two human homologs, this compound and SIM2, were successfully cloned and characterized.[4][5] this compound was mapped to chromosome 6q16.3, while SIM2 was located on chromosome 21q22.2.[4][5] The initial analysis of this compound mRNA expression revealed its presence in the fetal kidney.[1][4][5]
1.3. Unraveling the Role in Hypothalamic Development and Obesity
Subsequent research, primarily using mouse models, illuminated the critical role of this compound in the development of the hypothalamus, a key brain region for regulating appetite and energy balance. Studies on this compound knockout mice revealed that homozygous null mutations were lethal shortly after birth and were associated with a severely underdeveloped hypothalamus, specifically affecting the paraventricular (PVN), supraoptic (SON), and anterior periventricular (aPV) nuclei.[6][7]
A major breakthrough came with the characterization of mice with haploinsufficiency for this compound (this compound+/-). These mice were viable but developed early-onset obesity characterized by hyperphagia (excessive eating) without a decrease in energy expenditure.[8][9] This phenotype bore a striking resemblance to human obesity syndromes and provided the first strong evidence linking this compound to the regulation of body weight. Further studies in humans identified individuals with chromosomal abnormalities and mutations in the this compound gene who presented with severe obesity and, in some cases, features similar to Prader-Willi syndrome, a genetic disorder characterized by insatiable appetite and obesity.[10][11][12][13]
Molecular Function of this compound
This compound encodes a transcription factor belonging to the basic helix-loop-helix (bHLH) and Per-Arnt-Sim (PAS) domain family.
2.1. Structure and Dimerization
As a bHLH-PAS transcription factor, this compound functions by forming a heterodimer with another bHLH-PAS protein, the Aryl Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2). This dimerization is essential for the complex to bind to specific DNA sequences and regulate the transcription of target genes.
2.2. Role in the Melanocortin Signaling Pathway
The primary mechanism through which this compound influences energy homeostasis is its integration into the leptin-melanocortin signaling pathway in the hypothalamus. This pathway is a central regulator of food intake and energy expenditure. This compound acts downstream of the melanocortin 4 receptor (MC4R). Activation of MC4R by its ligand, α-melanocyte-stimulating hormone (α-MSH), leads to an increase in this compound expression. This compound, in turn, is crucial for the proper development and function of oxytocin-producing neurons in the PVN. Oxytocin is a neuropeptide that plays a role in satiety. Therefore, reduced this compound function leads to impaired oxytocin signaling, contributing to the hyperphagia observed in this compound-deficient models.
Quantitative Data from Key Studies
The following tables summarize key quantitative findings from studies on this compound mutant mice and humans with this compound mutations.
Table 1: Phenotypic Characteristics of this compound Heterozygous (this compound+/-) Mice
| Phenotype | Observation | Species | Reference |
| Body Weight | Significantly increased body weight after 4 weeks of age. Males +44%, Females +73% at 8 weeks on high-fat diet. | Mouse | [8][14] |
| Food Intake | Hyperphagia (increased food intake) with no change in energy expenditure. | Mouse | [8] |
| Adiposity | Increased fat mass and body fat percentage. | Mouse | [14] |
| Linear Growth | Increased nose-to-tail length. | Mouse | [14] |
| Metabolic Parameters | Hyperinsulinemia and hyperleptinemia in older mice. | Mouse | [8] |
| PVN Cellularity | Approximately 24% fewer cells in the paraventricular nucleus (PVN). | Mouse | [8][15] |
| Oxytocin Expression | Markedly reduced oxytocin (Oxt) mRNA and peptide levels in the hypothalamus. | Mouse | [16] |
| MC4R Expression | Decreased melanocortin 4 receptor (Mc4r) mRNA in the PVN. | Mouse | [14] |
Table 2: Human this compound Mutations and Associated Phenotypes
| Mutation | Phenotype | Inheritance | Reference |
| Balanced Translocation (disrupting this compound) | Severe early-onset obesity. | De novo | [17] |
| 6q16 Deletions (including this compound) | Prader-Willi-like syndrome, obesity, developmental delay. | Variable | [12][18] |
| p.T46R, p.H323Y, p.T714A (Loss-of-function) | Severe obesity, high intrafamilial risk for obesity. | Autosomal Dominant | [10][12] |
| p.I128T, p.Q152E, p.R581G, p.T714A | Prader-Willi-like features, severe obesity. | Variable | [10][12] |
| p.D134N | Early-onset severe obesity, learning disability. | Autosomal Dominant | [19] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound function.
4.1. Generation of this compound Knockout/Conditional Knockout Mice
This workflow describes the generation of mice with a targeted disruption of the this compound gene, a fundamental tool for studying its in vivo function.
Methodology Details:
-
Targeting Vector Design: A crucial step is to design a targeting vector that will undergo homologous recombination with the endogenous this compound locus. For a conditional knockout, exon 1, which contains the start codon, is often flanked by loxP sites.[14] A neomycin resistance cassette (NeoR) can be included for positive selection.
-
ES Cell Targeting: The linearized targeting vector is introduced into embryonic stem (ES) cells, typically by electroporation.
-
Selection and Screening: ES cells that have successfully integrated the targeting vector are selected for using an antibiotic (e.g., G418 for NeoR). Correctly targeted clones are identified by PCR and confirmed by Southern blot analysis.
-
Blastocyst Injection and Chimera Production: The targeted ES cells are injected into blastocysts, which are then surgically transferred into the uterus of a pseudopregnant female mouse. The resulting offspring that are composed of cells from both the host blastocyst and the injected ES cells are known as chimeras.
-
Germline Transmission and Breeding: Chimeric mice are bred with wild-type mice to determine if the targeted allele has been transmitted through the germline. Offspring carrying the targeted allele are then interbred to generate homozygous knockout mice or bred with Cre-driver lines for conditional knockouts.[14]
4.2. Luciferase Reporter Assay for Transcriptional Activity
This assay is used to quantify the ability of this compound to act as a transcription factor and to assess the impact of mutations on its function.
Methodology Details:
-
Plasmid Construction: A reporter plasmid is created by cloning a DNA sequence containing the this compound/ARNT2 binding site upstream of a minimal promoter and the firefly luciferase gene. Expression plasmids for wild-type and mutant this compound, as well as for ARNT2, are also prepared. A control plasmid expressing a different reporter, such as Renilla luciferase, is used for normalization.
-
Cell Transfection: A suitable cell line, such as HEK293 cells, is co-transfected with the reporter plasmid, the expression plasmids (e.g., wild-type this compound + ARNT2 or mutant this compound + ARNT2), and the normalization plasmid.
-
Cell Lysis and Luminescence Measurement: After a period of incubation to allow for gene expression, the cells are lysed. The cell lysate is then mixed with the luciferase substrate (luciferin), and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. The transcriptional activity of the mutant this compound protein is then compared to that of the wild-type protein.[10][12]
4.3. Northern Blot Analysis for mRNA Expression
Northern blotting is a classic technique used to determine the size and relative abundance of this compound mRNA in different tissues or under various experimental conditions.
Methodology Details:
-
RNA Extraction: Total RNA is extracted from the cells or tissues of interest using a standard method such as guanidinium thiocyanate-phenol-chloroform extraction.
-
Gel Electrophoresis: The RNA samples are separated by size on a denaturing agarose gel containing formaldehyde.
-
Blotting: The separated RNA is transferred from the gel to a solid support membrane, typically a nylon or nitrocellulose membrane.
-
Probe Labeling: A DNA or RNA probe complementary to the this compound mRNA sequence is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.
-
Hybridization: The membrane is incubated with the labeled probe, which hybridizes to the complementary this compound mRNA.
-
Washing and Detection: The membrane is washed to remove any unbound probe, and the hybridized probe is detected by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric reaction (for non-radioactive probes). The intensity of the resulting band provides an indication of the relative abundance of this compound mRNA.[4][5]
Conclusion and Future Directions
The discovery and characterization of the single-minded 1 gene have significantly advanced our understanding of the molecular mechanisms underlying hypothalamic development and the regulation of energy homeostasis. From its origins in Drosophila genetics to its establishment as a key player in human obesity, the story of this compound highlights the power of model organism research and the intricate connections between neurodevelopment and metabolic health.
For drug development professionals, this compound and its downstream pathways present potential therapeutic targets for the treatment of obesity and related metabolic disorders. The detailed understanding of its role in the melanocortin signaling pathway and its regulation of oxytocin neurons provides a foundation for the development of targeted therapies.
Future research will likely focus on:
-
Identifying the full spectrum of this compound target genes: Techniques such as ChIP-sequencing will be crucial in identifying all the genes directly regulated by the this compound/ARNT2 complex in hypothalamic neurons.
-
Elucidating the upstream regulatory networks: A deeper understanding of the factors that regulate this compound expression will provide further insights into the control of energy balance.
-
Developing small molecule modulators of this compound activity: The discovery of compounds that can enhance or inhibit this compound function could have significant therapeutic potential.
-
Investigating the role of this compound in other physiological processes: While the focus has been on its role in the hypothalamus, further research may uncover additional functions of this compound in other tissues and organs.
This technical guide provides a solid foundation for researchers and clinicians working on this compound and its associated pathologies. The continued exploration of this fascinating gene holds great promise for advancing our knowledge of neurobiology and for developing novel treatments for metabolic diseases.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Regulatory interaction between arylhydrocarbon receptor and this compound, two basic helix-loop-helix PAS proteins involved in the control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ablation of this compound Neurons Causes Obesity through Hyperphagia and Reduced Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the downstream targets of this compound and ARNT2, a pair of transcription factors essential for neuroendocrine cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
- 11. genecards.org [genecards.org]
- 12. Inducible Neuronal Inactivation of this compound in Adult Mice Causes Hyperphagic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophoretic Mobility Shift Assays to Study Protein Binding to Damaged DNA | Springer Nature Experiments [experiments.springernature.com]
- 14. Postnatal this compound Deficiency Causes Hyperphagic Obesity and Reduced Mc4r and Oxytocin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.emory.edu [med.emory.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 19. Genetic analysis of single-minded 1 gene in early-onset severely obese children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SIM1 Gene Regulation and Upstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Single-minded 1 (SIM1) gene, a member of the basic helix-loop-helix (bHLH) PER-ARNT-SIM (PAS) family of transcription factors, is a critical regulator of neurodevelopment and energy homeostasis. Its role in the formation of the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus positions it as a key player in the central nervous system's control of feeding behavior and body weight.[1][2][3] Haploinsufficiency of this compound is linked to severe, early-onset obesity, highlighting its importance in the leptin-melanortin signaling pathway.[4][5] This guide provides a comprehensive overview of the molecular mechanisms governing this compound gene expression, its upstream signaling cascades, and the experimental methodologies used to elucidate these processes.
This compound Gene and Protein Function
This compound encodes a transcription factor that forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2) to bind to DNA and regulate gene expression.[6] This this compound/ARNT2 complex is essential for the terminal differentiation of several neuroendocrine lineages within the hypothalamus.[6] Functionally, this compound is a downstream effector of the melanocortin 4 receptor (MC4R) signaling pathway, which is a central regulator of food intake.[7][8] Activation of MC4R in PVN neurons leads to the induction of this compound, which is necessary for the subsequent inhibition of feeding.[7]
Upstream Signaling Pathways Regulating this compound Expression
The regulation of this compound transcription is complex, involving integration of signals related to energy status. The primary upstream pathway is the leptin-melanocortin system.
The Leptin-Melanocortin Pathway
Leptin, an adipocyte-derived hormone, signals energy sufficiency to the hypothalamus. Leptin receptor (LepRb) activation in pro-opiomelanocortin (POMC) neurons stimulates the production of α-melanocyte-stimulating hormone (α-MSH). α-MSH, in turn, binds to the MC4R on this compound-expressing neurons in the PVN.[9][10] This signaling cascade leads to an increase in this compound transcription. The homeodomain transcription factor Orthopedia (OTP) has been identified as a direct transcriptional regulator of Mc4r in the PVN, indicating its indirect influence on this compound activity.[10]
Quantitative Data on this compound Regulation
The following tables summarize key quantitative findings from studies on this compound gene regulation.
| Condition | Gene/Protein | Tissue/Cell Line | Change in Expression/Activity | Reference |
| This compound Haploinsufficiency | Oxytocin-producing cells | Mouse PVN | 80% decrease | [11] |
| This compound Haploinsufficiency | Vasopressin-producing cells | Mouse PVN | 50% decrease | [11] |
| CRISPRa of this compound promoter | This compound mRNA | Mouse Neuroblastoma cells | 13-fold increase | [12] |
| CRISPRa of this compound enhancer (SCE2) | This compound mRNA | Mouse Neuroblastoma cells | 4-fold increase | [12] |
| Treatment | Affected Parameter | Experimental Model | Observed Effect | Reference |
| Leptin | Membrane Potential of TRH neurons in PVN | Mouse brain slices | Depolarization from -54.0 mV to -45.0 mV | [13] |
| Leptin | Firing Frequency of TRH neurons in PVN | Mouse brain slices | Increase from 0.86 Hz to 2.91 Hz | [13] |
Experimental Protocols
This section details the methodologies for key experiments used to study this compound gene regulation.
Luciferase Reporter Assay for Promoter Activity
This assay is used to quantify the transcriptional activity of the this compound promoter in response to upstream signaling molecules.
Objective: To measure the effect of a transcription factor on this compound promoter activity.
Methodology:
-
Vector Construction: The this compound promoter region of interest is cloned into a pGL3-basic vector upstream of the firefly luciferase reporter gene. Expression plasmids for the transcription factor of interest (e.g., a constitutively active form of CREB) and its dimerization partner (e.g., ARNT2) are also required. A control vector expressing Renilla luciferase (e.g., pRL-SV40) is used for normalization of transfection efficiency.[14][15]
-
Cell Culture and Transfection: HEK293 cells are a suitable cell line for these experiments.[14] Cells are seeded in multi-well plates and co-transfected with the this compound promoter-luciferase construct, the transcription factor expression plasmid(s), and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Cell Lysis and Luciferase Measurement: After 24-48 hours of incubation, cells are lysed. The activities of both firefly and Renilla luciferases in the cell lysate are measured sequentially using a dual-luciferase reporter assay system and a luminometer.[16][17][18][19]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold change in luciferase activity relative to a control condition (e.g., transfection with an empty expression vector) is then calculated.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the in vivo binding of transcription factors to the this compound promoter or enhancer regions.
Objective: To determine if a specific transcription factor binds to the this compound promoter in hypothalamic neurons.
Methodology:
-
Cross-linking and Chromatin Preparation: Hypothalamic tissue or cultured neuronal cells are treated with formaldehyde to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into smaller fragments (200-1000 bp) by sonication or enzymatic digestion.[20][21]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Analysis by qPCR or Sequencing (ChIP-seq): The purified DNA can be analyzed by quantitative PCR (qPCR) using primers specific for the this compound promoter to quantify the enrichment of this region.[22][23] Alternatively, the DNA can be subjected to high-throughput sequencing (ChIP-seq) to identify all genomic binding sites of the transcription factor.[24][25]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the interaction between this compound and its binding partners, such as ARNT2.
Objective: To confirm the interaction between this compound and ARNT2 in a cellular context.
Methodology:
-
Cell Lysis: Cells overexpressing tagged versions of this compound and ARNT2 (e.g., with FLAG or HA tags) or endogenous proteins are lysed under non-denaturing conditions to preserve protein-protein interactions.[26][27][28]
-
Immunoprecipitation: The cell lysate is incubated with an antibody against one of the proteins (the "bait," e.g., anti-FLAG for FLAG-tagged this compound). The antibody-protein complexes are then captured using protein A/G-conjugated beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the other protein (the "prey," e.g., anti-HA for HA-tagged ARNT2) to detect its presence in the immunoprecipitated complex.[29][30]
Conclusion and Future Directions
The regulation of the this compound gene is a critical node in the control of energy homeostasis. The leptin-melanocortin pathway is a key upstream regulator, and the interaction of this compound with ARNT2 is essential for its transcriptional activity. Understanding the precise molecular details of this compound regulation opens avenues for the development of therapeutic strategies for obesity and related metabolic disorders. Future research should focus on identifying the full complement of direct transcriptional targets of the this compound/ARNT2 complex in hypothalamic neurons through techniques like ChIP-seq. Furthermore, elucidating the complete repertoire of transcription factors that directly bind to the this compound promoter and enhancers will provide a more comprehensive understanding of its complex regulation. The use of advanced techniques such as single-cell RNA-seq will be invaluable in dissecting the cell-type-specific regulation and function of this compound within the heterogeneous environment of the hypothalamus.[31][32][33][34]
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Inducible Neuronal Inactivation of this compound in Adult Mice Causes Hyperphagic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Functional characterization of this compound-associated enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Injury to hypothalamic this compound neurons is a common feature of obesity by exposure to high fat diet in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Melanocortin 4 receptor signaling in this compound neurons permits sexual receptivity in female mice [frontiersin.org]
- 10. Orthopedia regulates melanocortin 4 receptor transcription and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of this compound gene dosage on the development of the paraventricular and supraoptic nuclei of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR-mediated activation of a promoter or enhancer rescues obesity caused by haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Leptin Receptor Signaling in this compoundâexpressing Neurons Regulates Body Temperature and Adaptive Thermogenesis - figshare - Figshare [figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. med.emory.edu [med.emory.edu]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Summary of ChIP-Seq Methods and Description of an Optimized ChIP-Seq Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Chromatin Immunoprecipitation and Quantitative Real-Time PCR to Assess Binding of a Protein of Interest to Identified Predicted Binding Sites Within a Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dspace.mit.edu [dspace.mit.edu]
- 24. Methods for ChIP-seq analysis: A practical workflow and advanced applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 26. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 28. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 29. m.youtube.com [m.youtube.com]
- 30. m.youtube.com [m.youtube.com]
- 31. Single Cell Transcriptomics of Hypothalamic Warm Sensitive Neurons that Control Core Body Temperature and Fever Response - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Single-Cell RNA-Seq Reveals Hypothalamic Cell Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Hypothalamic and Cell-Specific Transcriptomes Unravel a Dynamic Neuropil Remodeling in Leptin-Induced and Typical Pubertal Transition in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 34. biorxiv.org [biorxiv.org]
The Cellular Choreography of SIM1: A Technical Guide to its Localization
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the cellular localization of the Single-minded 1 (SIM1) protein, a critical transcription factor implicated in neurodevelopment and obesity. This guide provides a detailed examination of the subcellular distribution of this compound, the experimental methodologies used to determine its location, and its involvement in key signaling pathways.
This compound, a member of the basic helix-loop-helix (bHLH)/PAS family of transcription factors, plays a pivotal role in the development and function of the central nervous system.[1][2] Its precise location within the cell is fundamental to its function as a regulator of gene expression. This guide synthesizes current knowledge to provide a clear and actionable resource for the scientific community.
Predominantly Nuclear Residence of this compound
The consensus from multiple studies indicates that the this compound protein is primarily localized within the nucleus of the cell.[1][2][3][4][5][6][7][8][9] This nuclear residency is essential for its function as a transcription factor, allowing it to access and regulate target genes. The Human Protein Atlas further specifies the main subcellular location of this compound as nuclear speckles , which are dynamic subnuclear structures involved in the storage and modification of splicing factors.[3]
A key determinant of its nuclear import is a novel nuclear localization signal (NLS) identified within the central region of the this compound protein.[1][2] This specific amino acid sequence acts as a passport, recognized by the cellular machinery responsible for transporting proteins into the nucleus. While predominantly nuclear, some evidence suggests a dynamic process of cytoplasmic/nuclear shuttling , a characteristic feature of bHLH/PAS proteins, which allows for the regulation of its transcriptional activity.[7]
Quantitative Analysis of this compound Distribution
Quantitative data on this compound protein distribution provides valuable insights into its expression patterns in different cellular contexts. The following table summarizes findings from an immunofluorescence study that quantified this compound-positive neurons in distinct regions of the mouse hypothalamus.
| Brain Region | Experimental Condition | Mean Number of this compound Positive Neurons (± SEM) | Reference |
| Paraventricular Nucleus (PVN) | iDTR (control) | 364.6 ± 35.68 | [10] |
| Paraventricular Nucleus (PVN) | Sim1creiDTR (ablation) | 21.17 ± 6.667 | [10] |
| Supraoptic Nucleus (SON) | iDTR (control) | 63.75 ± 6.448 | [10] |
| Supraoptic Nucleus (SON) | Sim1creiDTR (ablation) | 65.0 ± 6.794 | [10] |
Experimental Determination of this compound Localization
The localization of this compound has been elucidated through several key experimental techniques. Below are detailed protocols for two of the most common methods employed.
EGFP-Fusion Protein Expression and Fluorescence Microscopy
This method involves genetically fusing the this compound protein with a fluorescent tag, such as Enhanced Green Fluorescent Protein (EGFP), to visualize its location in living or fixed cells.
Protocol:
-
Construct Generation: The coding sequence of the human this compound gene is cloned into an expression vector containing the EGFP gene, creating a fusion construct (e.g., pEGFP-SIM1).
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is cultured under standard conditions. The cells are then transfected with the pEGFP-SIM1 plasmid using a standard transfection reagent (e.g., Lipofectamine).
-
Protein Expression: The cells are incubated for 24-48 hours to allow for the expression of the EGFP-SIM1 fusion protein.
-
Fluorescence Microscopy: The transfected cells are visualized using a fluorescence microscope. The EGFP emits a green fluorescent signal, revealing the subcellular localization of the this compound protein. Nuclear staining with a fluorescent dye like DAPI (4',6-diamidino-2-phenylindole) can be used to co-localize the EGFP signal with the nucleus.
-
Image Analysis: Images are captured and analyzed to determine the distribution of the fluorescent signal within the cell, indicating whether the protein is in the nucleus, cytoplasm, or other organelles.
Immunofluorescence Staining
Immunofluorescence is a powerful technique that uses antibodies to specifically detect the endogenous this compound protein within cells or tissues.
Protocol:
-
Cell/Tissue Preparation: Cells are grown on coverslips or tissue sections are prepared and fixed with a suitable fixative, such as 4% paraformaldehyde, to preserve the cellular structure.
-
Permeabilization: The cell membranes are permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access the intracellular proteins.
-
Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin or normal goat serum).
-
Primary Antibody Incubation: The cells/tissues are incubated with a primary antibody that specifically recognizes the this compound protein.
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, the sample is incubated with a secondary antibody that is conjugated to a fluorophore and recognizes the primary antibody.
-
Counterstaining and Mounting: The nucleus can be counterstained with DAPI. The coverslip is then mounted onto a microscope slide with an anti-fade mounting medium.
-
Confocal Microscopy: The stained samples are visualized using a confocal microscope to obtain high-resolution images of this compound protein distribution.
Signaling Pathways and Molecular Interactions
The function of this compound is intricately linked to its interaction with other proteins and its role in specific signaling pathways.
This compound-ARNT Heterodimerization and Transcriptional Activation
A critical step in this compound's function is its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) protein.[6][7][8][11][12][13] This interaction is essential for the complex to bind to specific DNA sequences and regulate the transcription of target genes.
Caption: this compound and ARNT form a heterodimer in the nucleus to regulate gene transcription.
Experimental Workflow for Co-Immunoprecipitation
To confirm the interaction between this compound and ARNT, a co-immunoprecipitation (Co-IP) experiment can be performed.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. A novel nuclear localization signal in the human single-minded proteins this compound and SIM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. compartments.jensenlab.org [compartments.jensenlab.org]
- 5. This compound single-minded family bHLH transcription factor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Differential activities of murine single minded 1 (this compound) and SIM2 on a hypoxic response element. Cross-talk between basic helix-loop-helix/per-Arnt-Sim homology transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound SIM bHLH transcription factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unraveling the Enigma of SIM1 Haploinsufficiency: A Technical Guide for Researchers
An In-depth Exploration of the Genetic, Molecular, and Clinical Landscape of SIM1-Related Obesity for Researchers, Scientists, and Drug Development Professionals.
Introduction
Single-minded 1 (this compound) is a basic helix-loop-helix (bHLH)-PAS domain transcription factor critical for the development and function of the central nervous system, particularly the hypothalamus. Haploinsufficiency of the this compound gene, meaning the loss of one functional copy, has emerged as a significant cause of early-onset, severe obesity and is associated with a spectrum of clinical features, including hyperphagia and neurobehavioral abnormalities. This technical guide provides a comprehensive overview of the current understanding of this compound haploinsufficiency, detailing its clinical phenotype, the underlying molecular mechanisms, and the experimental models used to investigate its pathophysiology. This document is intended to serve as a resource for researchers and drug development professionals working to understand and target the mechanisms of this compound-related obesity.
Clinical Phenotype of this compound Haploinsufficiency
This compound haploinsufficiency presents with a distinct clinical phenotype characterized primarily by severe, early-onset obesity. The key clinical features are summarized below.
Obesity and Metabolic Profile
Individuals with this compound haploinsufficiency typically exhibit rapid weight gain in early childhood. This is often accompanied by hyperphagia, an abnormally increased appetite.[1] The obesity is characterized by increased fat mass and, in some cases, increased lean mass and linear growth.[2][3] Metabolic abnormalities, including hyperinsulinemia and hyperleptinemia, are also common findings.[4]
| Feature | Description | References |
| Obesity | Severe, early-onset | [1][4] |
| Hyperphagia | Increased appetite and food-seeking behavior | [1][2] |
| Hyperinsulinemia | Elevated insulin levels | [4] |
| Hyperleptinemia | Elevated leptin levels | [4] |
| Increased Linear Growth | Observed in some cases | [2] |
Prader-Willi-Like Syndrome
In some individuals, this compound haploinsufficiency can present with features that overlap with Prader-Willi syndrome (PWS), a complex genetic disorder also characterized by hyperphagia and obesity.[5] These PWS-like features can include developmental delay, intellectual disability, and dysmorphic features.[1]
Neurobehavioral Phenotype
Emerging evidence suggests that this compound haploinsufficiency is associated with a range of neurobehavioral abnormalities. These can include developmental delay, learning disabilities, and features of autism spectrum disorder.[1][6] Emotional lability has also been reported in some individuals.[1]
Molecular Mechanisms and Signaling Pathways
This compound plays a crucial role in the development of the paraventricular nucleus (PVN) of the hypothalamus, a key region for the regulation of energy homeostasis.[4] It functions downstream of the melanocortin 4 receptor (MC4R), a central component of the leptin-melanocortin signaling pathway that controls food intake and energy expenditure.
The Leptin-Melanocortin-SIM1 Signaling Pathway
The signaling cascade begins with the binding of leptin, an adipocyte-derived hormone, to its receptor in the arcuate nucleus of the hypothalamus. This stimulates the production of pro-opiomelanocortin (POMC), which is cleaved to produce α-melanocyte-stimulating hormone (α-MSH). α-MSH then binds to and activates MC4R on neurons in the PVN. This activation leads to an increase in the expression of this compound.[7][8] this compound, in turn, regulates the expression of downstream targets, including neuropeptides like oxytocin, which are involved in satiety signaling.[7][9]
Haploinsufficiency of this compound disrupts this pathway, leading to a blunted response to melanocortin signaling.[2][3] This results in impaired satiety signals and contributes to the characteristic hyperphagia and obesity.
References
- 1. Genetic analysis of single-minded 1 gene in early-onset severely obese children and adolescents | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound haploinsufficiency impairs melanocortin-mediated anorexia and activation of paraventricular nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound haploinsufficiency causes hyperphagia, obesity and reduction of the paraventricular nucleus of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss-of-function mutations in this compound contribute to obesity and Prader-Willi-like features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxytocin Deficiency Mediates Hyperphagic Obesity of this compound Haploinsufficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying SIM1 Gene Function: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Single-minded 1 (SIM1) gene, a key transcription factor in the bHLH-PAS family, is integral to the development and function of the paraventricular nucleus (PVN) of the hypothalamus. Its role in energy homeostasis is critical, with mutations and deficiencies being linked to severe early-onset obesity in both humans and animal models. This technical guide provides a comprehensive overview of the various animal models utilized to dissect the multifaceted functions of the this compound gene. We delve into the phenotypes of these models, presenting key quantitative data in structured tables for comparative analysis. Furthermore, this guide details the fundamental experimental protocols for the generation and analysis of these models and illustrates the core signaling pathways and experimental workflows through Graphviz diagrams.
Introduction to this compound Gene Function
The this compound gene is a mammalian homolog of the Drosophila single-minded (sim) gene, which is crucial for the development of the central nervous system midline. In mammals, this compound plays a pivotal role in the terminal differentiation of neurons within the diencephalon, particularly in the PVN, supraoptic nucleus (SON), and anterior periventricular nucleus (aPV) of the hypothalamus[1]. These nuclei are central to the regulation of energy balance, appetite, and neuroendocrine function.
Functionally, this compound is positioned as a critical downstream component of the leptin-melanocortin signaling pathway, a primary circuit for regulating food intake and energy expenditure[2][3][4]. Evidence suggests that this compound expression is modulated by the activation of the melanocortin 4 receptor (MC4R)[2][3]. Deficiencies in this compound have been shown to disrupt the normal anorectic response to melanocortin agonists, highlighting its essential role in this pathway[5]. A significant portion of this compound's effect on satiety is mediated through its regulation of neuropeptides, most notably oxytocin[5][6][7].
Animal Models of this compound Function
A variety of animal models, primarily in mice, have been developed to elucidate the in vivo functions of the this compound gene. These models have been instrumental in understanding both its developmental roles and its physiological functions in adult energy homeostasis.
Germline Knockout Models
-
This compound Homozygous Knockout (this compound-/-): These mice exhibit perinatal lethality due to severe developmental defects in the hypothalamus, including the absence of the PVN, SON, and aPV nuclei[2]. This model underscores the fundamental role of this compound in the formation of these critical brain regions.
-
This compound Heterozygous Knockout (this compound+/-): Mice with a single functional copy of the this compound gene are viable but display a distinct phenotype characterized by early-onset hyperphagic obesity, increased linear growth, and hyperleptinemia[1][8]. This phenotype is exacerbated by a high-fat diet, indicating a gene-diet interaction[5][9]. The hyperphagia in these mice is not associated with a decrease in energy expenditure[2].
Conditional Knockout Models
To distinguish between the developmental and physiological roles of this compound, conditional knockout models have been generated using the Cre-loxP system.
-
Postnatal CNS-Specific Knockout: Conditional deletion of this compound in the central nervous system after birth recapitulates the hyperphagic obesity phenotype seen in germline heterozygotes[6][10]. This demonstrates that this compound has a crucial physiological role in energy balance in the adult brain, independent of its developmental functions[2]. These models have also revealed a dosage-dependent effect of this compound on the severity of obesity[6].
-
Inducible Knockout (iKO): Tamoxifen-inducible, neural-specific Cre-transgenic mice allow for the inactivation of this compound in adult mice with mature hypothalamic circuitry[1]. Induced this compound inactivation in adulthood leads to increased food and water intake and decreased expression of PVN neuropeptides, particularly oxytocin and vasopressin, without affecting the survival of PVN neurons[1][11]. This model provides a powerful tool for studying the direct physiological functions of this compound and for identifying its transcriptional targets involved in energy homeostasis[1].
Neuron-Specific Ablation Models
To investigate the specific contribution of this compound-expressing neurons, models have been developed to allow for their targeted ablation.
-
Diphtheria Toxin Receptor (DTR) Model: By crossing this compound-Cre mice with mice carrying an inducible DTR, this compound-expressing neurons can be ablated upon administration of diphtheria toxin[2]. Ablation of these neurons in adult mice results in obesity due to both hyperphagia and reduced energy expenditure, a phenotype that is more severe than that observed in this compound heterozygous mice[2][12].
Transgenic Overexpression Models
Conversely, models that conditionally overexpress this compound have been created to study the effects of increased this compound dosage.
-
This compound Overexpression: Transgenic overexpression of human this compound in mice has been shown to partially mitigate diet-induced obesity and the obesity phenotype of agouti yellow (Ay) mice, which have disrupted melanocortin signaling[5]. This effect is achieved by reducing food intake, further solidifying this compound's role as a negative regulator of appetite.
Quantitative Data from this compound Animal Models
The following tables summarize key quantitative data from various animal models of this compound function, providing a comparative overview of their phenotypes.
Table 1: Body Weight and Food Intake Phenotypes in this compound-Deficient Mice
| Animal Model | Diet | Age | Body Weight Change vs. Control | Food Intake Change vs. Control | Reference |
| This compound+/- (Germline) | Chow | Adult | Increased | 14% increase | [5] |
| This compound+/- (Germline) | High-Fat | 8 weeks | 51% increase (males), 71% increase (females) | Markedly increased | [9] |
| This compound+/- (EIIa-Cre) | High-Fat | 8 weeks | 44% increase (males), 73% increase (females) | Not specified | [1] |
| Conditional Heterozygote (cHet) | High-Fat | 8 weeks | 23% increase (males), 36% increase (females) | Not specified | [1] |
| This compound Neuron Ablation (iDTR) | Chow | Adult | 74% increase | 40% increase | [2] |
Table 2: Neuropeptide Expression in this compound-Deficient Mice
| Animal Model | Neuropeptide | Change in Expression vs. Control | Reference |
| This compound+/- (Germline) | Oxytocin (mRNA and peptide) | 80% decrease | [7][13] |
| This compound+/- (Germline) | TRH, CRH, AVP, Somatostatin (mRNA) | 20-40% decrease | [7] |
| Conditional Homozygote (cKO) | Oxytocin (mRNA) | Remarkable decrease | [6][14] |
| This compound Neuron Ablation (iDTR) | Oxytocin, TRH (mRNA) | ~50% decrease | [2] |
| Inducible Knockout (iKO) | Oxytocin, Vasopressin (mRNA) | Decreased | [1] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of this compound gene function.
Generation of Conditional Knockout Mice using the Cre-loxP System
The Cre-loxP system is a powerful tool for creating tissue-specific and inducible gene knockouts.
Principle: The system utilizes Cre recombinase, an enzyme that recognizes specific 34-bp sequences called loxP sites. When two loxP sites are placed flanking a gene segment ("floxed" gene), Cre recombinase can excise the intervening DNA, leading to a gene knockout.
Methodology:
-
Generation of Floxed Mice: A targeting vector containing the exon(s) of interest flanked by loxP sites is introduced into embryonic stem (ES) cells. Through homologous recombination, the floxed allele replaces the wild-type allele. Correctly targeted ES cells are then injected into blastocysts to generate chimeric mice, which are subsequently bred to establish a line of mice carrying the floxed allele.
-
Generation of Cre-Driver Mice: A second line of mice is generated that expresses Cre recombinase under the control of a tissue-specific or inducible promoter (e.g., CamKIIα for postnatal CNS expression, or a tamoxifen-inducible CreERT2).
-
Breeding: The floxed mice are crossed with the Cre-driver mice. The offspring that inherit both the floxed allele and the Cre transgene will have the target gene specifically knocked out in the cells where Cre is expressed.
Tamoxifen-Inducible Gene Inactivation
This protocol is used for temporal control of gene knockout in mice expressing CreERT2.
Principle: The CreERT2 fusion protein is a variant of Cre recombinase that is sequestered in the cytoplasm. Upon binding to tamoxifen or its active metabolite, 4-hydroxytamoxifen, CreERT2 translocates to the nucleus and mediates recombination.
Methodology:
-
Tamoxifen Preparation: Tamoxifen is dissolved in a suitable vehicle, such as corn oil, typically at a concentration of 10-20 mg/mL. The solution is often warmed and agitated to ensure complete dissolution.
-
Administration: Adult mice are administered tamoxifen via intraperitoneal (IP) injection or oral gavage. A common regimen involves daily injections for 5 consecutive days. The dosage and duration should be optimized for the specific Cre-driver line and experimental goals.
-
Post-Induction: A waiting period of several days to weeks after the final tamoxifen dose is typically required to allow for Cre-mediated recombination and subsequent protein turnover before phenotypic analysis.
Stereotaxic Injection of shRNA or Viral Vectors
Stereotaxic surgery allows for the precise delivery of agents to specific brain regions like the PVN.
Principle: A stereotaxic apparatus is used to hold the anesthetized animal's head in a fixed position. A three-dimensional coordinate system, based on skull landmarks (e.g., bregma), is used to target specific brain nuclei.
Methodology:
-
Anesthesia and Mounting: The mouse is anesthetized and its head is secured in the stereotaxic frame.
-
Craniotomy: A small hole is drilled in the skull above the target coordinates for the PVN.
-
Injection: A Hamilton syringe or a glass micropipette is slowly lowered to the target coordinates. The solution containing shRNA against this compound or a viral vector is then infused at a slow, controlled rate.
-
Post-Operative Care: The incision is sutured, and the animal is monitored during recovery. Post-operative analgesics are administered.
Retrograde Tract Tracing
This technique is used to identify neurons that project to a specific brain region.
Principle: A retrograde tracer (e.g., Fluoro-Gold, cholera toxin B subunit, or certain viral vectors) is injected into a target brain region. The tracer is taken up by axon terminals and transported back to the cell bodies of the projecting neurons.
Methodology:
-
Tracer Injection: Using stereotaxic surgery, a retrograde tracer is injected into a region of interest that receives projections from the PVN (e.g., the dorsal vagal complex).
-
Survival Period: The animal is allowed to survive for a specific period (days to weeks) to allow for the transport of the tracer.
-
Tissue Processing and Visualization: The brain is perfused, sectioned, and the tracer is visualized using fluorescence microscopy or immunohistochemistry to identify the labeled neurons in the PVN.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving this compound and a typical experimental workflow.
Caption: Leptin-melanocortin signaling pathway leading to this compound activation.
Caption: Workflow for generating a conditional knockout mouse model.
Conclusion
Animal models have been indispensable in unraveling the critical roles of the this compound gene in both hypothalamic development and the physiological regulation of energy homeostasis. The progression from germline knockout models, which established this compound's foundational role, to more sophisticated conditional and inducible knockout systems has allowed for a nuanced understanding of its function in the adult brain. The consistent phenotype of hyperphagic obesity across various models of this compound deficiency underscores its potential as a therapeutic target for obesity and metabolic disorders. Future research utilizing these models will likely focus on identifying the direct transcriptional targets of this compound and further dissecting the neural circuits through which it exerts its control over appetite and energy expenditure. This continued investigation will be vital for the development of novel therapeutic strategies targeting the this compound pathway.
References
- 1. Postnatal this compound Deficiency Causes Hyperphagic Obesity and Reduced Mc4r and Oxytocin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ablation of this compound Neurons Causes Obesity through Hyperphagia and Reduced Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound gene dosage modulates the homeostatic feeding response to increased dietary fat in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxytocin deficiency mediates hyperphagic obesity of this compound haploinsufficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of Conditional Knockout Mice by Sequential Insertion of Two loxP Sites In Cis Using CRISPR/Cas9 and Single-Stranded DNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inducible Neuronal Inactivation of this compound in Adult Mice Causes Hyperphagic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ablation of this compound Neurons Causes Obesity through Hyperphagia and Reduced Energy Expenditure | PLOS One [journals.plos.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Postnatal this compound deficiency causes hyperphagic obesity and reduced Mc4r and oxytocin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SIM1 in the Leptin-Melanocortin Pathway: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Single-Minded 1 (SIM1) gene, a key transcription factor in the basic helix-loop-helix (bHLH) PAS (PER-ARNT-SIM) family, plays a critical role in the development and function of the paraventricular nucleus (PVN) of the hypothalamus. Emerging evidence has solidified this compound's position as a crucial component of the leptin-melanocortin pathway, a central regulator of energy homeostasis. Dysregulation of this compound function is directly implicated in hyperphagic obesity in both human and murine models, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound's function within this pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.
Introduction: this compound as a Central Node in Energy Balance
The leptin-melanocortin pathway is a sophisticated signaling cascade that integrates peripheral signals of energy status, primarily through the adipocyte-derived hormone leptin, to regulate food intake and energy expenditure. A critical hub in this pathway is the central melanocortin system, where pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus release α-melanocyte-stimulating hormone (α-MSH). α-MSH, in turn, activates melanocortin 4 receptors (MC4R) in the PVN, leading to a suppression of food intake.
This compound functions as a crucial downstream effector of MC4R signaling within the PVN.[1] It is essential for the proper development of PVN neurons and for their physiological function in adulthood.[2][3] Haploinsufficiency of this compound in both humans and mice leads to severe, early-onset obesity characterized by hyperphagia (excessive eating) without a significant decrease in energy expenditure.[4][5] This phenotype underscores the pivotal role of this compound in the regulation of appetite.
Quantitative Data on this compound Function
The following tables summarize key quantitative findings from studies on this compound, providing a clear comparison of the effects of its dysregulation.
Table 1: Effects of this compound Deficiency on Food Intake and Body Weight in Mice
| Mouse Model | Diet | Parameter | Effect of this compound Deficiency | Reference |
| This compound heterozygous mice | Standard Chow | Daily Food Consumption | 14% increase compared to wild-type | [6] |
| This compound heterozygous mice | High-Fat Diet | Weight Gain (at 8 weeks) | 71% greater in females, 51% greater in males compared to wild-type | [7] |
| Conditional postnatal this compound heterozygotes (cHet) | Low-Fat Diet | Weekly Food Intake | Significant increase compared to controls | [2] |
| Conditional postnatal this compound homozygotes (cKO) | Low-Fat Diet | Weekly Food Intake (at 6 weeks) | Significant increase in both males and females compared to controls | [2] |
Table 2: Impact of this compound Deficiency on Hypothalamic Gene Expression
| Mouse Model | Gene | Tissue/Cell Type | Change in mRNA Expression | Reference |
| Conditional postnatal this compound homozygotes (cKO93) | This compound | Whole Hypothalamus | ~50% reduction in heterozygotes, near-complete ablation in homozygotes | [2][8] |
| Conditional postnatal this compound homozygotes (cKO93) | Oxt (Oxytocin) | Whole Hypothalamus | Significant decrease | [2] |
| This compound heterozygous and cKO93 mice | Mc4r | Paraventricular Nucleus (PVN) | Significant decrease | [2] |
Signaling Pathways and Logical Relationships
To visually represent the intricate connections involving this compound, the following diagrams have been generated using the DOT language.
Key Experimental Protocols
This section provides detailed methodologies for crucial experiments used to elucidate the function of this compound.
Generation of Conditional this compound Knockout Mice
This protocol outlines the generation of mice with a temporally and spatially controlled deletion of the this compound gene, a powerful tool for studying its physiological roles.[9][10]
Protocol Steps:
-
Design and Construction of the Targeting Vector: A targeting vector is engineered to contain two loxP sites flanking a critical exon of the this compound gene. This "floxed" exon, when excised by Cre recombinase, will result in a non-functional this compound allele. The vector also typically includes a selectable marker.
-
ES Cell Culture and Transfection: Embryonic stem (ES) cells are cultured and then transfected with the targeting vector, usually via electroporation.
-
Selection of Homologous Recombinants: ES cells that have successfully integrated the targeting vector through homologous recombination are selected for using the appropriate antibiotic resistance conferred by the selectable marker. Correct integration is confirmed by PCR and Southern blotting.
-
Blastocyst Injection and Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then transferred to the uteri of pseudopregnant female mice. The resulting offspring are chimeras, composed of cells from both the host blastocyst and the injected ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the floxed this compound allele from the ES cells are identified by genotyping. These mice carry the conditional allele in their germline.
-
Generation of Conditional Knockout Mice: To achieve tissue-specific and/or temporally controlled knockout, the floxed this compound mice are crossed with a transgenic mouse line that expresses Cre recombinase under the control of a specific promoter (e.g., CamKIIa-Cre for postnatal neuron-specific deletion). In the offspring that inherit both the floxed allele and the Cre transgene, the targeted exon of this compound will be excised in the cells where Cre is expressed.[2][8]
Luciferase Reporter Assay for this compound Transcriptional Activity
This assay is used to quantify the ability of this compound to act as a transcription factor and to assess the impact of mutations on its function.[11][12]
Protocol Steps:
-
Plasmid Construction:
-
Reporter Plasmid: A plasmid is constructed containing the firefly luciferase gene downstream of a minimal promoter and tandem repeats of a this compound-responsive DNA element.
-
Expression Plasmids: Plasmids are created to express wild-type this compound, mutant versions of this compound, and its obligate heterodimerization partner, ARNT or ARNT2.[13] A control plasmid expressing a reporter like Renilla luciferase is also used for normalization.
-
-
Cell Culture and Transfection: A suitable cell line, such as HEK293, is cultured. The cells are then co-transfected with the reporter plasmid, the appropriate this compound expression plasmid (wild-type or mutant), the ARNT/ARNT2 expression plasmid, and the normalization control plasmid.
-
Cell Incubation: The transfected cells are incubated for a period (e.g., 24-48 hours) to allow for the expression of the transfected genes and the subsequent transcription of the luciferase reporter gene.
-
Cell Lysis and Luciferase Assay: The cells are lysed to release the cellular contents, including the expressed luciferase enzymes. The cell lysate is then mixed with a luciferase assay reagent containing the substrate luciferin.
-
Luminometry: The light produced by the enzymatic reaction of luciferase with luciferin is measured using a luminometer. The Renilla luciferase activity is also measured for normalization.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The transcriptional activity of mutant this compound is then compared to that of wild-type this compound to determine the functional consequence of the mutation.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for this compound Target Gene Identification
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like this compound, thus revealing its direct downstream target genes.[4][14]
Protocol Steps:
-
Cross-linking and Chromatin Preparation: Hypothalamic tissue or relevant cultured cells are treated with formaldehyde to cross-link proteins to DNA. The cells are then lysed, and the nuclei are isolated. The chromatin is sheared into small fragments (typically 200-500 bp) by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to this compound. The antibody-SIM1-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked this compound-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters. The resulting library is then sequenced.
-
Data Analysis: The sequencing reads are aligned to a reference genome. Peak calling algorithms are used to identify genomic regions that are significantly enriched in the this compound ChIP sample compared to a control (e.g., input DNA or IgG ChIP). These enriched regions represent the binding sites of this compound. Downstream analysis can then identify the genes associated with these binding sites.
Future Directions and Therapeutic Implications
The critical role of this compound in the leptin-melanocortin pathway and its direct link to obesity make it an attractive target for the development of novel anti-obesity therapeutics. Future research should focus on:
-
Comprehensive identification of this compound downstream targets: A complete understanding of the genes regulated by this compound will provide a more detailed picture of its mechanism of action and may reveal additional therapeutic targets.
-
Elucidation of upstream regulatory mechanisms: Investigating the factors that regulate this compound expression and activity will provide further insights into the modulation of the leptin-melanocortin pathway.
-
Development of small molecule modulators of this compound activity: The discovery of compounds that can enhance the transcriptional activity of this compound or stabilize the this compound-ARNT/ARNT2 heterodimer could offer a novel therapeutic strategy for obesity.
References
- 1. benchchem.com [benchchem.com]
- 2. jneurosci.org [jneurosci.org]
- 3. Regulatory interaction between arylhydrocarbon receptor and this compound, two basic helix-loop-helix PAS proteins involved in the control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Central infusion of melanocortin agonist MTII in rats: assessment of c-Fos expression and taste aversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound gene dosage modulates the homeostatic feeding response to increased dietary fat in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inducible Neuronal Inactivation of this compound in Adult Mice Causes Hyperphagic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Generation of Sigmar1 conditional knockout mouse using CRISPR-Cas9 gene targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of human variants in obesity-related this compound protein identifies a hot-spot for dimerization with the partner protein ARNT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Comprehensive Profile of ChIP-Seq-Based STAT1 Target Genes Suggests the Complexity of STAT1-Mediated Gene Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring SIM1 Gene Expression in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Single-minded 1 (SIM1) gene, a member of the basic helix-loop-helix (bHLH) PAS family of transcription factors, is a critical regulator of central nervous system development and is implicated in pathways controlling energy homeostasis and body weight. Dysregulation of this compound expression is associated with severe early-onset obesity.[1] Accurate and reliable measurement of this compound gene expression in various tissue samples is therefore crucial for research into metabolic disorders, neurodevelopment, and oncology.
This document provides detailed application notes and protocols for the quantification of this compound gene expression in tissue samples using three common molecular biology techniques: Quantitative Real-Time PCR (qPCR), RNA Sequencing (RNA-Seq), and In Situ Hybridization (ISH).
Data Presentation: this compound Gene Expression in Human Tissues
The following table summarizes the relative expression levels of this compound mRNA in various human tissues, as determined by RNA-Seq. The data is presented in normalized Transcripts Per Million (nTPM), providing a standardized measure of gene expression.
| Tissue | Subtissue/Cell Type | Expression Level (nTPM) | Data Source |
| Brain | Hypothalamus | 15.8 | The Human Protein Atlas[2] |
| Midbrain | 5.5 | The Human Protein Atlas[2] | |
| Cerebral Cortex | 1.2 | The Human Protein Atlas[2] | |
| Cerebellum | 0.3 | The Human Protein Atlas[2] | |
| Kidney | Renal medulla | 10.1 | The Human Protein Atlas[3] |
| Renal cortex | 4.9 | The Human Protein Atlas[3] | |
| Adipose Tissue | - | 1.8 | The Human Protein Atlas[3] |
| Skeletal Muscle | - | 1.5 | The Human Protein Atlas[3] |
| Spleen | - | 0.8 | The Human Protein Atlas[3] |
Signaling Pathway
The this compound gene plays a crucial role in the leptin-melanocortin signaling pathway, which is a key regulator of energy balance. Leptin, a hormone secreted by adipose tissue, signals to the hypothalamus to regulate food intake and energy expenditure. Within the hypothalamus, leptin activates pro-opiomelanocortin (POMC) neurons, leading to the release of α-melanocyte-stimulating hormone (α-MSH). α-MSH then binds to the melanocortin 4 receptor (MC4R) on downstream neurons, including those expressing this compound. Activation of MC4R signaling is believed to upregulate this compound expression, which in turn transcriptionally regulates target genes involved in maintaining energy homeostasis.[2][4][5]
Caption: this compound in the Leptin-Melanocortin Pathway.
Experimental Protocols
Quantitative Real-Time PCR (qPCR)
qPCR is a highly sensitive and specific method for quantifying gene expression. This protocol outlines the steps for measuring this compound mRNA levels from total RNA extracted from tissue samples using SYBR Green-based detection.
Caption: qPCR workflow for this compound expression analysis.
-
Tissue sample (fresh, frozen, or FFPE)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Nuclease-free water
-
qPCR instrument
-
Primers for human this compound (A commercial source for validated primers is Bio-Rad, PrimePCR™ SYBR® Green Assay: this compound, Human)[3]
-
Reference gene primers (e.g., GAPDH, ACTB)
-
RNA Extraction:
-
Homogenize the tissue sample according to the RNA extraction kit manufacturer's protocol.
-
Follow the kit instructions for RNA purification.
-
Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
The reaction typically includes reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.
-
Incubate the reaction as recommended (e.g., 25°C for 5 min, 46°C for 20 min, 95°C for 1 min).
-
Dilute the resulting cDNA 1:10 in nuclease-free water.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 1.5 mL tube on ice. For a single 20 µL reaction:
-
10 µL 2x SYBR Green qPCR master mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Diluted cDNA
-
6 µL Nuclease-free water
-
-
Aliquot 20 µL of the reaction mix into each well of a qPCR plate.
-
Include no-template controls (NTC) for each primer set.
-
Run each sample in triplicate.
-
-
qPCR Cycling Conditions:
-
Perform qPCR using a three-step cycling protocol:
-
Initial denaturation: 95°C for 3 min
-
40 cycles of:
-
Denaturation: 95°C for 10 sec
-
Annealing/Extension: 60°C for 30 sec
-
-
Melt curve analysis: 65°C to 95°C, incrementing by 0.5°C every 5 sec.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for this compound and the reference gene(s) for each sample.
-
Calculate the relative expression of this compound using the ΔΔCt method.
-
RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and unbiased view of the transcriptome, allowing for the quantification of this compound expression as well as the discovery of novel transcripts and alternative splicing events.
Caption: RNA-Seq workflow for gene expression analysis.
-
RNA Extraction and Quality Control:
-
Extract total RNA from tissue samples as described in the qPCR protocol.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 7 is recommended.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Purify and size-select the library.
-
-
Sequencing:
-
Quantify the final library and pool multiple libraries if desired.
-
Sequence the library on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases.
-
Align the reads to a reference genome (human or mouse) using a splice-aware aligner like STAR.
-
Quantify gene expression by counting the number of reads that map to each gene using tools like featureCounts or HTSeq.
-
Normalize the read counts (e.g., to TPM or FPKM) to allow for comparison between samples.
-
In Situ Hybridization (ISH)
ISH allows for the visualization of gene expression within the morphological context of the tissue, providing spatial information about which cells are expressing this compound.
Caption: In Situ Hybridization workflow.
This protocol is adapted for detecting mRNA in frozen brain sections.[6][7]
-
Mouse brain tissue
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
OCT compound
-
Cryostat
-
SuperFrost Plus slides
-
Proteinase K
-
Triethanolamine
-
Acetic anhydride
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled anti-sense RNA probe for this compound
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP developing solution
-
Tissue Preparation:
-
Perfuse the mouse with ice-cold PBS followed by 4% PFA in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the brain in OCT compound and freeze on dry ice.
-
Cut 14-20 µm sections using a cryostat and mount on SuperFrost Plus slides.
-
Dry the slides at room temperature for 1-2 hours.
-
-
Pre-hybridization:
-
Post-fix the sections in 4% PFA for 10 minutes.
-
Wash twice in PBS for 5 minutes each.
-
Treat with Proteinase K (10 µg/mL in PBS) for 10 minutes at 37°C.
-
Wash in PBS for 5 minutes.
-
Acetylate the sections by incubating in 0.1 M triethanolamine with 0.25% acetic anhydride for 10 minutes.
-
Wash in PBS for 5 minutes.
-
Dehydrate the sections through a series of ethanol washes (70%, 95%, 100%) for 2 minutes each.
-
Air dry the slides completely.
-
Apply hybridization buffer to the sections and pre-hybridize for 2-4 hours at 65°C.
-
-
Hybridization:
-
Dilute the DIG-labeled this compound probe in hybridization buffer.
-
Denature the probe by heating at 80°C for 5 minutes.
-
Apply the probe to the sections and cover with a coverslip.
-
Hybridize overnight at 65°C in a humidified chamber.
-
-
Post-hybridization Washes:
-
Perform a series of stringent washes to remove unbound probe, typically involving washes in SSC buffer at 65°C.
-
-
Immunodetection:
-
Block the sections with a blocking solution (e.g., 10% heat-inactivated sheep serum in MABT) for 1 hour.
-
Incubate with an anti-DIG-AP antibody overnight at 4°C.
-
Wash the sections extensively in MABT.
-
-
Color Development:
-
Equilibrate the sections in alkaline phosphatase buffer.
-
Incubate the sections with NBT/BCIP solution in the dark until the desired color intensity is reached.
-
Stop the reaction by washing in PBS.
-
-
Mounting and Imaging:
-
Dehydrate the sections through an ethanol series, clear in xylene, and coverslip with mounting medium.
-
Image the sections using a bright-field microscope.
-
Conclusion
The choice of method for measuring this compound gene expression will depend on the specific research question. qPCR is ideal for high-throughput, sensitive quantification of this compound expression in a large number of samples. RNA-Seq offers a comprehensive view of the transcriptome and is suitable for discovery-based research. In situ hybridization is unparalleled for determining the precise cellular localization of this compound expression within a tissue. By selecting the appropriate technique and following a robust protocol, researchers can obtain accurate and reproducible data on this compound gene expression to advance our understanding of its role in health and disease.
References
- 1. Understanding the Biology and Pathogenesis of the Kidney by Single-Cell Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Immunohistochemistry and RNA in situ hybridization in mouse brain development - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for SIM1 Immunohistochemistry in the Mouse Brain
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Single-minded 1 (SIM1) is a basic helix-loop-helix (bHLH) PAS domain transcription factor that plays a critical role in the development and function of the central nervous system. In the mouse brain, this compound is essential for the proper formation of several hypothalamic nuclei, including the paraventricular nucleus (PVN), supraoptic nucleus (SON), and anterior periventricular nucleus. These regions are integral to the regulation of energy homeostasis, metabolism, and neuroendocrine function. Consequently, mice with this compound deficiency exhibit early-onset obesity and hyperphagia. This compound expression persists in these neurons into adulthood, suggesting an ongoing physiological role in the regulation of body weight. Beyond the hypothalamus, this compound-expressing cells are also found in other brain regions, such as the amygdala, where they are involved in complex behaviors.
The precise localization and quantification of this compound-positive neurons are crucial for studies investigating neurodevelopment, metabolic disorders, and the neural circuits underlying behavior. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of this compound protein within the intricate structure of the mouse brain. This document provides a detailed protocol for performing this compound immunohistochemistry on mouse brain sections, compiled from established methodologies.
Expected Results
Successful immunohistochemical staining for this compound is expected to reveal distinct nuclear localization of the protein in specific neuronal populations. The most prominent staining is anticipated in the hypothalamus, particularly within the PVN and SON[1]. This compound-positive cells have also been identified in the amygdala, originating from the paraventricular area of the hypothalamus[2]. The staining should be characterized by clear, well-defined nuclear signals against a clean background. The quantitative analysis of this compound-positive cells can provide valuable data for comparative studies, for instance, between wild-type and genetically modified animals, or under different physiological or pharmacological conditions.
Data Presentation
Quantitative analysis of this compound-immunoreactive cells provides a robust method for assessing the impact of genetic or experimental manipulations. The following table presents example data on the number of this compound-positive neurons in the paraventricular and supraoptic nuclei of the mouse hypothalamus, illustrating a typical format for data presentation.
| Brain Region | Experimental Group | Mean Number of this compound-Positive Neurons (± SEM) |
| Paraventricular Nucleus (PVN) | Control | 364.6 ± 35.68 |
| Experimental | 21.17 ± 6.67 | |
| Supraoptic Nucleus (SON) | Control | 63.75 ± 6.45 |
| Experimental | 65.0 ± 6.79 |
Data adapted from a study involving genetic ablation of this compound neurons, demonstrating a significant reduction in the PVN of the experimental group[1].
Experimental Protocols
This section outlines a comprehensive protocol for performing immunofluorescence staining for this compound on free-floating mouse brain sections. This method is widely used for its excellent antibody penetration and preservation of tissue morphology.
I. Tissue Preparation
-
Perfusion and Fixation:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
-
Cryoprotection:
-
Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 24-48 hours).
-
-
Sectioning:
-
Freeze the brain and cut 30-40 µm coronal sections using a cryostat or a freezing microtome.
-
Collect the sections in a cryoprotectant solution and store them at -20°C until use.
-
II. Immunohistochemistry (Free-Floating Method)
-
Washing:
-
Rinse the free-floating sections three times for 10 minutes each in PBS to remove the cryoprotectant.
-
-
Antigen Retrieval (Optional but Recommended):
-
For improved epitope exposure, incubate sections in a citrate-based antigen retrieval solution (pH 6.0) at 80°C for 30 minutes.
-
Allow the sections to cool to room temperature and then wash them three times for 5 minutes each in PBS.
-
-
Blocking:
-
Incubate the sections in a blocking solution (e.g., 5% normal donkey serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections with a validated primary antibody against this compound diluted in the blocking solution. The optimal dilution should be determined empirically, but a starting point of 1:500 to 1:1000 is common.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the sections three times for 10 minutes each in PBS with 0.1% Triton X-100 (PBST).
-
-
Secondary Antibody Incubation:
-
Incubate the sections with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) diluted in the blocking solution. The dilution is typically 1:500 to 1:1000.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the sections three times for 10 minutes each in PBST, protected from light.
-
-
Counterstaining (Optional):
-
To visualize cell nuclei, incubate the sections in a DAPI solution (1:10,000 in PBS) for 5-10 minutes.
-
Rinse the sections briefly in PBS.
-
-
Mounting:
-
Mount the sections onto glass slides.
-
Allow the sections to air dry briefly.
-
Coverslip with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a confocal or fluorescence microscope with the appropriate filter sets.
-
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of the experimental process, the following diagrams illustrate the key steps in the immunohistochemistry workflow and a simplified representation of the this compound signaling pathway's role in hypothalamic development.
Immunohistochemistry workflow for this compound detection in mouse brain.
Role of this compound in hypothalamic development and function.
References
Application Notes and Protocols for Generating a SIM1 Knockout Mouse Model Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Single-minded homolog 1 (SIM1) gene is a critical transcription factor involved in the development of the paraventricular nucleus (PVN) of the hypothalamus and plays a crucial role in the regulation of energy homeostasis.[1][2][3] Haploinsufficiency of this compound in both humans and mice is associated with hyperphagic obesity, making it a significant target for studying metabolic disorders.[1][4] This document provides a comprehensive guide for generating a this compound knockout mouse model using the CRISPR-Cas9 system. The protocols outlined herein detail the experimental workflow from guide RNA design to the generation and screening of founder mice, offering a robust framework for researchers in academia and the pharmaceutical industry.
Introduction
The CRISPR-Cas9 system has emerged as a powerful and efficient tool for genome editing, revolutionizing the generation of genetically modified animal models.[5][6] This technology allows for precise targeted gene disruption, offering a more rapid and cost-effective alternative to traditional gene-targeting methods.[6][7] The generation of a this compound knockout mouse model provides an invaluable tool for investigating the molecular mechanisms underlying obesity and for the preclinical evaluation of novel therapeutic agents targeting the melanocortin signaling pathway.[2][8]
This compound encodes a basic helix-loop-helix (bHLH) PAS domain transcription factor.[4] It is a key regulator in the melanocortin pathway, acting downstream of the melanocortin 4 receptor (MC4R).[2][8] Activation of MC4R leads to increased this compound expression, which in turn modulates the expression of neuropeptides such as oxytocin, a crucial regulator of satiety.[2][8] Disruption of this compound function leads to a hyperphagic phenotype without a significant change in energy expenditure, highlighting its primary role in regulating food intake.[1][3]
Experimental Workflow
The overall workflow for generating a this compound knockout mouse model using CRISPR-Cas9 involves several key stages, from initial design and preparation to the identification of founder animals with the desired genetic modification.
This compound Signaling Pathway
This compound functions as a crucial downstream effector in the central melanocortin signaling pathway, which is a primary regulator of energy balance. This pathway originates in the arcuate nucleus (ARC) of the hypothalamus and signals to the paraventricular nucleus (PVN), where this compound is expressed.
Quantitative Data Summary
The efficiency of generating knockout mice using CRISPR-Cas9 can vary depending on the specific target, reagents, and protocol used. Below is a summary of typical efficiencies reported in the literature for CRISPR-mediated mouse model generation.
| Parameter | Reported Range | Reference |
| Zygote Survival Rate post-injection | 70-90% | [9] |
| Birth Rate of Pups from transferred embryos | 20-40% | [10] |
| Frequency of Founder Mice with Mutant Alleles (Indels) | 20-70% | [10] |
| Germline Transmission Rate from Founder Mice | >90% | [11] |
| Off-target Mutation Frequency (with careful gRNA design) | Low to undetectable | [5][12][13] |
Phenotypic Data from this compound Heterozygous Knockout Mice
| Phenotype | Observation in this compound+/- Mice | Reference |
| Body Weight | Increased compared to wild-type littermates, exacerbated by high-fat diet. | [1] |
| Food Intake | Hyperphagia (increased food consumption). | [1][2] |
| Energy Expenditure | No significant change. | [1] |
| MC4R Agonist Response | Hyporesponsive to melanocortin agonists. | [2] |
| Oxytocin Expression | Reduced in the PVN. | [2][14] |
Detailed Experimental Protocols
Protocol 1: Guide RNA (gRNA) Design and Synthesis for this compound Knockout
-
Target Selection : Identify a suitable target region in the early coding exons of the mouse this compound gene (NCBI Gene ID: 20464). Targeting an early exon is more likely to result in a frameshift mutation that leads to a functional knockout.[11][15]
-
gRNA Design : Use online design tools (e.g., CHOPCHOP, CRISPOR) to identify potential 20-nucleotide gRNA sequences preceding a Protospacer Adjacent Motif (PAM) sequence ('NGG' for Streptococcus pyogenes Cas9).[16][17] Select gRNAs with high predicted on-target efficiency and low predicted off-target scores.
-
Example Murine this compound Target (Exon 6): 5'- GAGCGAGTCTACACGCAGCAAGG -3' (PAM in bold)
-
-
gRNA Synthesis : Synthesize the single guide RNA (sgRNA) using an in vitro transcription kit or order chemically synthesized sgRNAs. Alternatively, a two-part system with a crRNA specific to this compound and a universal tracrRNA can be used.[18]
-
Quality Control : Verify the integrity and concentration of the synthesized gRNA using gel electrophoresis and spectrophotometry.
Protocol 2: Preparation of Injection Mix
The CRISPR-Cas9 components are delivered into mouse zygotes as a ribonucleoprotein (RNP) complex, which has been shown to be highly efficient and reduces off-target effects.[19]
-
Reagents and Materials :
-
Alt-R® S.p. Cas9 Nuclease V3 (or similar high-fidelity Cas9 protein)
-
Synthesized this compound-targeting gRNA
-
Injection Buffer (e.g., 1 mM Tris-HCl, pH 7.5; 0.1 mM EDTA)[18]
-
Nuclease-free water and microcentrifuge tubes
-
-
RNP Complex Formation :
-
Dilute the this compound gRNA and Cas9 protein to the desired working concentrations in injection buffer. A common starting concentration is 20-50 ng/µL for Cas9 protein and 10-25 ng/µL for gRNA.[18]
-
In a nuclease-free tube, combine the Cas9 protein and gRNA.
-
Incubate the mixture at room temperature for 10-15 minutes to allow for RNP complex formation.
-
-
Final Preparation :
-
Centrifuge the injection mix at >13,000 rpm for 5-10 minutes to pellet any precipitates.[18]
-
Keep the RNP mix on ice until ready for microinjection.
-
Protocol 3: Zygote Microinjection and Embryo Transfer
This procedure requires specialized micromanipulation equipment and expertise.
-
Superovulation and Mating : Superovulate female mice (e.g., C57BL/6J strain) by intraperitoneal injection of pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48 hours later. Mate the superovulated females with stud males.
-
Zygote Collection : On the following day (0.5 dpc), collect fertilized zygotes from the oviducts of the plugged females.
-
Microinjection :
-
Embryo Culture and Transfer :
Protocol 4: Screening of Founder (F0) Mice
-
Sample Collection : After approximately 19-21 days, the surrogate mothers will give birth to pups (F0 generation). At 2-3 weeks of age, obtain a small tissue sample (e.g., tail tip or ear punch) for genomic DNA extraction.
-
PCR Amplification : Design PCR primers that flank the gRNA target site in the this compound gene. Amplify this region from the genomic DNA of each pup.
-
Mutation Detection :
-
Mismatch Cleavage Assay (e.g., T7E1 assay) : This assay can detect insertions or deletions (indels). Denature and re-anneal the PCR products to form heteroduplexes, which are then cleaved by an enzyme like T7 Endonuclease I. Cleaved products on an agarose gel indicate the presence of a mutation.
-
Sanger Sequencing : Sequence the PCR products directly. The presence of multiple peaks in the chromatogram downstream of the target site indicates a heterozygous or mosaic indel mutation. For confirmation, PCR products can be cloned into a vector and individual clones sequenced to identify the specific mutations.
-
-
Breeding for Germline Transmission : Breed the founder mice that have been confirmed to carry a this compound mutation with wild-type mice to produce the F1 generation. Genotype the F1 offspring to confirm germline transmission of the knockout allele.
Protocol 5: Off-Target Analysis
While CRISPR-Cas9 is highly specific, off-target cleavage can occur.[5][6]
-
In Silico Prediction : Use bioinformatics tools (e.g., Cas-OFFinder) to predict the most likely off-target sites in the mouse genome. These sites typically have high sequence similarity to the on-target gRNA sequence.[5]
-
Targeted Sequencing : For the identified founder mice, amplify the top-ranked potential off-target sites via PCR from their genomic DNA.
-
Sequence Analysis : Sequence the PCR products from the potential off-target loci and compare them to the wild-type reference sequence to check for any unintended mutations.
-
Whole-Genome Sequencing (WGS) : For a comprehensive and unbiased assessment, WGS of founder animals can be performed, although this is a more resource-intensive approach.[5][6] It is important to compare the founder's genome to that of appropriate controls to distinguish CRISPR-induced mutations from pre-existing single nucleotide variations.[13]
Conclusion
The generation of a this compound knockout mouse model using CRISPR-Cas9 is a highly effective strategy for advancing our understanding of obesity and metabolic disease. The protocols and data presented here provide a detailed framework for the successful implementation of this technology. Careful design of the gRNA, along with rigorous screening and off-target analysis, are critical for the generation of a reliable and specific animal model. This model will serve as a valuable platform for dissecting the physiological roles of this compound and for the development of novel therapeutics targeting obesity and related disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Postnatal this compound Deficiency Causes Hyperphagic Obesity and Reduced Mc4r and Oxytocin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound single-minded family bHLH transcription factor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Genome-Wide Off-Target Analysis in CRISPR-Cas9 Modified Mice and Their Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Knockout Mouse Models Using CRISPR-Cas9 [anilocus.com]
- 8. researchgate.net [researchgate.net]
- 9. Generating CRISPR/Cas9-Derived Mutant Mice by Zygote Cytoplasmic Injection Using an Automatic Microinjector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 11. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR off-target analysis in genetically engineered rats and mice [escholarship.org]
- 13. Deflating the CRISPR/Cas9 Off-Target Controversy | Taconic Biosciences [taconic.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Generating mutant mice with CRISPR/Cas9 – University of Copenhagen [transgenicmice.ku.dk]
- 16. User-Friendly Genetic Conditional Knockout Strategies by CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Silico Design of gRNA for CRISPR/Cas9-Mediated Gene Knockout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 19. biorxiv.org [biorxiv.org]
- 20. [PDF] Generating CRISPR/Cas9-Derived Mutant Mice by Zygote Cytoplasmic Injection Using an Automatic Microinjector | Semantic Scholar [semanticscholar.org]
Measuring SIM1 Transcriptional Activity with a Luciferase Reporter Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Single-minded 1 (SIM1) protein is a basic helix-loop-helix (bHLH) PAS domain transcription factor crucial for the development and function of the central nervous system, particularly in regions of the hypothalamus that regulate energy homeostasis.[1] Dysregulation of this compound activity is associated with severe early-onset obesity.[1][2] The luciferase reporter assay is a highly sensitive and quantitative method used to study gene expression and the transcriptional activity of proteins like this compound.[3][4] This document provides detailed protocols for utilizing a dual-luciferase reporter assay to measure this compound transcriptional activity in mammalian cells, offering a robust system for screening compounds that may modulate its function and for studying the impact of specific mutations.
This assay relies on the co-transfection of several plasmids into a suitable cell line, such as HEK293.[5] A reporter plasmid contains the firefly luciferase gene under the control of a promoter with binding sites for the transcription factor of interest. An expression plasmid drives the production of the this compound protein. Crucially, for this compound to be transcriptionally active, it must form a heterodimer with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2).[1][6] Therefore, an ARNT2 expression plasmid is also co-transfected. A fourth plasmid, typically expressing Renilla luciferase from a constitutive promoter, is included as an internal control to normalize for transfection efficiency and cell viability.[4][7] The resulting firefly luciferase expression is directly proportional to the transcriptional activity of the this compound/ARNT2 complex.
Signaling Pathway and Experimental Workflow
The transcriptional activity of this compound is a key component of the leptin-melanocortin signaling pathway, which is a critical regulator of food intake and body weight.[8] Activation of the melanocortin 4 receptor (MC4R) in hypothalamic neurons leads to an increase in this compound expression and subsequent activation of its target genes.[1][8]
The experimental workflow for the luciferase reporter assay involves several key steps, from cell culture and transfection to the final measurement of luciferase activity. A dual-luciferase system is employed to ensure data accuracy by normalizing the experimental reporter (Firefly luciferase) activity to a control reporter (Renilla luciferase).
References
- 1. Rare variants in single-minded 1 (this compound) are associated with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. maxcyte.s3.us-west-1.amazonaws.com [maxcyte.s3.us-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
Unraveling SIM1 Protein-Protein Interactions: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the techniques for analyzing Single-Minded 1 (SIM1) protein-protein interactions. These detailed application notes and protocols provide a critical resource for understanding the molecular mechanisms governed by this compound, a key transcription factor implicated in neurodevelopment and obesity.
Introduction to this compound and its Significance
Single-minded 1 (this compound) is a basic helix-loop-helix (bHLH) PAS domain-containing transcription factor. It plays a crucial role in the development and function of the central nervous system, particularly in the formation of the paraventricular nucleus (PVN) of the hypothalamus.[1] Haploinsufficiency of the this compound gene is associated with early-onset obesity in both humans and mice, highlighting its critical role in the regulation of energy homeostasis.[1][2] this compound functions as a heterodimer with members of the ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) family of proteins to regulate the transcription of downstream target genes.[2][3][4][5] Understanding the intricacies of this compound protein-protein interactions is therefore paramount for developing therapeutic strategies against obesity and related metabolic disorders.
Key Interacting Partners of this compound
The primary interacting partners of this compound are the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) and ARNT2.[3][4][5] The heterodimerization of this compound with ARNT or ARNT2 is essential for its DNA binding and transcriptional activity.[4][5] Another protein reported to associate with this compound is the heat shock protein 90 (HSP90).[3]
The following table summarizes the key interacting partners of this compound identified through various experimental techniques.
| Interacting Protein | Experimental Method | Functional Significance |
| ARNT | Co-immunoprecipitation, Yeast Two-Hybrid | Essential partner for DNA binding and transcriptional regulation.[3][5] |
| ARNT2 | In vitro dimerization assays | In vivo dimerization partner of this compound in controlling the development of neuroendocrine lineages. |
| HSP90 | Co-immunoprecipitation | Potential role in this compound protein folding and stability.[3] |
This compound Signaling Pathway
This compound is a critical downstream component of the leptin-melanocortin signaling pathway, which is a major regulator of energy balance. The activation of the melanocortin 4 receptor (MC4R) in the paraventricular nucleus of the hypothalamus leads to an increase in this compound expression.[6] The this compound/ARNT heterodimer then binds to specific DNA sequences in the promoter regions of its target genes to regulate their transcription. One of the key downstream targets of this compound is the gene encoding the neuropeptide oxytocin, which is known to have anorexigenic effects.[6]
Figure 1: Simplified this compound signaling pathway in energy homeostasis.
Experimental Protocols for this compound Protein-Protein Interaction Analysis
This section provides detailed protocols for three widely used techniques to study this compound protein-protein interactions: Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) screening, and Fluorescence Resonance Energy Transfer (FRET).
Co-immunoprecipitation (Co-IP) to Validate this compound-ARNT Interaction
Co-IP is a powerful and widely used technique to study protein-protein interactions in vivo. This method involves using an antibody to pull down a specific protein (the "bait," e.g., this compound) from a cell lysate, along with any proteins that are bound to it (the "prey," e.g., ARNT). The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.
Figure 2: Experimental workflow for Co-immunoprecipitation.
Materials:
-
Cell lines expressing tagged or endogenous this compound and ARNT (e.g., HEK293T, Neuro2A).
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
Anti-SIM1 antibody (for immunoprecipitation).
-
Anti-ARNT antibody (for Western blotting).
-
Protein A/G magnetic beads or agarose beads.
-
Standard Western blotting reagents and equipment.
Protocol:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Add the anti-SIM1 antibody to the pre-cleared lysate (the optimal antibody concentration should be determined empirically, typically 1-5 µg per 1 mg of total protein).
-
Incubate overnight at 4°C on a rotator.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
After the final wash, remove all supernatant.
-
Add elution buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the protein complexes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with the anti-ARNT antibody.
-
Detect the presence of ARNT using an appropriate secondary antibody and detection reagent.
-
Yeast Two-Hybrid (Y2H) Screening to Identify Novel this compound Interactors
The Yeast Two-Hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions.[7] It relies on the reconstitution of a functional transcription factor when two interacting proteins (a "bait" and a "prey") are brought into close proximity.
Figure 3: Principle and workflow of a Yeast Two-Hybrid screen.
Materials:
-
Yeast strains (e.g., AH109, Y187).
-
Bait vector (e.g., pGBKT7) and Prey vector (e.g., pGADT7).
-
cDNA library cloned into the prey vector.
-
Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method).
-
Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
Reagents for β-galactosidase assay (optional).
Protocol:
-
Bait Plasmid Construction and Validation:
-
Clone the full-length coding sequence of human or mouse this compound into the bait vector in-frame with the DNA-binding domain (e.g., GAL4-BD).
-
Transform the bait plasmid into a suitable yeast strain (e.g., AH109).
-
Confirm bait expression by Western blotting.
-
Test for autoactivation by plating the bait-containing yeast on selective media (SD/-Trp/-His/-Ade). The bait should not activate the reporter genes on its own.
-
-
Yeast Two-Hybrid Library Screening:
-
Perform a library-scale transformation of a prey cDNA library into a suitable yeast strain of the opposite mating type (e.g., Y187).
-
Mate the bait-containing yeast strain with the prey library-containing strain.
-
Plate the mated yeast on diploid selection media (SD/-Trp/-Leu).
-
Replica-plate the diploid yeast onto high-stringency selection media (SD/-Trp/-Leu/-His/-Ade) to screen for positive interactions.
-
-
Identification and Validation of Interactors:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA inserts of the prey plasmids to identify the potential interacting proteins.
-
Validate the interactions by re-transforming the isolated prey plasmids with the original bait plasmid and a control bait plasmid into fresh yeast and re-testing on selective media.
-
Fluorescence Resonance Energy Transfer (FRET) to Analyze this compound Dimerization in Live Cells
FRET is a microscopy technique that can detect the proximity of two fluorescently labeled molecules.[8][9][10] It is based on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. FRET is a powerful tool for studying protein dimerization and conformational changes in living cells.
Figure 4: Principle of Fluorescence Resonance Energy Transfer (FRET).
Materials:
-
Expression vectors for fluorescent protein fusions (e.g., pECFP-C1 and pEYFP-C1).
-
Mammalian cell line suitable for transfection and imaging (e.g., HeLa, COS-7).
-
Transfection reagent.
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores).
-
Image analysis software for FRET quantification.
Protocol:
-
Construct Preparation:
-
Clone the this compound coding sequence into vectors to create N- or C-terminal fusions with a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP).
-
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Co-transfect the cells with the donor- and acceptor-tagged this compound constructs. Include control transfections with donor-only and acceptor-only constructs.
-
Allow 24-48 hours for protein expression.
-
-
FRET Imaging:
-
Identify cells co-expressing both fluorescently tagged proteins.
-
Acquire images in three channels:
-
Donor channel (donor excitation, donor emission).
-
Acceptor channel (acceptor excitation, acceptor emission).
-
FRET channel (donor excitation, acceptor emission).
-
-
-
Data Analysis:
-
Correct for background fluorescence and spectral bleed-through from the donor and acceptor channels into the FRET channel using the control samples.
-
Calculate the FRET efficiency using an appropriate method, such as sensitized emission or acceptor photobleaching. An increase in FRET efficiency indicates that the donor and acceptor-tagged this compound proteins are in close proximity, suggesting dimerization.
-
Quantitative Data Summary
While extensive quantitative data on this compound protein-protein interactions is still emerging, the following table summarizes the types of quantitative information that can be obtained from the described techniques.
| Technique | Type of Quantitative Data | Example Application for this compound |
| Co-immunoprecipitation | Relative amount of co-precipitated protein (semi-quantitative) | Densitometric analysis of Western blots to compare the amount of ARNT co-precipitated with this compound under different conditions. |
| Yeast Two-Hybrid | Reporter gene activity (semi-quantitative) | Measurement of β-galactosidase activity to estimate the relative strength of interaction between this compound and novel binding partners. |
| Fluorescence Resonance Energy Transfer (FRET) | FRET efficiency, apparent binding affinity (Kd) | Calculation of FRET efficiency to determine the proximity of CFP-SIM1 and YFP-SIM1, and potentially estimate the dissociation constant for this compound homodimerization. |
| Surface Plasmon Resonance (SPR) | Association (ka) and dissociation (kd) rate constants, equilibrium dissociation constant (Kd) | In vitro determination of the binding kinetics and affinity of purified this compound and ARNT proteins. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) | Thermodynamic characterization of the interaction between purified this compound and ARNT. |
Conclusion
The study of this compound protein-protein interactions is crucial for a deeper understanding of its role in health and disease. The application notes and protocols provided herein offer a robust framework for researchers to investigate these interactions. By employing a combination of techniques such as co-immunoprecipitation, yeast two-hybrid screening, and FRET, scientists can validate known interactions, identify novel binding partners, and dissect the dynamic regulation of this compound-containing protein complexes. This knowledge will be instrumental in the development of novel therapeutic interventions for obesity and other this compound-related disorders.
References
- 1. Functional characterization of this compound-associated enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory interaction between arylhydrocarbon receptor and this compound, two basic helix-loop-helix PAS proteins involved in the control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential activities of murine single minded 1 (this compound) and SIM2 on a hypoxic response element. Cross-talk between basic helix-loop-helix/per-Arnt-Sim homology transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 8. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. individual.utoronto.ca [individual.utoronto.ca]
Visualizing SIM1 mRNA Localization: An Application Note and Protocol for In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-minded 1 (SIM1) is a basic helix-loop-helix (bHLH) PAS domain transcription factor crucial for the development and function of the central nervous system. Notably, this compound plays a pivotal role in the regulation of energy homeostasis and body weight. It is highly expressed in the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus, key regions for integrating signals related to appetite and satiety. Haploinsufficiency of the this compound gene is associated with severe, early-onset obesity in both humans and mice, highlighting its importance as a potential therapeutic target for metabolic disorders.
In situ hybridization (ISH) is a powerful technique to visualize the spatial distribution of specific messenger RNA (mRNA) transcripts within the anatomical context of tissues. This application note provides detailed protocols for chromogenic and fluorescent in situ hybridization (CISH and FISH, respectively) to localize this compound mRNA in brain tissue, enabling researchers to study its expression patterns in response to various physiological and pharmacological stimuli.
Signaling Pathway of this compound in Energy Homeostasis
This compound is a critical downstream component of the leptin-melanocortin signaling pathway in the hypothalamus. This pathway is fundamental for the regulation of food intake and energy expenditure. Leptin, an adipocyte-derived hormone, signals energy stores to the brain. It acts on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) of the hypothalamus, leading to the release of α-melanocyte-stimulating hormone (α-MSH). α-MSH then binds to the melanocortin 4 receptor (MC4R) on neurons in the PVN, which in turn activates the expression of this compound. This compound, as a transcription factor, then regulates the expression of downstream target genes, including those involved in promoting satiety and reducing food intake.
Caption: Leptin-melanocortin signaling pathway leading to this compound expression.
Quantitative Data on this compound Expression
Direct quantitative data for this compound mRNA levels measured by in situ hybridization is not widely available in the literature. ISH is often used as a semi-quantitative method to assess relative changes in gene expression. However, related quantitative data from other methodologies provide valuable insights into the regulation of this compound expression in the hypothalamus. The following table summarizes key findings on the quantification of this compound-expressing neurons and mRNA levels under different conditions.
| Parameter Measured | Brain Region | Experimental Model/Condition | Key Findings | Reference |
| Number of this compound-positive neurons | Paraventricular Nucleus (PVN) | This compound+/- heterozygous mice vs. wild-type | A 24% reduction in the number of PVN cells in this compound+/- mice. | [1] |
| Number of this compound-positive neurons | Paraventricular Nucleus (PVN) | Ablation of PVN this compound neurons in mice | Significant decrease in this compound-positive neurons in the PVN. | [2] |
| This compound mRNA abundance (qRT-PCR) | Paraventricular Nucleus (PVN) | Ablation of PVN this compound neurons in mice | A 73.3% decrease in this compound mRNA levels. | [2] |
| Expression of mEGFP in this compound neurons | Paraventricular Nucleus (PVN) | Male and female mice on a high-fat diet | Over 40% reduction in mEGFP expression in this compound neurons. | [3] |
| Oxytocin mRNA (qRT-PCR) | Paraventricular Nucleus (PVN) | Ablation of PVN this compound neurons in mice | An 86.7% decrease in oxytocin mRNA, a downstream target of this compound. | [2] |
Experimental Workflow for In Situ Hybridization
The general workflow for visualizing this compound mRNA involves several key steps, from tissue preparation to signal detection. Careful execution of each step is critical for obtaining a strong and specific signal.
Caption: General experimental workflow for in situ hybridization.
Detailed Experimental Protocols
The following are detailed protocols for performing chromogenic and fluorescent in situ hybridization for this compound mRNA on frozen brain sections.
Protocol 1: Chromogenic In Situ Hybridization (CISH) with DIG-labeled Probes
This protocol is adapted for the detection of this compound mRNA using a digoxigenin (DIG)-labeled RNA probe and an alkaline phosphatase (AP)-conjugated anti-DIG antibody with NBT/BCIP as the chromogenic substrate.
I. Materials and Reagents
-
Tissue Preparation: 4% Paraformaldehyde (PFA) in PBS, Sucrose solutions (10%, 20%, 30% in PBS), OCT compound.
-
Probe Synthesis: Linearized plasmid containing this compound cDNA, DIG RNA Labeling Kit (e.g., from Roche), RNase-free water and reagents.
-
Hybridization: Hybridization buffer (50% formamide, 5x SSC, 50 µg/mL yeast tRNA, 1% SDS, 50 µg/mL heparin), Prehybridization buffer (same as hybridization buffer without probe).
-
Washing: 5x SSC, 2x SSC, 0.2x SSC, Maleic acid buffer with Tween-20 (MABT).
-
Detection: Blocking solution (e.g., 2% Roche Blocking Reagent in MABT), Anti-DIG-AP antibody, NBT/BCIP substrate solution.
II. Procedure
-
Tissue Preparation
-
Perfuse the animal with ice-cold PBS followed by 4% PFA in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 10%, 20%, and 30% sucrose in PBS at 4°C until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Cut 14-20 µm thick sections on a cryostat and mount on positively charged slides.
-
Store slides at -80°C until use.
-
-
Probe Synthesis (DIG-labeled antisense RNA probe)
-
Linearize the plasmid containing the this compound cDNA insert with an appropriate restriction enzyme.
-
Perform in vitro transcription using a DIG RNA Labeling Kit according to the manufacturer's instructions to generate the antisense probe.
-
Purify the labeled probe and assess its concentration and labeling efficiency.
-
-
In Situ Hybridization
-
Bring slides to room temperature and fix with 4% PFA for 10 minutes.
-
Wash twice with PBS for 5 minutes each.
-
Acetylate the sections with 0.1 M triethanolamine containing 0.25% acetic anhydride for 10 minutes.
-
Wash with PBS and dehydrate through an ethanol series (50%, 70%, 95%, 100%).
-
Air dry the slides.
-
Apply prehybridization buffer and incubate for 1-2 hours at 65°C.
-
Replace with hybridization buffer containing the DIG-labeled this compound probe (e.g., 100-500 ng/mL).
-
Incubate overnight in a humidified chamber at 65°C.
-
-
Post-Hybridization Washes
-
Wash slides in 5x SSC at 65°C for 15 minutes.
-
Wash in 2x SSC, 50% formamide at 65°C for 30 minutes.
-
Wash twice in 0.2x SSC at 65°C for 20 minutes each.
-
Wash in MABT at room temperature.
-
-
Immunological Detection
-
Block with blocking solution for 1-2 hours at room temperature.
-
Incubate with anti-DIG-AP antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with MABT for 20 minutes each.
-
Equilibrate in detection buffer (e.g., NTMT: 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2, 0.1% Tween-20).
-
Incubate with NBT/BCIP substrate solution in the dark until the desired signal intensity is reached.
-
Stop the reaction by washing with PBS.
-
Counterstain with Nuclear Fast Red (optional).
-
Dehydrate through an ethanol series, clear with xylene, and coverslip.
-
Protocol 2: Fluorescent In Situ Hybridization (FISH)
This protocol describes the detection of this compound mRNA using fluorescently labeled probes or haptens that are subsequently detected with fluorescently-conjugated antibodies.
I. Materials and Reagents
-
Follow the same materials for tissue preparation and probe synthesis as in the CISH protocol, but use a fluorescent labeling kit (e.g., with Fluorescein-UTP or Biotin-UTP).
-
Detection: Blocking solution, appropriate fluorescently-conjugated antibody (e.g., anti-Fluorescein-POD or Streptavidin-HRP), Tyramide Signal Amplification (TSA) kit with a fluorescent tyramide (e.g., Cy3 or Cy5).
II. Procedure
-
Tissue Preparation and Hybridization
-
Follow steps 1-3 from the CISH protocol. For probe synthesis, incorporate a hapten like biotin or fluorescein.
-
-
Post-Hybridization Washes
-
Follow step 4 from the CISH protocol.
-
-
Immunological Detection (with Tyramide Signal Amplification)
-
Block with blocking solution for 1-2 hours.
-
Incubate with an appropriate HRP-conjugated antibody (e.g., anti-Fluorescein-POD or Streptavidin-HRP) for 2 hours at room temperature.
-
Wash three times with MABT.
-
Incubate with the fluorescent tyramide substrate according to the TSA kit manufacturer's instructions (typically 5-10 minutes).
-
Wash three times with MABT.
-
Counterstain with DAPI.
-
Mount with an anti-fade mounting medium.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | RNA degradation | Use RNase-free reagents and techniques. |
| Poor probe quality/labeling | Check probe integrity and labeling efficiency on a gel. | |
| Insufficient probe concentration | Optimize probe concentration. | |
| Inadequate tissue permeabilization | Optimize proteinase K treatment (if used). | |
| High background | Non-specific probe binding | Increase stringency of post-hybridization washes (higher temperature, lower salt concentration). Add blocking agents like yeast tRNA to the hybridization buffer. |
| Non-specific antibody binding | Increase blocking time and include normal serum in the blocking buffer. Optimize antibody dilution. | |
| Endogenous enzyme activity (CISH) | Include levamisole in the detection buffer for alkaline phosphatase. | |
| Uneven staining | Incomplete probe penetration | Ensure tissue sections are not too thick. |
| Air bubbles under coverslip | Carefully apply hybridization solution and coverslip. |
Conclusion
The provided protocols offer robust methods for the visualization of this compound mRNA in brain tissue. By employing these in situ hybridization techniques, researchers can gain valuable insights into the spatial expression patterns of this compound and its regulation in the context of energy homeostasis and obesity. The quantitative data, although indirect, strongly supports the role of this compound in the hypothalamus and provides a basis for further investigation into its function and therapeutic potential. Careful optimization of the protocols for specific experimental conditions is recommended to achieve the best results.
References
- 1. This compound haploinsufficiency causes hyperphagia, obesity and reduction of the paraventricular nucleus of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paraventricular Nucleus this compound Neuron Ablation Mediated Obesity Is Resistant to High Fat Diet | PLOS One [journals.plos.org]
- 3. Injury to hypothalamic this compound neurons is a common feature of obesity by exposure to high fat diet in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Creating Conditional SIM1 Knockout Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the generation of conditional knockout (cKO) mouse models for the Sim1 gene. The ability to inactivate gene expression in a spatio-temporally controlled manner is a powerful tool for dissecting gene function and for modeling human diseases. This is particularly relevant for the this compound gene, where constitutive knockout is neonatally lethal, hindering the study of its roles in adult physiology, such as energy homeostasis.[1][2]
Two primary technologies are at the forefront of generating conditional alleles: the well-established Cre-LoxP system and the more recent CRISPR/Cas9 gene-editing technology. This guide will cover both methodologies, offering a comparative overview and step-by-step protocols to aid researchers in selecting the most appropriate strategy for their experimental goals.
Comparative Overview of Conditional Knockout Methodologies
| Feature | Cre-LoxP System | CRISPR/Cas9 System |
| Principle | Site-specific recombination mediated by Cre recombinase at LoxP sites. | Nuclease-guided DNA double-strand break and repair. |
| Efficiency of Generating Floxed Allele | Lower efficiency, relies on homologous recombination in embryonic stem (ES) cells, which is a rare event. | Higher efficiency, particularly with methods like Easi-CRISPR using long single-stranded DNA donors.[3][4][5] |
| Time to Generate Founder Mice | Lengthy process involving ES cell targeting, selection, blastocyst injection, and chimera generation (can take over a year).[6] | Faster generation of founder mice, often in a single step by direct injection into zygotes (can be as short as 125 days).[7] |
| Cost | Generally more expensive due to the extensive ES cell culture and multiple steps involved. | Can be more cost-effective due to the streamlined process and reduced animal use.[7] |
| Off-target Effects | Minimal risk of off-target recombination by Cre recombinase. | Potential for off-target mutations at sites with sequence similarity to the guide RNA, though this can be minimized with careful design and high-fidelity Cas9 variants. |
| Technical Complexity | Technically demanding, requiring expertise in ES cell culture and manipulation.[6] | Technically less complex for the initial gene editing, though requires expertise in microinjection or electroporation. |
| Flexibility | A vast library of established Cre driver lines allows for extensive tissue-specific and inducible knockouts.[8] | Requires the generation or acquisition of appropriate Cre driver lines for conditional knockout. |
The Role of this compound in Hypothalamic Signaling
The Single-minded homolog 1 (this compound) gene encodes a basic helix-loop-helix (bHLH) PAS domain transcription factor.[9] It is a critical regulator in the development and function of the paraventricular nucleus (PVN) of the hypothalamus.[1] this compound functions downstream of the melanocortin 4 receptor (MC4R) and is integral to the leptin-melanocortin signaling pathway, which regulates energy homeostasis, food intake, and body weight.[9][10] Dysregulation of this compound function is associated with severe obesity.[11]
Below is a diagram illustrating the simplified signaling pathway involving this compound in the hypothalamus.
Caption: Simplified this compound signaling pathway in the hypothalamus.
Experimental Protocols
Protocol 1: Generation of a Conditional this compound Knockout Mouse using the Cre-LoxP System
This protocol outlines the traditional approach to generating a conditional knockout mouse by targeting the this compound gene in embryonic stem (ES) cells.
1. Targeting Vector Design and Construction
-
Identify Critical Exons: Based on the genomic structure of the mouse this compound gene, exon 2 of the this compound-201 transcript (ENSMUST00000020071.3) is a recommended target for knockout as its disruption leads to protein dysfunction.[12]
-
Vector Components:
-
Homology Arms: Amplify 5' and 3' homology arms (typically 3-5 kb each) from a 129-strain mouse genomic DNA library. These arms will flank the critical exon(s).
-
LoxP Sites: Insert LoxP sites flanking the critical exon(s). Ensure the LoxP sites are in the same orientation.
-
Selection Cassette: A positive selection cassette (e.g., neomycin resistance, neo) flanked by FRT sites is inserted between one of the homology arms and a LoxP site. This allows for selection of successfully targeted ES cells. The FRT sites enable subsequent removal of the selection cassette by Flp recombinase to avoid potential interference with gene expression.
-
Negative Selection Cassette: A negative selection cassette (e.g., thymidine kinase, tk) is placed outside one of the homology arms to select against non-homologous recombination events.
-
-
Cloning: Assemble the components into a targeting vector using standard molecular cloning techniques or recombineering.[13][14][15]
Caption: Workflow for Cre-LoxP conditional knockout mouse generation.
2. ES Cell Targeting and Selection
-
ES Cell Culture: Culture mouse ES cells (e.g., from a 129 strain) under standard conditions.
-
Electroporation: Linearize the targeting vector and introduce it into the ES cells via electroporation.
-
Selection:
-
Positive Selection: Culture the electroporated cells in media containing G418 (for neo resistance) to select for cells that have incorporated the vector.
-
Negative Selection: Culture the cells in media containing Ganciclovir to select against cells with random vector integration (which would retain the tk cassette).
-
-
Screening: Screen the resistant colonies by PCR and Southern blotting to identify clones with the correct homologous recombination event.
3. Generation of Chimeric and Floxed Mice
-
Blastocyst Injection: Inject the correctly targeted ES cells into blastocysts from a donor mouse (e.g., C57BL/6J).
-
Embryo Transfer: Transfer the injected blastocysts into the uterus of a pseudopregnant female mouse.
-
Chimeric Offspring: The resulting offspring will be chimeras, composed of cells from both the host blastocyst and the injected ES cells.
-
Germline Transmission: Breed the chimeric mice with wild-type mice (e.g., C57BL/6J). Screen the offspring for germline transmission of the floxed allele.
-
Removal of Selection Cassette (Optional but Recommended): Cross the floxed mice with a Flp deleter mouse line to remove the FRT-flanked selection cassette.
4. Generation of Conditional Knockout Mice
-
Breeding with Cre Driver Line: Cross the homozygous floxed this compound mice with a mouse line that expresses Cre recombinase under the control of a tissue-specific or inducible promoter.[16][17][18] For studying this compound in the context of energy balance, Cre driver lines with expression in the hypothalamus, such as Pomc-Cre, Agrp-Cre, Rip-Cre, or Ngn3-Cre, may be suitable.[19][20][21][22][23]
-
Genotyping: Genotype the offspring to identify mice that are homozygous for the floxed this compound allele and carry the Cre transgene. These are the experimental conditional knockout mice.
Protocol 2: Generation of a Conditional this compound Knockout Mouse using CRISPR/Cas9
This protocol describes a more rapid approach to generating a floxed this compound allele directly in mouse zygotes.
1. Design of CRISPR/Cas9 Components
-
Guide RNAs (gRNAs): Design two gRNAs that target the introns flanking the critical exon(s) of the this compound gene (e.g., exon 2). Use online tools to minimize off-target effects.
-
Donor DNA Template:
-
Long Single-Stranded DNA (lssDNA): This is the preferred donor template for high efficiency.[3][4][5] The lssDNA should contain the critical exon(s) flanked by LoxP sites. The LoxP sites should be in the same orientation. The entire cassette is flanked by homology arms of approximately 100-200 bp that match the genomic sequence adjacent to the gRNA cut sites.
-
Plasmid DNA: Alternatively, a plasmid donor can be used, but this generally results in lower efficiency.
-
-
Cas9: Use either Cas9 mRNA or purified Cas9 protein. The use of Cas9 protein complexed with the gRNAs (ribonucleoprotein, RNP) is often preferred as it can lead to higher efficiency and reduced off-target effects.[24]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Impact of this compound gene dosage on the development of the paraventricular and supraoptic nuclei of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gem.wi.mit.edu [gem.wi.mit.edu]
- 4. Easi-CRISPR protocol for creating knock-in and conditional knockout mouse models using long ssDNA donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Generation of Conditional Knockout Mice by Sequential Insertion of Two loxP Sites In Cis Using CRISPR/Cas9 and Single-Stranded DNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mouse Cre-LoxP system: general principles to determine tissue-specific roles of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inducible Neuronal Inactivation of this compound in Adult Mice Causes Hyperphagic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Injury to hypothalamic this compound neurons is a common feature of obesity by exposure to high fat diet in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 404_GemPharmatech [en.gempharmatech.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. A protocol for construction of gene targeting vectors and generation of homologous recombinant ES cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Cre Lox Breeding for Beginners, Part 1 [jax.org]
- 17. Generation and Validation of Tissue-Specific Knockout Strains for Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Breeding strategies for tissue-specific knockout mice [jax.org]
- 19. Brain Expression of Cre Recombinase Driven by Pancreas-Specific Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anatomical characterization of Cre driver mice for neural circuit mapping and manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of Hypothalamic Neurodegeneration on Energy Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activation of hypothalamic RIP-Cre neurons promotes beiging of WAT via sympathetic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Overexpression of SIM1 in Neurons Using Viral Vectors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Single-minded 1 (SIM1) is a basic helix-loop-helix (bHLH) PAS domain transcription factor crucial for the development and function of the central nervous system, particularly in the hypothalamus.[1] It plays a significant role in the regulation of energy homeostasis and body weight.[1][2][3] Dysregulation of this compound function has been linked to obesity.[2][3] Overexpression of this compound in neurons, especially within the paraventricular nucleus (PVN) of the hypothalamus, offers a powerful tool to investigate its physiological roles and explore its therapeutic potential for metabolic disorders.[2] This document provides detailed protocols for using viral vectors, specifically adeno-associated viruses (AAV) and lentiviruses, to achieve robust and targeted overexpression of this compound in neurons for both in vitro and in vivo applications.
Data Presentation
Table 1: Expected Quantitative Outcomes of this compound Overexpression in Hypothalamic Neurons
| Parameter | Method of Measurement | Expected Outcome | Reference(s) |
| This compound mRNA expression | RT-qPCR | Significant increase | [4] |
| This compound protein expression | Western Blot | Significant increase | [5] |
| Pet1 mRNA expression | RT-qPCR | Significant upregulation | [4] |
| Tph2 mRNA expression | RT-qPCR | Significant upregulation | [4] |
| RGS4 mRNA expression | RT-qPCR | Transient but significant increase | [4] |
| Food Intake | Behavioral Monitoring | Reduction in hyperphagia | [2] |
| Body Weight | Animal Weight Measurement | Resistance to diet-induced obesity | [2] |
| Oxytocin (OXT) mRNA | RT-qPCR / in situ hybridization | Potential increase | [6] |
| Vasopressin (AVP) mRNA | RT-qPCR / in situ hybridization | Potential increase | [1] |
Experimental Protocols
Protocol 1: Construction of Viral Vector for this compound Overexpression
This protocol outlines the general steps for cloning the human this compound gene into a lentiviral or AAV transfer plasmid. A neuron-specific promoter, such as the Synapsin-1 (Syn1) promoter, is recommended for targeted neuronal expression.[7]
Materials:
-
Full-length human this compound cDNA
-
Lentiviral transfer plasmid (e.g., pLVX-Puro) or AAV transfer plasmid (e.g., pAAV-MCS)
-
Restriction enzymes and T4 DNA ligase
-
High-fidelity DNA polymerase for PCR
-
Competent E. coli for cloning
-
Plasmid purification kit
-
DNA sequencing primers
Procedure:
-
This compound Cassette Amplification: Amplify the full-length this compound cDNA using PCR. Design primers to add appropriate restriction sites to the 5' and 3' ends for cloning into the multiple cloning site (MCS) of the chosen viral vector. Also, include a Kozak sequence upstream of the start codon to ensure efficient translation.
-
Vector and Insert Preparation: Digest both the viral transfer plasmid and the purified this compound PCR product with the selected restriction enzymes.
-
Ligation: Ligate the digested this compound insert into the linearized viral transfer plasmid using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli.
-
Screening and Sequencing: Select colonies, purify the plasmid DNA, and verify the correct insertion of the this compound gene by restriction digest and Sanger sequencing.
Protocol 2: Production and Purification of High-Titer Lentivirus
This protocol describes the production of lentiviral particles in HEK293T cells.[8][9][10][11][12][13][14][15][16][17]
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing this compound
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
-
Ultracentrifuge
Procedure:
-
Cell Seeding: Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.[14][15]
-
Transfection: Co-transfect the HEK293T cells with the this compound transfer plasmid, packaging plasmid, and envelope plasmid using a suitable transfection reagent.[15]
-
Incubation: Incubate the cells at 37°C with 5% CO2. Change the medium after 18 hours.[18]
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filtration: Filter the collected supernatant through a 0.45 µm filter to remove cell debris.[17]
-
Concentration (Optional but Recommended): Concentrate the viral particles by ultracentrifugation or using a commercially available concentration reagent.[10]
-
Aliquoting and Storage: Resuspend the viral pellet in a suitable buffer (e.g., PBS), aliquot, and store at -80°C.[12]
Protocol 3: Production and Purification of High-Titer AAV
This protocol outlines the production of AAV particles in HEK293T cells.[6][19][20][21][22][23][24]
Materials:
-
HEK293T cells
-
AAV transfer plasmid containing this compound
-
AAV helper plasmid (containing adenovirus helper genes)
-
AAV Rep/Cap plasmid (expressing AAV replication and capsid proteins)
-
Transfection reagent
-
Cell lysis buffer
-
Benzonase
-
Iodixanol or Cesium Chloride for density gradient ultracentrifugation
Procedure:
-
Transfection: Co-transfect HEK293T cells with the AAV-SIM1 transfer plasmid, helper plasmid, and Rep/Cap plasmid.[20]
-
Cell Harvest: Harvest the cells 48-72 hours post-transfection.
-
Cell Lysis: Lyse the cells to release the AAV particles. This can be achieved by freeze-thaw cycles or by using a lysis buffer.
-
Nuclease Treatment: Treat the cell lysate with Benzonase to digest unpackaged DNA.
-
Purification: Purify the AAV particles using iodixanol or cesium chloride density gradient ultracentrifugation.[19]
-
Buffer Exchange and Concentration: Perform buffer exchange and concentrate the purified AAV using ultrafiltration devices.
-
Titer Determination: Determine the viral genome titer using qPCR.
-
Aliquoting and Storage: Aliquot the purified virus and store at -80°C.
Protocol 4: In Vitro Transduction of Neuronal Cells
This protocol is for the transduction of primary neurons or neuronal cell lines with lentivirus or AAV.[8]
Materials:
-
Primary neurons or neuronal cell line (e.g., Neuro-2a)
-
Purified lentiviral or AAV particles
-
Neuronal culture medium
-
Poly-L-lysine coated plates/coverslips
Procedure:
-
Cell Plating: Plate neurons at the desired density on Poly-L-lysine coated plates or coverslips.
-
Virus Addition: Add the viral particles to the culture medium at a specific Multiplicity of Infection (MOI). The optimal MOI should be determined empirically for each cell type and virus preparation. For lentivirus, an MOI of 5-20 is a good starting point, while for AAV, an MOI of 1x10^4 to 1x10^5 viral genomes/cell is often used.
-
Incubation: Incubate the cells with the virus for 24-72 hours. For lentivirus, the medium can be changed after 12-24 hours to remove residual viral particles.
-
Gene Expression Analysis: Allow sufficient time for transgene expression (typically 3-7 days for AAV and 2-4 days for lentivirus) before proceeding with downstream analysis such as qPCR, Western blot, or immunocytochemistry.
Protocol 5: In Vivo Stereotactic Injection into the Hypothalamus
This protocol describes the stereotactic injection of AAV or lentivirus into the paraventricular nucleus (PVN) of the mouse hypothalamus.[25][26][27][28][29]
Materials:
-
Anesthetized mouse
-
Stereotaxic frame
-
Nanoliter injection system (e.g., Nanoject)
-
Glass micropipettes
-
High-titer viral stock
-
Surgical tools
Procedure:
-
Anesthesia and Mounting: Anesthetize the mouse and secure it in the stereotaxic frame.[26]
-
Craniotomy: Expose the skull and identify the bregma. Drill a small burr hole over the target coordinates for the PVN.
-
Virus Loading: Load the viral stock into a glass micropipette connected to the nanoliter injection system.
-
Injection: Slowly lower the micropipette to the target coordinates. Inject a small volume of the virus (e.g., 100-200 nL) at a slow rate (e.g., 50 nL/min).
-
Pipette Retraction: Leave the pipette in place for 5-10 minutes after injection to allow for diffusion and prevent backflow, then slowly retract it.[26]
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics.
-
Gene Expression: Allow at least 2-3 weeks for maximal gene expression before conducting behavioral or physiological experiments.
Visualizations
This compound Signaling Pathway in Hypothalamic Neurons
Caption: this compound signaling in hypothalamic neurons.
Experimental Workflow for this compound Overexpression
Caption: Workflow for this compound overexpression studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound overexpression partially rescues agouti yellow and diet-induced obesity by normalizing food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Function in Feeding Regulation - Andrew Zinn [grantome.com]
- 4. This compound Is a Novel Regulator in the Differentiation of Mouse Dorsal Raphe Serotonergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Efficient gene transduction of neurons by lentivirus with enhanced neuron-specific promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lentiviral vector production, titration, and transduction of primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lentiviral Vector Production, Titration, and Transduction of Primary Neurons | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Production of Neuron-Preferential Lentiviral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 12. protocols.io [protocols.io]
- 13. Lentivirus production for primary neuron transduction [protocols.io]
- 14. Lentivirus Packaging Protocol - Creative Biogene [creative-biogene.com]
- 15. addgene.org [addgene.org]
- 16. An Improved Protocol for the Production of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. mdanderson.org [mdanderson.org]
- 19. researchgate.net [researchgate.net]
- 20. A Single Vector Platform for High-Level Gene Transduction of Central Neurons: Adeno-Associated Virus Vector Equipped with the Tet-Off System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Protocol for producing an adeno-associated virus vector by controlling capsid expression timing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. genemedi.net [genemedi.net]
- 25. Hypothalamic AAV-BDNF gene therapy improves metabolic function and behavior in the Magel2-null mouse model of Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. parkinsonsroadmap.org [parkinsonsroadmap.org]
Application Notes and Protocols for Culturing SIM1-Expressing Neuronal Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Single-minded 1 (SIM1) transcription factor is a crucial regulator in the development and function of the central nervous system. It plays a pivotal role in the formation of the paraventricular (PVN), supraoptic (SON), and anterior periventricular (aPV) nuclei of the hypothalamus, which are essential for regulating energy homeostasis, metabolism, and behavior.[1][2][3] Dysregulation of this compound function has been linked to obesity and other metabolic disorders.[4] The study of this compound-expressing neurons is therefore of significant interest for understanding neurodevelopmental processes and for the development of therapeutics targeting metabolic and neurological diseases.
However, research in this area has been hampered by the limited availability of suitable in vitro models.[5][6] This document provides detailed protocols and application notes for the culture of neuronal cell lines with confirmed or potential this compound expression, including the MN9D dopaminergic neuronal cell line and primary hypothalamic neurons. Additionally, it introduces the promising this compound-Puro mouse embryonic stem cell line for targeted enrichment of this compound-expressing neurons.
Data Presentation
Table 1: Culture Conditions for this compound-Expressing and Related Neuronal Cell Lines
| Parameter | MN9D Cell Line | Primary Hypothalamic Neurons | This compound-Puro mESC Line (Anticipated) |
| Cell Type | Immortalized mouse dopaminergic neuronal cell line | Primary mouse/rat neurons | Genetically modified mouse embryonic stem cells |
| This compound Expression | Expresses dopaminergic and serotonergic markers, including this compound[7] | Heterogeneous population, includes this compound-expressing neurons | Puromycin selection enriches for this compound-expressing V3 interneurons |
| Basal Medium | DMEM/F-12[1] | Neurobasal Medium[8] | Standard mESC medium (e.g., DMEM) |
| Serum | 10% Fetal Bovine Serum (FBS)[1] | Serum-free (with B27 supplement)[8] | Typically requires FBS or serum replacement |
| Key Supplements | 1% Penicillin-Streptomycin[1] | B27 supplement, Glutamine, Penicillin/Streptomycin[8] | LIF, 2-Mercaptoethanol |
| Coating | Poly-D-Lysine or Poly-L-Lysine[1] | Poly-D-Lysine and Laminin | Gelatin |
| Seeding Density | ~80% confluency for passaging | 1.2-2.0 x 10^5 cells/cm²[8] | Varies with differentiation protocol |
| Passaging | Accutase or Trypsin-EDTA | Not applicable | Trypsin-EDTA |
| Differentiation | Butyric acid (1mM)[1] | Withdrawal of growth factors, addition of specific factors (e.g., BDNF) | Retinoic acid and other morphogens |
Experimental Protocols
Protocol 1: Culture of MN9D Cells
The MN9D cell line is a hybridoma line generated from the fusion of rostral mesencephalic neurons from a C57BL/6J mouse embryo with N18TG2 neuroblastoma cells.[3] These cells express markers for both dopaminergic and serotonergic lineages, including this compound.[7]
Materials:
-
MN9D cells
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Poly-L-Lysine or Poly-D-Lysine
-
Phosphate-Buffered Saline (PBS)
-
Accutase® or Trypsin-EDTA
-
T75 culture flasks
-
15 mL conical tubes
-
Hemocytometer
Procedure:
-
Coating Culture Flasks:
-
Coat T75 flasks with a 1 mg/mL Poly-L-Lysine solution for at least 1 hour at 37°C.
-
Aspirate the solution and rinse the flasks three times with sterile DI water.
-
Allow the flasks to dry completely in a sterile hood.
-
-
Thawing and Plating:
-
Thaw the vial of MN9D cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed MN9D Expansion Medium (DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 300 x g for 3-5 minutes to pellet the cells.
-
Resuspend the cell pellet in 15 mL of fresh MN9D Expansion Medium and transfer to a coated T75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[1]
-
-
Maintenance and Passaging:
-
Change the medium every 2-3 days.
-
Passage the cells when they reach approximately 80% confluency. MN9D cells tend to grow in clusters.
-
To passage, aspirate the medium, rinse with PBS, and detach the cells using Accutase® or Trypsin-EDTA for 3-5 minutes at 37°C.
-
Neutralize the enzyme with MN9D Expansion Medium and centrifuge the cells.
-
Resuspend the pellet and plate at the desired density in newly coated flasks.
-
-
Differentiation:
-
To induce differentiation, treat the cells with 1mM butyric acid for at least 6 days.[1]
-
Protocol 2: General Protocol for Primary Hypothalamic Neuron Culture
This protocol provides a general framework for the isolation and culture of primary hypothalamic neurons, which will contain a mixed population of cells including those expressing this compound.
Materials:
-
Embryonic day 14-18 mouse or rat embryos
-
Hanks' Balanced Salt Solution (HBSS)
-
Neuronal Culture Medium (e.g., Neurobasal Medium)
-
B27 supplement
-
Glutamine
-
Penicillin/Streptomycin
-
Poly-D-Lysine
-
Laminin
-
Trypsin or Papain
-
DNase I
-
24-well plates
Procedure:
-
Coating Culture Plates:
-
Dissection and Dissociation:
-
Dissect the hypothalamic region from embryonic brains in ice-cold HBSS.
-
Mince the tissue and digest with a dissociation enzyme (e.g., trypsin with DNase I) at 37°C for 15-30 minutes.[2]
-
Stop the digestion with culture medium and gently triturate to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer.
-
-
Plating and Maintenance:
-
Centrifuge the cell suspension at 300 x g for 3 minutes.[8]
-
Resuspend the pellet in plating medium (Neuronal Culture Medium with B27 supplement, glutamine, and penicillin/streptomycin).
-
Count the viable cells and plate at a density of 1.2-2.0 x 10^5 cells/cm² in the coated 24-well plates.[8]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 and 9% O2.[8]
-
Refresh half of the medium every 2-3 days.[8]
-
Protocol 3: Enrichment of this compound-Expressing Neurons using the this compound-Puro Cell Line
The this compound-Puro mouse embryonic stem cell (mESC) line has a puromycin resistance cassette inserted into the this compound gene locus.[9] This allows for the selection and enrichment of this compound-expressing cells during differentiation.
Materials:
-
This compound-Puro mESCs
-
Standard mESC culture reagents (DMEM, FBS, LIF, 2-Mercaptoethanol)
-
Neural induction and differentiation reagents (e.g., Retinoic Acid)
-
Puromycin
Procedure:
-
Maintenance of Undifferentiated this compound-Puro mESCs:
-
Culture the mESCs on gelatin-coated plates in standard mESC medium.
-
Passage every 2-3 days to maintain pluripotency.
-
-
Neuronal Differentiation:
-
Initiate neuronal differentiation using established protocols, often involving the formation of embryoid bodies and treatment with retinoic acid.
-
The specific protocol will depend on the desired neuronal subtype (e.g., V3 interneurons).
-
-
Puromycin Selection:
-
After the initiation of differentiation and expected onset of this compound expression, add puromycin to the culture medium at a pre-determined optimal concentration.
-
Continue puromycin selection for a sufficient duration to eliminate non-SIM1-expressing cells.
-
-
Culture of Enriched this compound-Expressing Neurons:
-
After selection, culture the enriched population of this compound-expressing neurons in a suitable neuronal maintenance medium, such as the one described in Protocol 2.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway in Neuronal Function.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | An Efficient Method for the Isolation and Cultivation of Hypothalamic Neural Stem/Progenitor Cells From Mouse Embryos [frontiersin.org]
- 3. Immortalized Mouse Dopaminergic Neuronal Cells (MN9D) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Injury to hypothalamic this compound neurons is a common feature of obesity by exposure to high fat diet in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducible Neuronal Inactivation of this compound in Adult Mice Causes Hyperphagic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound Is a Novel Regulator in the Differentiation of Mouse Dorsal Raphe Serotonergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of Targeted Hypothalamic Neurons for Studies of Hormonal, Metabolic, and Electrical Regulation [jove.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Analyzing SIM1 Gene Variants from Sequencing Data
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Single-Minded 1 (SIM1) gene encodes a basic helix-loop-helix (bHLH) PAS domain transcription factor that is a critical regulator of central nervous system development and function. Specifically, it plays an essential role in the development and function of the paraventricular nucleus (PVN) of the hypothalamus, a key region for energy homeostasis.[1] Variants in the this compound gene have been strongly associated with severe early-onset obesity, Prader-Willi-like syndrome, and other neurodevelopmental disorders.[2][3][4] Therefore, the accurate identification and functional characterization of this compound gene variants from sequencing data are crucial for both basic research and the development of targeted therapeutics.
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound gene variants, from initial identification in sequencing data to functional validation.
Data Presentation: Summary of Reported this compound Variants and their Functional Impact
The following table summarizes a selection of identified this compound variants and their reported functional consequences. This data is critical for comparative analysis and for prioritizing newly identified variants for functional studies.
| Variant | Type | Associated Phenotype | Functional Impact | Prediction Tool Results (if available) | Reference |
| p.D134N | Missense | Severe obesity | Predicted pathogenic | Predicted pathogenic by 7 in silico tools | [5] |
| p.L242V | Missense | Severe obesity | Not reported | --- | [6] |
| p.T481K | Missense | Severe obesity | Decreased transcriptional activity | --- | [6] |
| p.A517V | Missense | Severe obesity | Decreased transcriptional activity | --- | [6] |
| p.D590E | Missense | Severe obesity | Not reported | --- | [6] |
| p.G715V | Missense | Obesity, Intellectual disability | Significant reduction in transcriptional activity | --- | [7][8] |
| His268Glu | Missense | Diabetes | Predicted as possibly damaging | PolyPhen2: Possibly damaging; SIFT: Damaging | [3] |
| Thr361Iso | Missense | Diabetes | Predicted as benign | PolyPhen2: Benign; SIFT: Tolerated | [3] |
| His632Tyr | Missense | Diabetes | Predicted as possibly damaging | PolyPhen2: Possibly damaging; SIFT: Damaging | [3] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The this compound protein functions as a transcription factor, primarily within the leptin-melanocortin signaling pathway, which is a critical regulator of energy balance. This compound acts downstream of the melanocortin 4 receptor (MC4R).[9] The binding of melanocortin agonists to MC4R in the hypothalamus leads to an increase in this compound expression.[9][10] this compound then heterodimerizes with another transcription factor, such as ARNT or ARNT2, to regulate the transcription of target genes, including those involved in the production of oxytocin, which plays a role in satiety.[1][9][11] Disruption of this pathway by pathogenic this compound variants can lead to hyperphagia (excessive eating) and subsequent obesity.[12][13]
References
- 1. Rare variants in single-minded 1 (this compound) are associated with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. ouscholars.oakwood.edu [ouscholars.oakwood.edu]
- 4. researchgate.net [researchgate.net]
- 5. Genetic analysis of single-minded 1 gene in early-onset severely obese children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutation screen of the this compound gene in pediatric patients with early-onset obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Analysis of the this compound Variant p.G715V in 2 Patients With Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound single-minded family bHLH transcription factor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Common Variation in this compound Is Reproducibly Associated With BMI in Pi ma Indians - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in SIM1 Luciferase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background signals in SIM1 luciferase reporter assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a luciferase assay?
High background luminescence can obscure the specific signal from your reporter, leading to inaccurate results. The most common culprits include:
-
Reagent-related issues: Contamination, improper storage, or degradation of assay reagents.[1][2][3]
-
Cell culture conditions: Cell contamination (e.g., mycoplasma), high cell density, or the use of phenol red-containing media.[4][5]
-
Experimental protocol: Inadequate cell lysis, cross-talk between wells in the assay plate, or suboptimal incubation times.[5][6]
-
Intrinsic properties of the reporter construct: "Leaky" or basal activity of the promoter driving luciferase expression.[5][7]
Q2: How can I determine if my reagents are the source of the high background?
To pinpoint reagent-related issues, you can perform the following controls:
-
Reagent-only control: Measure the luminescence of the luciferase assay reagent without any cell lysate. This will reveal any intrinsic luminescence of the reagent itself.
-
"No-transfection" control: Use untransfected cells to measure the baseline luminescence. This helps to identify any endogenous enzymatic activity or autofluorescence from the cells or culture medium.[8]
Q3: Can the type of microplate I use affect the background signal?
Yes, the choice of microplate is critical. White, opaque-walled plates are generally recommended for luminescence assays to maximize signal reflection and minimize well-to-well cross-talk.[5][6][9] Black plates can also be used to reduce background and cross-talk, although they may result in lower overall signal intensity compared to white plates.[6] Clear-bottom plates can be useful for visualizing cells but may not be optimal for luminescence readings.[9]
Troubleshooting Guides
Below are detailed troubleshooting guides in a question-and-answer format to address specific issues that can lead to high background in your this compound luciferase assay.
Issue 1: High Background Signal in All Wells, Including Controls
| Possible Cause | Troubleshooting Step |
| Contaminated or Degraded Reagents | Prepare fresh luciferase assay reagents and protect them from light and repeated freeze-thaw cycles.[1][2][3][10] Ensure all buffers are sterile and free of contaminants.[11] |
| Autoluminescence of Media or Buffers | Use phenol red-free media during the assay, as phenol red can contribute to the background signal.[5] Test the background of all buffers and media used in the experiment. |
| Instrument Settings | Decrease the integration time on the luminometer to reduce the collection of background noise.[6] Ensure the correct filters and settings are used for your specific luciferase.[11] |
Issue 2: High Background Signal in Experimental Wells but Not in Reagent-Only Controls
| Possible Cause | Troubleshooting Step |
| Incomplete Cell Lysis | Ensure complete cell lysis to release all the luciferase enzyme. Optimize the volume of lysis buffer and the incubation time.[5] Avoid harsh lysis conditions that could release interfering cellular components. |
| High Basal Promoter Activity ("Leaky" Promoter) | The promoter in your this compound reporter construct may have some inherent activity even without specific stimulation. To assess this, use a promoterless luciferase vector as a negative control.[5] |
| Cell Culture Contamination | Regularly test your cell cultures for mycoplasma or bacterial contamination, which can interfere with the assay and increase background.[3][5] |
| Cell Seeding Density | Ensure a uniform and optimal cell density across all wells. Overly confluent cells can lead to increased background.[9] |
Quantitative Data Summary
Table 1: Comparison of Microplate Types for Luciferase Assays
| Plate Type | Signal Intensity | Background | Cross-talk | Recommendation |
| White, Opaque | High | Low | Minimized | Recommended for most luminescence assays. [5][6][9] |
| Black, Opaque | Lower | Very Low | Minimized | Good for achieving the best signal-to-noise ratio.[6] |
| Clear | Variable | High | High | Not recommended for sensitive luminescence assays. |
| White, Clear Bottom | High | Low | Moderate | Useful for experiments requiring cell visualization.[9] |
Experimental Protocols
Standard Dual-Luciferase Reporter Assay Protocol
This protocol provides a general workflow for a dual-luciferase assay to measure the activity of a this compound reporter construct, normalized to a co-transfected control reporter (e.g., Renilla luciferase).
-
Cell Seeding:
-
Seed cells into a 96-well white, clear-bottom plate at a density appropriate for your cell line to reach 70-80% confluency at the time of transfection.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
For each well, prepare a transfection mix containing your this compound firefly luciferase reporter plasmid and a Renilla luciferase control plasmid in a serum-free medium.
-
Add the transfection reagent according to the manufacturer's instructions.
-
Incubate the mixture at room temperature for the recommended time.
-
Add the transfection complex to the cells and incubate for 24-48 hours.
-
-
Cell Lysis:
-
Equilibrate the plate and lysis buffer to room temperature.
-
Carefully remove the culture medium from the wells.
-
Add the appropriate volume of passive lysis buffer to each well and incubate for 15-20 minutes on an orbital shaker at room temperature to ensure complete lysis.[3]
-
-
Luminescence Measurement:
-
Equilibrate the luciferase assay reagents to room temperature.
-
Add the Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity. Read the luminescence on a plate reader.
-
Add the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity. Read the luminescence again.[3]
-
-
Data Analysis:
-
Calculate the ratio of Firefly luminescence to Renilla luminescence for each well to normalize for transfection efficiency.
-
Determine the fold-change in activity by comparing the normalized signal from treated wells to that of untreated or control wells.
-
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to troubleshooting high background in a this compound luciferase assay.
Caption: A flowchart for systematically troubleshooting high background signals.
Caption: Factors contributing to high background in luciferase assays.
Caption: The experimental workflow for a standard dual-luciferase reporter assay.
References
- 1. goldbio.com [goldbio.com]
- 2. lipexogen.com [lipexogen.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.de [promega.de]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Luciferase reporter assay in Drosophila and mammalian tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.wiki [static.igem.wiki]
Optimizing SIM1 ChIP-seq for Low Cell Numbers: A Technical Support Center
For researchers, scientists, and drug development professionals working with the transcription factor SIM1, particularly in contexts where sample material is limited, this technical support center provides essential guidance for optimizing Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to navigate the challenges of low-cell-number ChIP-seq.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound ChIP-seq experiments with low starting cell numbers.
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | - Non-specific binding of antibodies to beads or chromatin.[1][2] - Insufficient washing steps. - Contaminated reagents.[2] | - Pre-clear chromatin: Incubate your sheared chromatin with protein A/G beads before adding the primary antibody to remove molecules that non-specifically bind to the beads.[1] - Optimize antibody concentration: Titrate your this compound antibody to determine the lowest concentration that still provides a robust signal.[2] - Increase wash stringency and number: Perform additional wash steps with buffers containing slightly higher salt concentrations to remove non-specifically bound proteins.[2] - Use fresh buffers: Prepare all buffers fresh to avoid contamination.[1] |
| Low ChIP DNA Yield | - Inefficient cell lysis or chromatin shearing.[1] - Low abundance of this compound in your cell type. - Inefficient immunoprecipitation.[2] - Loss of material during sample processing. | - Optimize chromatin fragmentation: Ensure chromatin is sheared to a size range of 200-500 bp. Oversonication can damage epitopes, while under-sonication leads to inefficient precipitation.[1] - Increase starting material (if possible): While the goal is low-cell-number ChIP, ensure you are starting with a sufficient number of cells for your specific protocol and antibody. - Use a ChIP-validated antibody: Confirm that your this compound antibody has been validated for ChIP applications.[3] - Minimize sample loss: Use low-retention tubes and tips, and be careful during buffer changes and wash steps. |
| High Percentage of PCR Duplicates | - Low amount of starting ChIP DNA leading to over-amplification during library preparation.[4][5] | - Optimize PCR cycles: Perform a qPCR to determine the optimal number of PCR cycles to amplify your library without introducing significant bias. - Use a library preparation kit designed for low input: Several commercial kits are available that are optimized for low DNA input and can help reduce PCR duplication rates. |
| No or Weak Signal at Known this compound Target Genes | - Poor antibody quality or incorrect antibody concentration. - Epitope masking due to over-fixation.[3] - this compound is not present or active under your experimental conditions. | - Validate your this compound antibody: Perform a Western blot to confirm the antibody recognizes this compound. - Optimize fixation: Reduce the formaldehyde fixation time or concentration.[1] - Include positive control cells: Use a cell line known to express active this compound as a positive control for your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the minimum number of cells required for a successful this compound ChIP-seq experiment?
A1: The minimum cell number can vary depending on the protocol and the abundance of this compound in your cells. Successful ChIP-seq has been reported with as few as 10,000 to 100,000 cells.[4][6] However, for transcription factors like this compound, which may be of lower abundance than some histone marks, starting with a higher number within this range is recommended if possible.
Q2: How do I choose the right this compound antibody for my low-cell-number ChIP-seq experiment?
A2: It is crucial to use a ChIP-validated antibody. Look for antibodies that have been previously used successfully in ChIP-seq experiments, as indicated in publications or by the manufacturer. It is also advisable to perform an initial validation of the antibody in your system, for example, by immunoprecipitation followed by Western blot.
Q3: How can I optimize chromatin shearing for a small number of cells?
A3: For low cell numbers, enzymatic digestion with Micrococcal Nuclease (MNase) can provide more consistent fragmentation and better resolution than sonication.[7] If using sonication, it is critical to optimize the sonication time and power settings for your specific cell type and volume to achieve fragments in the 200-500 bp range.
Q4: What sequencing depth is recommended for a low-cell-number this compound ChIP-seq experiment?
A4: For transcription factor ChIP-seq, a sequencing depth of 20-30 million uniquely mapped reads per sample is generally recommended to achieve sufficient coverage for peak calling. However, the optimal depth can depend on the genome size and the expected number of binding sites.
Q5: Should I use a carrier protein like BSA during the immunoprecipitation step?
A5: Yes, adding a carrier protein like Bovine Serum Albumin (BSA) to your immunoprecipitation and wash buffers can help to reduce non-specific binding of your antibody and chromatin to the tubes and beads, which is particularly important when working with low amounts of material.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for low-cell-number ChIP-seq experiments.
Table 1: Recommended Starting Cell Numbers and Antibody Concentrations
| Cell Number Range | This compound Antibody Concentration | IgG Control Concentration |
| 10,000 - 50,000 | 0.5 - 2 µg | 0.5 - 2 µg |
| 50,000 - 100,000 | 1 - 3 µg | 1 - 3 µg |
| 100,000 - 500,000 | 2 - 5 µg | 2 - 5 µg |
Table 2: Expected DNA Yield and Sequencing Parameters
| Starting Cell Number | Expected ChIP DNA Yield | Recommended Sequencing Depth (Uniquely Mapped Reads) |
| 10,000 - 50,000 | 0.1 - 0.5 ng | 20 - 30 million |
| 50,000 - 100,000 | 0.5 - 2 ng | 20 - 30 million |
| 100,000 - 500,000 | 2 - 10 ng | 20 - 30 million |
Detailed Experimental Protocol: Low-Cell-Number ChIP-seq
This protocol is an optimized method for performing ChIP-seq on 10,000 to 100,000 cells.
1. Cell Fixation and Lysis
-
Harvest cells and wash with cold PBS.
-
Crosslink with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Lyse cells in a buffer containing protease inhibitors.
2. Chromatin Preparation
-
Resuspend the cell pellet in a nuclear lysis buffer.
-
Fragment chromatin to a size of 200-500 bp using either sonication or MNase digestion. Optimization of this step is critical.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation
-
Pre-clear the chromatin by incubating with protein A/G beads for 1 hour at 4°C.
-
Add the this compound antibody (and IgG for the negative control) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add pre-blocked protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
4. Washing and Elution
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elute the chromatin from the beads using an elution buffer.
5. Reverse Crosslinking and DNA Purification
-
Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
6. Library Preparation and Sequencing
-
Prepare the sequencing library using a low-input library preparation kit.
-
Perform PCR amplification, optimizing the number of cycles.
-
Sequence the library on a high-throughput sequencing platform.
Visual Guides
This compound ChIP-seq Workflow for Low Cell Numbers
Caption: A streamlined workflow for performing ChIP-seq on low numbers of cells.
This compound in the Leptin-Melanocortin Signaling Pathway
Caption: The role of this compound in the central leptin-melanocortin signaling pathway.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 3. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 4. Limitations and possibilities of low cell number ChIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Limitations and possibilities of low cell number ChIP-seq. – ENCODE [encodeproject.org]
- 6. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. artyomovlab.wustl.edu [artyomovlab.wustl.edu]
how to reduce off-target effects in SIM1 CRISPR editing
Welcome to the technical support center for SIM1 CRISPR editing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when designing sgRNAs for this compound to minimize off-target effects?
A1: The design of the single guide RNA (sgRNA) is a crucial first step in reducing off-target effects. For targeting the this compound gene, consider the following:
-
Uniqueness of the Target Sequence: Utilize bioinformatics tools like CHOPCHOP or CRISPOR to select a 20-nucleotide target sequence within an early exon of this compound that has minimal homology to other regions in the human genome. These tools predict potential off-target sites and provide on-target and off-target scores.
-
GC Content: Aim for a GC content between 40-60% in your sgRNA sequence. This range generally promotes a stable DNA:RNA duplex without being so stable that it tolerates mismatches at off-target sites.[1]
-
PAM-Distal Mismatches: The "seed" region of the sgRNA, the 8-12 nucleotides closest to the Protospacer Adjacent Motif (PAM), is most critical for target recognition. Off-target sites with even a single mismatch in this region are much less likely to be cleaved. Therefore, select sgRNAs with maximal mismatches in the seed region of potential off-target sites.
-
Truncated sgRNAs: Using sgRNAs shorter than the standard 20 nucleotides (e.g., 17-18 nucleotides) can significantly reduce off-target cleavage by making the binding more sensitive to mismatches, though this may sometimes come at the cost of on-target efficiency.[2]
Q2: Are there any pre-validated sgRNA sequences available for human this compound knockout?
A2: While publicly available, experimentally validated sgRNA sequences for this compound knockout are not readily found in peer-reviewed literature databases, several companies offer pre-designed and sometimes validated CRISPR-Cas9 reagents for specific genes. For instance, OriGene offers a human this compound gene knockout kit that includes two gRNA vectors.[3] Utilizing such commercially available reagents can be a time-saving alternative to designing and validating your own sgRNAs.
Q3: Which Cas9 variant is recommended for high-fidelity editing of the this compound gene?
A3: To minimize off-target effects, it is highly recommended to use a high-fidelity Cas9 variant instead of the wild-type SpCas9. Several engineered variants have been developed that exhibit reduced off-target cleavage without significantly compromising on-target activity.
| Cas9 Variant | Key Features | Reduction in Off-Target Effects |
| SpCas9-HF1 | Harbors mutations that reduce non-specific DNA contacts.[4][5][6] | Renders most off-target events undetectable by genome-wide methods.[4][5][6] |
| eSpCas9(1.1) | Engineered to have reduced affinity for mismatched DNA. | Significantly reduces off-target cleavage compared to wild-type SpCas9.[7] |
| HypaCas9 | A hyper-accurate Cas9 variant with multiple mutations. | Exhibits high on-target activity with very low off-target effects. |
| SuperFi-Cas9 | A next-generation high-fidelity variant.[8] | Demonstrates exceptionally high fidelity, though may have reduced activity in some contexts.[8] |
| Sniper-Cas9 | Engineered for high specificity. | Offers enhanced accuracy and reduced off-target edits. |
For this compound editing, starting with a well-characterized high-fidelity variant like SpCas9-HF1 or eSpCas9(1.1) is a robust strategy to minimize off-target concerns.
Q4: What is the best method for delivering CRISPR-Cas9 components into cells to reduce off-target effects when targeting this compound?
A4: The delivery method significantly influences the concentration and duration of Cas9 and sgRNA expression, which in turn affects off-target activity. For this compound editing, consider the following:
-
Ribonucleoprotein (RNP) Delivery: Delivering the Cas9 protein and sgRNA as a pre-assembled RNP complex is the gold standard for minimizing off-target effects.[9][10] The RNP is active immediately upon entering the cell and is rapidly degraded, limiting the time window for off-target cleavage.[6][10][11][12] This is in contrast to plasmid-based delivery, which can lead to prolonged expression of the CRISPR components.[11][12]
-
mRNA Delivery: Delivering Cas9 as mRNA instead of a plasmid also results in transient expression and can reduce off-target effects compared to plasmid delivery.[6]
RNP delivery via electroporation is often the most efficient method for a wide range of cell types, including primary cells.[11]
Q5: How can I experimentally validate the on-target and off-target editing events for my this compound CRISPR experiment?
A5: After performing the CRISPR experiment, it is crucial to validate both on-target editing efficiency and potential off-target mutations.
-
On-Target Validation:
-
Sanger Sequencing: PCR amplify the target region from a pool of edited cells and perform Sanger sequencing. The presence of overlapping peaks in the chromatogram indicates the presence of insertions and deletions (indels).
-
T7 Endonuclease I (T7E1) Assay: This assay detects mismatches in heteroduplex DNA formed from wild-type and edited PCR amplicons.
-
Next-Generation Sequencing (NGS): For quantitative analysis of editing outcomes, deep sequencing of the target locus is the most accurate method.
-
-
Off-Target Validation:
-
In Silico Prediction and Targeted Sequencing: Use tools like Cas-OFFinder to predict the most likely off-target sites.[3] Then, PCR amplify and sequence these specific sites from the genomic DNA of your edited cells.
-
Unbiased Genome-Wide Methods: For a comprehensive analysis, especially for therapeutic applications, unbiased methods are recommended. These include:
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): Captures double-strand breaks (DSBs) by integrating a short double-stranded oligodeoxynucleotide (dsODN) tag at the break sites.[13][14][15]
-
Digenome-seq (Digested Genome Sequencing): Involves in vitro digestion of genomic DNA with the Cas9 RNP followed by whole-genome sequencing to identify cleavage sites.[13][15]
-
CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing): An in vitro method that identifies Cas9 cleavage sites on circularized genomic DNA.[13]
-
DISCOVER-Seq: An in vivo method that uses the recruitment of the DNA repair factor MRE11 to identify DSBs.[10]
-
-
Troubleshooting Guides
Problem: Low On-Target Editing Efficiency for this compound
| Possible Cause | Troubleshooting Step |
| Inefficient sgRNA | - Design and test 2-3 different sgRNAs targeting this compound. - Ensure the target sequence is in an accessible chromatin region. |
| Poor Delivery of CRISPR Components | - Optimize your transfection or electroporation protocol for the specific cell type. - If using RNP, ensure the Cas9 protein and sgRNA are of high quality. - For viral delivery, check the viral titer and transduction efficiency. |
| Low Cas9 Expression or Activity | - Use a codon-optimized Cas9 for mammalian expression. - Confirm Cas9 expression via Western blot if using a plasmid. |
| Cell Line is Difficult to Transfect | - Consider using a lentiviral delivery system for stable Cas9 and sgRNA expression. - For RNP delivery, optimize electroporation parameters. |
Problem: High Off-Target Mutations Detected
| Possible Cause | Troubleshooting Step |
| Suboptimal sgRNA Design | - Re-design your sgRNA to target a more unique sequence in the this compound gene. - Use a truncated sgRNA (17-18 nt). |
| Prolonged Expression of Cas9/sgRNA | - Switch from plasmid-based delivery to RNP or mRNA delivery to limit the expression time.[6][11][12] |
| High Concentration of CRISPR Reagents | - Titrate down the concentration of the Cas9/sgRNA RNP or plasmid used for transfection. |
| Use of Wild-Type Cas9 | - Switch to a high-fidelity Cas9 variant like SpCas9-HF1 or eSpCas9(1.1).[4][5][6][7] |
| Paired Nickase Strategy | - Use a Cas9 nickase with two sgRNAs targeting opposite strands in close proximity to create a double-strand break. This significantly reduces off-target single nicks from becoming mutations. |
Experimental Protocols & Visualizations
Workflow for this compound Knockout with Reduced Off-Target Effects
Caption: A streamlined workflow for this compound gene knockout emphasizing strategies to minimize off-target effects.
Protocol: RNP Delivery into HEK293T Cells for this compound Knockout
-
Cell Culture: Culture HEK293T cells in DMEM with 10% FBS to 70-80% confluency.
-
RNP Complex Formation:
-
Dilute high-fidelity Cas9 protein and synthetic this compound-targeting sgRNA in Opti-MEM.
-
Mix the Cas9 and sgRNA and incubate at room temperature for 10-20 minutes to form the RNP complex.
-
-
Electroporation:
-
Harvest and wash the HEK293T cells.
-
Resuspend the cells in a suitable electroporation buffer.
-
Add the pre-formed RNP complex to the cell suspension.
-
Electroporate the cells using a pre-optimized program (e.g., on a Neon Transfection System).
-
-
Post-Electroporation Culture:
-
Immediately transfer the electroporated cells to a pre-warmed culture plate with fresh medium.
-
Incubate for 48-72 hours.
-
-
Genomic DNA Extraction and Analysis:
-
Harvest a portion of the cells and extract genomic DNA.
-
Perform on-target and off-target analysis as described in the FAQ section.
-
Signaling Pathway: this compound in the Leptin-Melanocortin Pathway
The this compound gene plays a crucial role in the development and function of the paraventricular nucleus (PVN) of the hypothalamus, a key region for energy homeostasis. It acts downstream of the melanocortin 4 receptor (MC4R) in the leptin-melanocortin signaling pathway.[13]
Caption: The role of this compound in the leptin-melanocortin signaling pathway, regulating satiety and energy balance.
References
- 1. Genome-scale CRISPR screening at high sensitivity with an empirically designed sgRNA library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. origene.com [origene.com]
- 4. CRISPR Knockout Cell Line Collection | Applied Biological Materials Inc. [abmgood.com]
- 5. origene.com [origene.com]
- 6. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. editco.bio [editco.bio]
- 9. The role of the leptin-melanocortin signalling pathway in the control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dbGuide: a database of functionally validated guide RNAs for genome editing in human and mouse cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - The Leptin/Melanocortin Pathway - Public Library of Science - Figshare [plos.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. S1PR1 sgRNA CRISPR/Cas9 All-in-One Non-viral Vector set (Human) | Applied Biological Materials Inc. [abmgood.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Validating SIM1 Antibody Specificity for Immunohistochemistry (IHC)
Welcome to the technical support center for SIM1 antibody validation in immunohistochemistry (IHC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the specificity and reliability of your this compound IHC results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical first steps to validate a new this compound antibody for IHC?
A1: Before beginning IHC experiments on your target samples, it is crucial to perform initial validation steps. This includes a thorough literature search for antibodies previously validated for IHC. The vendor's datasheet should be consulted for recommended applications and starting dilutions. Initial validation should involve testing the antibody on well-characterized positive and negative control tissues or cell lines.
Q2: How do I select appropriate positive and negative controls for this compound IHC?
A2: Proper controls are essential for interpreting your staining results.
-
Positive Controls: Select tissues known to express this compound. Based on expression data, the paraventricular nucleus of the hypothalamus and the kidney are strong candidates for positive control tissues. The Human Protein Atlas is a valuable resource for identifying tissues with high this compound expression.
-
Negative Controls: Use tissues with no or very low this compound expression. Additionally, a crucial negative control is to perform the entire IHC protocol on a positive control tissue section without the primary antibody to check for non-specific binding of the secondary antibody.
Q3: What is the "gold standard" for demonstrating this compound antibody specificity?
A3: The most definitive method for demonstrating antibody specificity is to use knockout (KO) or knockdown models. Comparing the IHC staining in tissue from a this compound knockout mouse with a wild-type littermate is a powerful validation technique. A specific antibody should show positive staining in the wild-type tissue and a complete absence of staining in the knockout tissue.
Q4: My this compound antibody is showing high background staining. What are the common causes and solutions?
A4: High background staining can obscure specific signals and is a common issue in IHC. Several factors can contribute to this problem:
-
Primary Antibody Concentration is Too High: This is a frequent cause of high background.
-
Solution: Titrate your primary antibody to find the optimal concentration that provides a strong signal with minimal background.
-
-
Insufficient Blocking: Inadequate blocking can lead to non-specific antibody binding.
-
Solution: Increase the incubation time with the blocking serum or try a different blocking reagent, such as serum from the same species as the secondary antibody.
-
-
Endogenous Enzyme Activity: Tissues can contain endogenous peroxidases or phosphatases that react with the detection reagents, causing background staining.
-
Solution: Include a quenching step in your protocol, such as treating with a weak hydrogen peroxide solution to block endogenous peroxidase activity.
-
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to the tissue.
-
Solution: Run a control without the primary antibody. If staining is observed, consider using a pre-adsorbed secondary antibody.
-
Troubleshooting Guide
This guide addresses common problems encountered during this compound IHC experiments in a question-and-answer format.
Weak or No Staining
| Problem | Potential Cause | Recommended Solution |
| No staining in a known positive control tissue. | Primary antibody concentration is too low. | Increase the primary antibody concentration or extend the incubation time. |
| The primary antibody is not suitable for IHC on your specific sample type (e.g., formalin-fixed paraffin-embedded). | Check the antibody datasheet to confirm it has been validated for your application. | |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary). | |
| Antigen retrieval is suboptimal. | Optimize the antigen retrieval method (heat-induced or enzymatic) as recommended on the antibody datasheet. | |
| The protein of interest has low abundance. | Consider using a signal amplification system to enhance detection. |
High Background Staining
| Problem | Potential Cause | Recommended Solution |
| Generalized high background across the entire tissue section. | Primary or secondary antibody concentration is too high. | Titrate both antibodies to their optimal dilutions. Incubating at 4°C overnight may also help. |
| Insufficient washing between steps. | Increase the duration and number of washes. | |
| Endogenous peroxidase or phosphatase activity. | Add a peroxidase or phosphatase blocking step to your protocol before primary antibody incubation. | |
| Tissue sections were allowed to dry out. | Keep sections in a humidified chamber during incubations to prevent drying. |
Non-Specific Staining
| Problem | Potential Cause | Recommended Solution |
| Staining is observed in unexpected cellular compartments or tissue types. | The primary antibody may have off-target binding. | Perform validation using knockout/knockdown models or by comparing staining in cell lines with varying this compound expression. |
| Cross-reactivity of the primary antibody. | If using a polyclonal antibody, consider switching to a monoclonal antibody to reduce the chances of off-target binding. | |
| Fc receptor-mediated binding. | Use an appropriate blocking serum from the same species as your secondary antibody. |
Experimental Protocols
Protocol 1: Standard Immunohistochemistry Protocol for this compound
This protocol provides a general framework for IHC staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) 2 times for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) as recommended by the antibody manufacturer.
-
Heat slides in a pressure cooker, steamer, or water bath according to standard protocols.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate sections in a 3% hydrogen peroxide solution for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 10% normal goat serum in wash buffer) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody to its optimal concentration in the blocking solution.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3x, 5 min each).
-
Incubate with a biotinylated secondary antibody or a polymer-based detection system according to the manufacturer's instructions.
-
-
Detection:
-
Rinse slides with wash buffer (3x, 5 min each).
-
Apply the detection reagent (e.g., streptavidin-HRP followed by DAB substrate) according to the manufacturer's protocol.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Antibody Validation Using a Knockout Mouse Model
-
Tissue Preparation:
-
Harvest and fix tissues from a this compound knockout mouse and a wild-type littermate in 10% neutral buffered formalin.
-
Process and embed the tissues in paraffin.
-
Section the tissues and mount them on slides.
-
-
IHC Staining:
-
Perform the standard IHC protocol (Protocol 1) in parallel on sections from both the knockout and wild-type mice.
-
-
Analysis:
-
A specific this compound antibody will show positive staining in the appropriate cells and tissues of the wild-type mouse.
-
The corresponding sections from the knockout mouse should be completely negative for staining. Any observed staining in the knockout tissue indicates non-specific binding of the antibody.
-
Visualizing Experimental Workflows and Pathways
Antibody Specificity Validation Workflow
Caption: A workflow diagram illustrating the key phases for validating a this compound antibody for use in IHC.
Simplified this compound Signaling Context
This compound is a transcription factor that plays a crucial role in the development and function of the hypothalamus, particularly within the leptin-melanocortin pathway which regulates energy homeostasis.
Technical Support Center: Optimizing SIM1 In Situ Hybridization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in Single-minded homolog 1 (SIM1) in situ hybridization (ISH) experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound ISH experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Weak or No this compound Signal
Question: I am not detecting any signal, or the signal for this compound is very weak. What are the possible causes and how can I troubleshoot this?
Answer: Weak or no signal is a common issue in ISH and can stem from several factors throughout the experimental workflow.[1][2] Below are the primary causes and recommended troubleshooting steps:
-
Inadequate Tissue Preparation:
-
Under-fixation: Insufficient fixation can lead to the loss of target mRNA. Ensure that the tissue is adequately fixed. For many embryonic tissues, overnight fixation in 4% paraformaldehyde at 4°C is a good starting point.[3]
-
Over-fixation: Excessive fixation can mask the target sequence, preventing probe penetration. You may need to optimize the fixation time and incorporate an antigen retrieval step.[1]
-
Inadequate Permeabilization: The probe needs to access the target mRNA within the cells. Inadequate permeabilization with proteinase K can prevent this. Optimize the proteinase K concentration and incubation time.[4][5] Note that optimal concentrations can vary depending on the tissue type, fixation duration, and tissue size.[4][5]
-
-
Probe-Related Issues:
-
Low Probe Concentration: The concentration of your this compound probe may be too low for effective detection. For genes with unknown expression levels, a starting concentration of 200–250 ng/mL is often recommended.[6] For genes with low expression, you may need to increase this to around 500 ng/mL.[6]
-
Poor Probe Quality: Ensure your probe is not degraded. It is crucial to work in an RNase-free environment and use RNase-free reagents.[6] The size of the probe can also matter; probes between 200-400 base pairs may not work as well as larger probes (1-2 kb).[3]
-
Incorrect Probe Type: Using a "sense" probe instead of an "antisense" probe will result in no signal, as it will not bind to the target mRNA. Always use a sense probe as a negative control.
-
-
Hybridization and Washing Conditions:
-
Suboptimal Hybridization Temperature: The temperature for hybridization is critical. Optimize the temperature based on your specific this compound probe sequence and sample type.[1]
-
** overly Stringent Washes:** Washing conditions that are too harsh (high temperature, low salt concentration) can wash away your specific signal.[2] Try decreasing the temperature or increasing the salt concentration of your post-hybridization washes.[2]
-
Issue 2: High Background Staining
Question: My this compound staining is present, but I have a high degree of background noise, making it difficult to interpret the results. What can I do to reduce the background?
Answer: High background can obscure specific signals and is often caused by non-specific binding of the probe or detection reagents.[1][7] Here are the common causes and solutions:
-
Probe-Related Issues:
-
High Probe Concentration: Using too much probe can lead to non-specific binding. Try diluting your this compound probe further.[2] Some protocols suggest that higher concentrations (e.g., 1/500 dilution) can increase background.[3]
-
Repetitive Sequences in Probe: If your this compound probe contains repetitive sequences, it may bind to non-target areas. Adding a blocker for repetitive sequences to the hybridization buffer can help prevent this.[1]
-
-
Insufficient Washing:
-
Inadequate Post-Hybridization Washes: The stringency of your washes may not be sufficient to remove non-specifically bound probes. Ensure you are strictly following the washing protocol, including the correct wash solution, temperature, and duration.[1] Increasing the temperature or decreasing the salt concentration of the wash solution can increase stringency.[2] For instance, using a 1X SSC buffer at 75-80°C is a common recommendation for stringent washes.[8][9]
-
-
Tissue and Slide Preparation:
-
Drying of the Section: Allowing the tissue section to dry out at any stage can cause non-specific staining. Use a humidified chamber during incubations to prevent evaporation.[10]
-
Poor Quality Sections: Uneven or poorly adhered tissue sections can lead to uneven staining and variable background.[10] Using charged slides is recommended to ensure good tissue adherence.[10]
-
-
Detection Step:
-
Non-Specific Antibody Binding: If you are using an antibody-based detection method, ensure you are using an appropriate blocking solution to prevent non-specific antibody binding.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for my this compound probe?
A1: The optimal probe concentration can vary depending on the expression level of this compound in your tissue of interest. A good starting point is to test a range of concentrations. For genes with high expression, concentrations as low as 10–50 ng/mL may be sufficient.[6] For genes with low expression, you may need to use up to 500 ng/mL.[6] If the expression level is unknown, starting at 200–250 ng/mL and optimizing from there is a reasonable approach.[6]
| Expression Level | Suggested Probe Concentration |
| High | 10–50 ng/mL |
| Unknown | 200–250 ng/mL |
| Low | ~500 ng/mL |
| Data compiled from BiteSize Bio.[6] |
Q2: How critical is the temperature for hybridization and washing steps?
A2: Temperature is a critical parameter for both hybridization and washing as it affects the stringency of probe binding. The hybridization temperature should be optimized for your specific this compound probe's melting temperature (Tm).[1] Post-hybridization washes are performed at specific temperatures to remove non-specifically bound probes. If the temperature is too low, the background will be high. If it's too high, you may wash away your specific signal.[2] For stringent washes, temperatures around 75-80°C are often used.[8][9]
Q3: What are the key components of a standard in situ hybridization protocol?
A3: A typical ISH protocol involves the following key stages:
-
Sample Preparation: This includes fixing the tissue (e.g., with 4% paraformaldehyde) and sectioning it.[1][3]
-
Pretreatment: This step aims to improve probe accessibility and reduce background. It often includes a proteinase K digestion to remove proteins surrounding the target nucleic acid.[1]
-
Hybridization: The labeled probe is applied to the tissue section and incubated at an optimized temperature to allow it to bind to the target mRNA.[1]
-
Washing: A series of washes are performed to remove any unbound or non-specifically bound probe. The stringency of these washes is crucial for a good signal-to-noise ratio.[1]
-
Detection: The labeled probe is visualized, often using an antibody conjugated to an enzyme that produces a colored precipitate or a fluorescent signal.
Experimental Protocols & Visualizations
Standard In Situ Hybridization Workflow
The following diagram illustrates the major steps in a typical in situ hybridization experiment.
Troubleshooting Logic for Weak or No Signal
This decision tree can guide your troubleshooting process when faced with a weak or absent this compound signal.
Detailed Methodologies
1. Probe Preparation and Quality Control
-
Probe Design: When designing a probe for this compound, aim for a length of 1-2 kb for potentially better signal-to-noise ratios.[3] Use software to check for potential cross-hybridization with other transcripts and avoid regions with highly repetitive sequences.
-
Probe Labeling: Label your antisense RNA probe with a hapten such as digoxigenin (DIG) or biotin. Always generate a sense probe with the same label to use as a negative control.
-
Quality Control: After synthesis, run a small amount of your labeled probe on a denaturing agarose gel to confirm its size and integrity.
2. Tissue Preparation and Pretreatment
-
Fixation: Perfuse the animal or immerse the dissected tissue in freshly prepared 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.
-
Cryoprotection: Incubate the fixed tissue in a series of sucrose solutions (e.g., 15% then 30%) in PBS until the tissue sinks.
-
Sectioning: Embed the tissue in an appropriate medium (e.g., OCT) and cut cryosections at your desired thickness (e.g., 10-20 µm). Mount sections on charged slides.
-
Proteinase K Digestion: Thaw and dry the slides. Incubate with an optimized concentration of Proteinase K (e.g., 1-10 µg/mL) in PBS at 37°C for a specific duration (e.g., 5-15 minutes). The optimal time and concentration must be determined empirically for your tissue.
-
Post-fixation: Briefly re-fix the sections in 4% PFA to stop the Proteinase K digestion and preserve morphology.
3. Hybridization and Washes
-
Prehybridization: Incubate sections in hybridization buffer without the probe for at least 1 hour at the hybridization temperature.
-
Hybridization: Dilute the this compound probe in hybridization buffer to the desired concentration. Denature the probe at a high temperature (e.g., 80-95°C) for a few minutes and then immediately place it on ice.[4] Apply the probe to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the optimized hybridization temperature (e.g., 65°C).[3][4]
-
Stringent Washes: Perform a series of washes with increasing stringency to remove non-specifically bound probe. For example:
-
Wash 1: 5X SSC at hybridization temperature.
-
Wash 2: 0.2X SSC at a higher temperature (e.g., 68-72°C). The exact salt concentration and temperature may need optimization.
-
4. Immunodetection and Visualization
-
Blocking: Incubate the sections in a blocking solution (e.g., PBS with 10% normal serum and 0.1% Triton X-100) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate with an anti-hapten antibody conjugated to an enzyme (e.g., anti-DIG-AP) diluted in blocking solution, typically overnight at 4°C.
-
Washing: Wash extensively in a buffer such as MABT (maleic acid buffer with Tween 20).[5]
-
Color Development: Incubate the sections with a chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase) in the dark until the desired color intensity is reached. Monitor the reaction closely to avoid over-development.
-
Mounting: Stop the color reaction by washing with PBS, counterstain if desired, and mount with an aqueous mounting medium.
References
- 1. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. docs.abcam.com [docs.abcam.com]
- 5. In situ hybridization (ISH) protocol | Abcam [abcam.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. m.medicalalgorithms.com [m.medicalalgorithms.com]
- 8. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 10. Steps to Better ISH Staining: Protocol, Troubleshooting & More [leicabiosystems.com]
common issues with SIM1 knockout mouse viability
Welcome to the technical support center for the SIM1 knockout mouse model. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting common issues related to the viability and phenotype of mice with a targeted disruption of the this compound gene.
Frequently Asked Questions (FAQs)
Q1: What is the expected viability of this compound knockout mice?
The viability of this compound knockout mice is entirely dependent on the zygosity of the this compound allele.
-
Homozygous (this compound-/-): These mice are not viable and die perinatally, typically shortly after birth.[1][2][3][4][5] This is due to severe developmental defects in the hypothalamus.
-
Heterozygous (this compound+/-): These mice are viable and fertile.[6] However, they exhibit a distinct metabolic phenotype.
-
Conditional Knockouts: The viability of conditional this compound knockout mice depends on the timing and location of the gene deletion. Postnatal knockout in the central nervous system (CNS) results in viable mice.[2][7]
Q2: Why do homozygous this compound knockout (this compound-/-) mice die?
Homozygous loss of this compound leads to a failure in the terminal migration and differentiation of neurons that form crucial nuclei within the hypothalamus.[1][2][3] Specifically, the paraventricular (PVN), supraoptic (SON), and anterior periventricular (aPV) nuclei of the hypothalamus fail to form properly.[1][2][3] These nuclei are responsible for producing essential neuropeptides, and their absence leads to perinatal lethality.
Q3: What is the phenotype of heterozygous this compound knockout (this compound+/-) mice?
Heterozygous this compound knockout mice, while viable, display a clear metabolic phenotype characterized by:
-
Hyperphagic Obesity: They consume more food than their wild-type littermates, leading to early-onset obesity.[1][6]
-
Increased Linear Growth: These mice are often longer than their wild-type counterparts.[6]
-
Hyperinsulinemia and Hyperleptinemia: They exhibit elevated levels of insulin and leptin in the blood.[6]
-
Susceptibility to Diet-Induced Obesity: The obesity phenotype is exacerbated when these mice are fed a high-fat diet.[1]
Q4: Can I create a viable homozygous this compound knockout model?
A complete germline homozygous knockout of this compound is perinatally lethal. However, it is possible to study the effects of homozygous this compound loss in adult mice by generating conditional knockout models. Using a Cre-LoxP system, this compound can be deleted in specific tissues or at specific times (e.g., postnatally), bypassing the embryonic lethality.[2][7]
Troubleshooting Guides
Breeding and Colony Management
Issue: I am not obtaining any homozygous knockout (this compound-/-) pups from my heterozygous (this compound+/-) intercrosses.
Cause: This is the expected outcome. Homozygous deletion of this compound is perinatally lethal.
Solution:
-
Maintain a Heterozygous Colony: Your breeding colony should consist of this compound+/- mice intercrossed to produce heterozygous experimental animals and wild-type littermate controls.
-
Genotyping: It is crucial to genotype all offspring to distinguish between wild-type (+/+) and heterozygous (+/-) animals. A 2:1 ratio of heterozygotes to wild-types is expected.[8]
Phenotyping
Issue: My heterozygous (this compound+/-) mice are not showing a clear obesity phenotype.
Possible Causes & Solutions:
-
Diet: The hyperphagic and obese phenotype is more pronounced on a high-fat diet.[1]
-
Protocol: Place mice on a high-fat diet (e.g., 45-60% kcal from fat) starting at weaning and monitor body weight and food intake weekly.
-
-
Age: The obesity phenotype develops with age.
-
Protocol: Monitor body weight and composition (e.g., using DEXA or MRI) at regular intervals (e.g., every 4 weeks) up to at least 20 weeks of age.
-
-
Sex: The effect of this compound knockout on body weight can be more significant in females than in males.[1]
-
Protocol: Ensure both male and female cohorts are sufficiently powered to detect sex-specific differences.
-
Quantitative Data Summary
| Genotype | Viability | Key Phenotypes | Relevant Notes |
| This compound+/+ (Wild-type) | Viable | Normal phenotype | Ideal control for experiments |
| This compound+/- (Heterozygous) | Viable | Hyperphagia, early-onset obesity, increased linear growth, hyperinsulinemia, hyperleptinemia.[6] | Phenotype is exacerbated by a high-fat diet.[1] |
| This compound-/- (Homozygous) | Perinatally Lethal | Failure of PVN, SON, and aPV hypothalamic nuclei development.[1][2][3] | Not a viable model for postnatal studies. |
| Conditional KO (Postnatal CNS) | Viable | Hyperphagic obesity.[2][7] | Demonstrates a physiological role for this compound in energy balance. |
Experimental Protocols
Protocol 1: Timed Mating and Embryo Collection for Lethality Assessment
Objective: To determine the precise embryonic stage of lethality for this compound-/- embryos.
Methodology:
-
Set up timed matings between this compound+/- males and this compound+/- females.
-
Check for vaginal plugs daily; the morning of plug detection is considered embryonic day 0.5 (E0.5).
-
Harvest embryos at various time points (e.g., E10.5, E12.5, E14.5, E18.5).
-
Dissect embryos from the yolk sac and amnion.
-
Collect a small tissue sample (e.g., tail tip or yolk sac) for genotyping.
-
Analyze embryos for gross morphological abnormalities and compare the number of observed genotypes to the expected Mendelian ratios.
Signaling Pathways
The Single-minded 1 (this compound) transcription factor plays a critical role in the development of the hypothalamus and the regulation of energy homeostasis. Its haploinsufficiency in this compound+/- mice leads to a reduction in key neuropeptides, affecting downstream signaling pathways that control food intake.
References
- 1. Inducible Neuronal Inactivation of this compound in Adult Mice Causes Hyperphagic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postnatal this compound Deficiency Causes Hyperphagic Obesity and Reduced Mc4r and Oxytocin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Postnatal this compound Deficiency Causes Hyperphagic Obesity and Reduced Mc4r and Oxytocin Expression | Journal of Neuroscience [jneurosci.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Postnatal this compound deficiency causes hyperphagic obesity and reduced Mc4r and oxytocin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early embryonic lethality in genetically engineered mice: diagnosis and phenotypic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Protein Yield for Recombinant SIM1
Welcome to the technical support center for the troubleshooting of low recombinant SIM1 protein yield. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the expression and purification of this critical protein. The following guides and frequently asked questions (FAQs) provide targeted solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no expression of recombinant this compound in E. coli. What are the potential causes and solutions?
Low or no expression of a target protein like this compound, a human transcription factor, in a prokaryotic system such as E. coli can stem from several factors. Here's a breakdown of common issues and how to address them:
-
Codon Bias: The codon usage of the human this compound gene may not be optimal for efficient translation in E. coli. This can lead to translational stalling and premature termination.[1][2]
-
Toxicity of this compound to E. coli: Overexpression of a foreign protein can be toxic to the host cells, leading to poor growth and reduced protein yield.
-
Solution:
-
Use a tightly regulated expression system (e.g., pET vectors with a T7 promoter) to minimize basal expression before induction.
-
Lower the induction temperature (e.g., 16-25°C) and inducer concentration (e.g., 0.1-0.5 mM IPTG) to reduce the rate of protein synthesis, which can alleviate toxicity and improve proper folding.
-
Choose an E. coli strain engineered to handle toxic proteins.
-
-
-
mRNA Instability: The secondary structure of the this compound mRNA transcript can affect its stability and translation efficiency.
-
Solution: During codon optimization, algorithms can also be used to optimize the mRNA secondary structure to enhance translation initiation and stability.
-
Q2: My this compound protein is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?
Inclusion bodies are dense aggregates of misfolded protein.[5] The formation of inclusion bodies is a common challenge when expressing eukaryotic proteins in E. coli.
-
Sub-optimal Expression Conditions: High induction temperatures and inducer concentrations can lead to rapid protein synthesis that overwhelms the cellular folding machinery.
-
Solution: Optimize expression conditions by lowering the temperature (16-25°C) and reducing the IPTG concentration (0.1-0.5 mM). This slows down protein synthesis, allowing more time for proper folding.
-
-
Lack of Post-Translational Modifications: this compound in its native human cells may undergo post-translational modifications (PTMs) that are absent in E. coli and are critical for its solubility and function.[6][7][8]
-
Solution: While E. coli cannot perform most eukaryotic PTMs, expressing this compound in a eukaryotic system like yeast, insect, or mammalian cells might be necessary if PTMs are essential for its structure.
-
-
Fusion Tags: The choice and position of an affinity tag can influence solubility.
-
Lysis Buffer Composition: The buffer used to lyse the cells can impact protein solubility.
-
Solution: Include additives in the lysis buffer that can help stabilize the protein, such as non-detergent sulfobetaines (NDSBs), glycerol, or low concentrations of mild detergents.
-
Q3: I'm losing a significant amount of this compound protein during purification. What are the common pitfalls and how can I avoid them?
Protein loss during purification can occur at various stages. Identifying the step where the loss occurs is key to troubleshooting.
-
Inefficient Cell Lysis: Incomplete disruption of E. coli cells will result in a lower yield of total protein extract.
-
Poor Binding to Affinity Resin: If using an affinity tag like a His-tag, the protein may not be binding efficiently to the column.
-
Solution:
-
Ensure the affinity tag is accessible and not buried within the folded protein. If necessary, try adding a longer linker between the tag and the protein.
-
Optimize the binding buffer conditions (pH, salt concentration). For His-tagged proteins, ensure the buffer pH is not too low (typically around 8.0) and that it doesn't contain high concentrations of chelating agents like EDTA.[13]
-
-
-
Protein Precipitation during Purification: Changes in buffer composition or protein concentration during purification can lead to aggregation and precipitation.[14][15]
-
Solution:
-
Maintain protein stability by working at low temperatures (4°C) and including stabilizing agents like glycerol or arginine in the buffers.
-
Avoid sudden changes in buffer conditions. Use a gradual elution gradient instead of a step elution.
-
-
-
Proteolytic Degradation: Proteases released during cell lysis can degrade the target protein.
-
Solution: Add a protease inhibitor cocktail to the lysis buffer immediately before use.[16] Keep the protein sample on ice or at 4°C throughout the purification process.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recombinant this compound yield.
Caption: Troubleshooting flowchart for low recombinant this compound yield.
Quantitative Data Summary
The following tables provide illustrative quantitative data for optimizing recombinant this compound expression and purification. Actual results will vary depending on the specific experimental conditions.
Table 1: Effect of Induction Conditions on this compound Expression and Solubility
| Induction Temperature (°C) | IPTG Concentration (mM) | Total this compound Expression (mg/L of culture) | Soluble this compound (%) |
| 37 | 1.0 | 50 | 10 |
| 30 | 0.5 | 40 | 30 |
| 25 | 0.2 | 30 | 60 |
| 18 | 0.1 | 20 | 85 |
Table 2: Comparison of Lysis Methods for this compound Extraction
| Lysis Method | Total Protein Released (mg/g wet cell paste) | This compound in Soluble Fraction (mg/g wet cell paste) |
| Lysozyme only | 80 | 5 |
| Sonication only | 120 | 8 |
| Lysozyme + Sonication | 150 | 12 |
| High-Pressure Homogenization | 180 | 15 |
Experimental Protocols
Protocol 1: Codon Optimization of Human this compound for E. coli Expression
-
Obtain the human this compound amino acid sequence from a protein database (e.g., UniProt).
-
Utilize a codon optimization software tool. Many gene synthesis companies provide free online tools.
-
Input the amino acid sequence and select Escherichia coli (strain K12 or B) as the expression host.
-
Review and approve the optimized DNA sequence. The software will replace rare codons with those frequently used in E. coli without altering the amino acid sequence.
-
Synthesize the optimized gene and clone it into a suitable E. coli expression vector (e.g., pET28a for an N-terminal His-tag).
Protocol 2: Small-Scale Expression Trials to Optimize this compound Solubility
-
Transform the expression plasmid containing the codon-optimized this compound gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Inoculate four 50 mL cultures of LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce each culture under different conditions as outlined in Table 1 (e.g., 37°C with 1.0 mM IPTG, 30°C with 0.5 mM IPTG, etc.).
-
Incubate the cultures for the desired time (e.g., 4 hours for 37°C, 16 hours for 18°C).
-
Harvest the cells by centrifugation.
-
Lyse a small, equivalent amount of cells from each culture and separate the soluble and insoluble fractions by centrifugation.
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility of this compound under each condition.
Protocol 3: Purification of His-tagged this compound under Native Conditions
-
Resuspend the cell pellet from a large-scale culture in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, and a protease inhibitor cocktail).[13]
-
Lyse the cells using a combination of lysozyme (1 mg/mL) incubation on ice for 30 minutes, followed by sonication on ice.[17]
-
Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound using an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM). It is recommended to use a linear gradient of imidazole to find the optimal elution concentration and minimize co-elution of contaminants.[18]
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze into a suitable storage buffer (e.g., containing 20-50% glycerol for long-term storage at -80°C).
Signaling Pathways and Logical Relationships
The expression of a recombinant protein in E. coli using a pET vector system involves a well-defined signaling pathway.
Caption: IPTG-inducible expression pathway in a T7 promoter system.
References
- 1. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Codon optimization for enhanced Escherichia coli expression of human S100A11 and S100A1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recombinant protein expression and purification (NB-SC101) - Novatein Biosciences [novateinbio.com]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. Role of Post-translational Modification of Silent Mating Type Information Regulator 2 Homolog 1 in Cancer and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of post-translational modifications of Sp1 in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The solubility and stability of recombinant proteins are increased by their fusion to NusA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bosterbio.com [bosterbio.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. iba-lifesciences.com [iba-lifesciences.com]
- 18. bio-rad.com [bio-rad.com]
how to avoid non-specific bands in SIM1 western blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid non-specific bands in SIM1 Western blot experiments.
Troubleshooting Guide: Eliminating Non-Specific Bands in this compound Western Blot
Non-specific bands in a Western blot can obscure results and lead to incorrect interpretations. The following guide provides a systematic approach to identify and resolve common causes of non-specific banding when detecting the this compound protein.
Problem: Multiple bands or non-specific bands are observed on the Western blot.
| Potential Cause | Recommended Solution |
| 1. Inappropriate Antibody Concentration | Primary Antibody: An excessively high concentration is a frequent cause of non-specific binding. Titrate the primary antibody to determine the optimal dilution that provides a strong signal for this compound with minimal background. Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:500, 1:1000, 1:2000).Secondary Antibody: A high concentration of the secondary antibody can also lead to non-specific signals. Titrate the secondary antibody to find the lowest concentration that still provides a robust signal. |
| 2. Ineffective Blocking | Optimize the blocking step to prevent non-specific antibody binding to the membrane.[1] Increase the blocking duration (e.g., 1-2 hours at room temperature or overnight at 4°C).[2] Consider switching blocking agents. Common choices include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST or PBST. For phospho-specific antibodies, BSA is generally preferred as milk contains phosphoproteins.[3] |
| 3. Inadequate Washing | Insufficient washing can leave behind unbound primary and secondary antibodies, contributing to background noise and non-specific bands. Increase the number and duration of wash steps. For example, perform 3-5 washes of 5-10 minutes each with TBST or PBST after both primary and secondary antibody incubations. |
| 4. Issues with Sample Preparation and Loading | Protein Overload: Loading too much protein can lead to "ghost" bands and high background. Aim for a total protein load of 20-30 µg for cell lysates.[4]Protein Degradation: this compound, like other proteins, can be degraded by proteases, resulting in lower molecular weight bands. Always use fresh samples and add protease inhibitors to your lysis buffer.[5] Since this compound is a transcription factor, ensure your protocol effectively extracts nuclear proteins. |
| 5. Cross-Reactivity of Antibodies | The primary or secondary antibody may be cross-reacting with other proteins in the lysate that share similar epitopes.[1] Use affinity-purified primary antibodies to increase specificity. To check for non-specific binding of the secondary antibody, run a control lane where the primary antibody is omitted. |
| 6. Presence of this compound Isoforms, PTMs, or Dimers | Dimerization: As a transcription factor, this compound can form heterodimers with other proteins, such as ARNT, which could potentially appear as higher molecular weight bands.[6][7]Post-Translational Modifications (PTMs): Modifications like phosphorylation or ubiquitination can alter the molecular weight of this compound, leading to the appearance of multiple bands.[5][8] Consult literature for known PTMs of this compound that might affect its migration in SDS-PAGE. |
Frequently Asked Questions (FAQs) for this compound Western Blot
Q1: What is the expected molecular weight of this compound, and why do I see bands at different sizes?
The predicted molecular weight of human this compound is approximately 85.5 kDa.[9] However, the apparent molecular weight on a Western blot can vary. Bands at higher molecular weights could be due to post-translational modifications (PTMs) such as phosphorylation or ubiquitination, or the formation of protein dimers.[5][6][8] Lower molecular weight bands might indicate protein degradation or the presence of splice variants. Always include a positive control with a known molecular weight for this compound if available.
Q2: Which blocking buffer is best for this compound Western blotting?
The optimal blocking buffer can be antibody-dependent. The two most common and effective blocking agents are 5% non-fat dry milk and 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) or Phosphate-Buffered Saline with Tween 20 (PBST).[3] If you are using a phospho-specific this compound antibody, it is advisable to use BSA, as milk contains phosphoproteins that can lead to non-specific signals.[3] If high background persists, you may need to test different blocking agents or commercial blocking buffers.
Q3: How can I confirm that the non-specific bands are not related to my secondary antibody?
To determine if the secondary antibody is contributing to non-specific banding, you should run a secondary antibody control. This involves incubating a lane of your blot with only the secondary antibody (i.e., without the primary antibody). If bands appear in this lane, it indicates that the secondary antibody is binding non-specifically to proteins in your lysate or to the membrane. In this case, you may need to try a different secondary antibody, decrease its concentration, or increase the stringency of your blocking and washing steps.
Q4: My this compound protein is expressed in the nucleus. Do I need a special protocol?
Yes, since this compound is a transcription factor primarily located in the nucleus, it is highly recommended to use a nuclear extraction protocol.[10][11][12] This will enrich the concentration of this compound in your sample and reduce the complexity of the protein lysate, which can help in minimizing non-specific bands. Standard whole-cell lysis buffers may not efficiently extract nuclear proteins.
Experimental Protocols
Detailed Nuclear Protein Extraction Protocol
This protocol is designed to enrich for nuclear proteins like this compound, which is crucial for obtaining a clean Western blot signal.
Reagents:
-
Buffer A (Cytoplasmic Lysis Buffer): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and Protease Inhibitor Cocktail.
-
Buffer B (Nuclear Lysis Buffer): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and Protease Inhibitor Cocktail.
-
10% NP-40 (or IGEPAL CA-630)
Procedure:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 200 µL of Buffer A and incubate on ice for 15 minutes.
-
Add 10 µL of 10% NP-40 and vortex for 10 seconds.
-
Centrifuge at 1,000 x g for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction.
-
Resuspend the nuclear pellet in 50 µL of Buffer B.
-
Incubate on ice for 30 minutes with vortexing every 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
The supernatant contains the nuclear protein extract. Determine the protein concentration using a suitable assay (e.g., BCA assay).
General Western Blot Protocol for this compound
This protocol provides a starting point for this compound detection and should be optimized as needed.
-
SDS-PAGE: Load 20-30 µg of nuclear protein extract per well on an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90 minutes at 4°C is recommended.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (20 mM Tris, 150 mM NaCl, 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound, diluted in the blocking buffer, overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended starting dilution.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and visualize the bands using a chemiluminescence detection system.
Visualizing Key Processes
To better understand the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A generalized workflow for a this compound Western blot experiment.
Caption: A troubleshooting flowchart for addressing non-specific bands.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 3. Post-translational Modification in Control of SIRT1 Stability during DNA Damage Response [ijbs.com]
- 4. wildtypeone.substack.com [wildtypeone.substack.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Characterization of human variants in obesity-related this compound protein identifies a hot-spot for dimerization with the partner protein ARNT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential activities of murine single minded 1 (this compound) and SIM2 on a hypoxic response element. Cross-talk between basic helix-loop-helix/per-Arnt-Sim homology transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. genecards.org [genecards.org]
- 10. docs.abcam.com [docs.abcam.com]
- 11. 2.8. Nuclear Protein Extraction and Western Blot Analysis [bio-protocol.org]
- 12. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
Navigating SIM1 PCR: A Technical Guide to Optimizing Annealing Temperature
For researchers, scientists, and professionals in drug development, successful PCR amplification of the SIM1 gene is a critical step in many experimental workflows. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues that may arise during the optimization of annealing temperature for this compound PCR.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting annealing temperature for this compound PCR?
A general best practice is to set the initial annealing temperature (Ta) 3–5°C below the lowest melting temperature (Tm) of the primer pair.[1][2] For example, if your forward primer has a Tm of 62°C and your reverse primer has a Tm of 60°C, a good starting Ta would be between 55°C and 57°C. However, the optimal annealing temperature can be influenced by factors such as the specific polymerase used, buffer composition, and the presence of any additives. Therefore, empirical optimization is highly recommended.
Q2: I am not getting any PCR product for the this compound gene. What should I do?
The absence of a PCR product is a common issue. If you have confirmed the integrity and concentration of your DNA template and reagents, the annealing temperature could be too high. A high Ta can prevent efficient primer binding to the template DNA.[2]
-
Troubleshooting Step: Gradually decrease the annealing temperature in increments of 2°C.[3] For instance, if your initial Ta was 60°C, try running the PCR at 58°C, 56°C, and so on. A gradient PCR is an efficient way to test a range of temperatures in a single experiment.[4]
Q3: My this compound PCR results in multiple non-specific bands. How can I improve the specificity?
The presence of non-specific bands indicates that the primers may be annealing to unintended sites on the DNA template. This often occurs when the annealing temperature is too low.
-
Troubleshooting Step: Increase the annealing temperature in 2°C increments.[3] This will increase the stringency of primer binding, favoring annealing only to the target this compound sequence. Again, a gradient PCR can help identify the optimal temperature that balances specificity and yield.
Q4: I am observing a faint band of the correct size for my this compound amplicon, but the yield is very low. What could be the cause?
Low PCR product yield can be due to a suboptimal annealing temperature. If the Ta is too high, it can reduce the efficiency of primer binding, leading to less product.[2] Conversely, if it's too low, non-specific products can compete for reaction components, reducing the yield of the desired amplicon.
-
Troubleshooting Steps:
-
First, ensure your annealing temperature is not too high. If you are already at the higher end of the calculated range, try lowering it slightly.
-
If you have non-specific bands, increasing the Ta as described in Q3 should improve the yield of the specific product.
-
Consider performing a touchdown PCR. This involves starting with a high annealing temperature and gradually decreasing it in subsequent cycles. This can enhance both specificity and yield.
-
Q5: How can I accurately determine the optimal annealing temperature for my specific this compound primers?
The most reliable method for determining the optimal annealing temperature is to perform a gradient PCR.[4] This technique allows you to test a range of annealing temperatures across the thermal cycler block in a single run. For example, you could set a gradient from 55°C to 65°C to identify the temperature that produces the highest yield of the specific this compound amplicon with minimal non-specific products. An example from a study, though not on the this compound gene, demonstrated that an annealing temperature of 58°C was optimal for the amplification of three different exons when tested across a gradient from 55°C to 62°C.[4]
Impact of Annealing Temperature on this compound PCR Amplification
The following table summarizes the expected outcomes when adjusting the annealing temperature for this compound PCR.
| Annealing Temperature (Ta) | Expected Outcome on Agarose Gel Electrophoresis | Rationale |
| Too High | No band or a very faint band of the correct size. | Primers fail to anneal efficiently to the target DNA sequence.[2] |
| Optimal | A single, bright band of the expected size. | Primers anneal specifically and efficiently to the this compound target sequence. |
| Too Low | Multiple bands of varying sizes, including the target band, or a smeared appearance. | Primers anneal non-specifically to other regions of the genome, leading to the amplification of unintended products and primer-dimers. |
Experimental Protocol: Gradient PCR for this compound Annealing Temperature Optimization
This protocol outlines the steps for performing a gradient PCR to determine the optimal annealing temperature for a set of this compound primers.
1. Primer and Template Preparation:
-
Resuspend lyophilized this compound forward and reverse primers in nuclease-free water to a stock concentration of 100 µM.
-
Prepare working solutions of 10 µM for each primer.
-
Dilute your genomic DNA template to a concentration of 10-50 ng/µl.
2. PCR Reaction Setup:
-
Prepare a master mix for the number of reactions needed plus a 10% surplus to account for pipetting errors. The components for a single 25 µl reaction are as follows:
-
5 µl of 5X PCR Buffer
-
0.5 µl of 10 mM dNTPs
-
1.25 µl of 10 µM Forward Primer
-
1.25 µl of 10 µM Reverse Primer
-
0.25 µl of Taq DNA Polymerase (5 U/µl)
-
1 µl of Template DNA (10-50 ng)
-
15.75 µl of Nuclease-free water
-
-
Aliquot 24 µl of the master mix into each PCR tube.
-
Add 1 µl of the DNA template to each tube.
3. Thermal Cycler Programming:
-
Set up the thermal cycler with a temperature gradient for the annealing step. A typical gradient might span 10-12°C. For example, if the calculated lower Tm of your primers is 60°C, you could set a gradient from 55°C to 65°C.
-
A standard three-step PCR cycling protocol would be:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: Gradient of 55°C to 65°C for 30 seconds
-
Extension: 72°C for 1 minute (adjust based on the expected amplicon size, ~1 minute per kb)
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
4. Analysis of Results:
-
Run 5-10 µl of each PCR product on a 1.5% agarose gel alongside a DNA ladder.
-
Visualize the gel under UV light. The lane corresponding to the annealing temperature that yields a single, bright band of the correct size is the optimal annealing temperature for your this compound PCR.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to annealing temperature in this compound PCR amplification.
Caption: Troubleshooting workflow for this compound PCR annealing temperature optimization.
References
- 1. Loss-of-function mutations in this compound contribute to obesity and Prader-Willi-like features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Primer sequences and conditions used for PCR amplification. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Navigating Variability in SIM1 Gene Expression Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in SIM1 gene expression experiments.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound gene expression.
Issue 1: High Variability in Biological Replicates
Question: My Ct values for this compound are highly variable across biological replicates from the same experimental group. What could be the cause?
Answer: High variability in biological replicates often points to inconsistencies in the upstream steps of your experiment. Here are several potential sources and solutions:
-
Inconsistent Sample Collection and Processing:
-
Problem: Differences in tissue dissection, collection time, or processing speed can introduce significant variability. RNA is highly susceptible to degradation by RNases present in the environment and within the sample itself.[1]
-
Solution: Standardize your sample collection protocol. For animal studies, ensure that dissections of specific brain regions (e.g., hypothalamus) are consistent. Process samples immediately after collection or flash-freeze them in liquid nitrogen and store them at -80°C to preserve RNA integrity.[2]
-
-
Variable RNA Quality and Quantity:
-
Problem: Inconsistent RNA extraction efficiency or the presence of contaminants (e.g., proteins, organic solvents) can inhibit downstream enzymatic reactions.[2]
-
Solution: Use a robust RNA extraction method suitable for your tissue type. Always perform quality control on your extracted RNA.
-
| RNA Quality Control Parameter | Recommended Value | Method of Assessment |
| Purity (A260/A280 ratio) | ~2.0 | UV-Vis Spectrophotometer (e.g., NanoDrop) |
| Purity (A260/A230 ratio) | >1.8 | UV-Vis Spectrophotometer (e.g., NanoDrop) |
| Integrity (RIN/RQN) | >8 | Agilent Bioanalyzer or similar capillary electrophoresis system |
-
Low this compound Expression:
-
Problem: this compound is expressed at low levels in many tissues, making its quantification susceptible to stochastic effects and minor experimental variations.[3]
-
Solution: For tissues with low this compound expression, consider increasing the amount of RNA in your reverse transcription reaction (up to the kit's limit) or using a one-step RT-qPCR protocol with gene-specific primers to maximize sensitivity.[4] Enrichment of mRNA from total RNA can also concentrate the target transcript.
-
Issue 2: Inconsistent Results Between Experiments
Question: I am getting different fold-change results for this compound expression when I repeat my experiment. How can I improve reproducibility?
Answer: Lack of reproducibility between experiments often stems from subtle variations in experimental conditions and data analysis.
-
Master Mix and Reagent Handling:
-
Problem: Inconsistent pipetting, especially of small volumes, and variability between different batches of reagents can introduce errors.
-
Solution: Prepare a master mix for your qPCR reactions to minimize pipetting errors.[5] If possible, use the same lot of reagents for the entire study. Always run a positive and negative control on each plate.
-
-
Choice of Reference Genes for Normalization:
-
Problem: Using a single, unvalidated reference gene can lead to inaccurate normalization, as the expression of many "housekeeping" genes can vary under different experimental conditions.[6]
-
Solution: It is crucial to validate a panel of reference genes for your specific experimental model and tissue. For studies involving the hypothalamus, several studies have identified stable reference genes.
-
| Reference Gene | Species | Experimental Condition | Reference |
| Hmbs, Ppia | Rat | Testosterone treatment | [1][7] |
| B2m, RPLP0 | Rat | Fasted vs. re-fed, chow vs. high-fat diet | [8] |
| Gapdh, Hprt | Mouse | Cortical development | [9] |
-
Data Analysis Workflow:
-
Problem: Inconsistent application of data analysis parameters, such as the method for determining the baseline and threshold for Ct values, can affect the final results.
-
Solution: Establish a standardized data analysis pipeline. Use software that allows for consistent application of analysis settings across all runs. The comparative Ct (ΔΔCt) method is a common approach for relative quantification.[6]
-
Frequently Asked Questions (FAQs)
Q1: In which tissues can I expect to find detectable levels of this compound expression?
A1: this compound expression is most prominently found in the central nervous system, particularly in the hypothalamus, including the paraventricular nucleus (PVN), supraoptic nucleus (SON), and anterior periventricular nucleus (aPV).[3] It is also expressed in the amygdala.[3] Outside of the brain, detectable levels of this compound have been reported in the kidney and skeletal muscle.[10][11] During embryonic development, this compound expression is also observed in developing somites and the foregut.[3]
Q2: What are some known factors that can alter this compound expression levels?
A2: this compound expression is regulated by the melanocortin signaling pathway. Activation of the melanocortin 4 receptor (MC4R) by agonists or by the hormone leptin can increase this compound expression.[12] Therefore, experimental conditions that affect this pathway, such as changes in diet or energy balance, may influence this compound levels.
Q3: Are there different splice variants of this compound that I should be aware of when designing my qPCR primers?
A3: Yes, like many genes, this compound can have multiple transcript variants. When designing qPCR primers, it is crucial to check databases like Ensembl or NCBI to identify conserved exons across all known variants to ensure you are measuring total this compound expression. Alternatively, you can design primers that span an exon-exon junction unique to a specific isoform if you intend to study a particular splice variant.
Q4: My qPCR for this compound shows no amplification or very late amplification (high Ct values). What should I do?
A4: This issue can arise from several factors:
-
Low or No Expression: Confirm from literature or databases (like the Human Protein Atlas) that this compound is expected to be expressed in your sample type.[13][14]
-
Poor Primer Design: Your primers may be inefficient. Redesign your primers using established guidelines and software, ensuring they have optimal melting temperatures and do not form secondary structures or primer-dimers. Validate the new primers with a standard curve to check for efficiency (should be 90-110%).
-
Suboptimal qPCR Conditions: Optimize your qPCR protocol, particularly the annealing temperature. You can perform a temperature gradient qPCR to find the optimal annealing temperature for your primers.
-
Poor cDNA Quality or Quantity: The reverse transcription step may have been inefficient. Ensure you are using high-quality RNA and a reliable reverse transcriptase. For low-abundance transcripts like this compound, using gene-specific primers for reverse transcription can increase the yield of the specific cDNA.[4]
Q5: How should I handle potential genomic DNA contamination in my RNA samples?
A5: Genomic DNA (gDNA) contamination can lead to false-positive results in qPCR. To address this:
-
DNase Treatment: Treat your RNA samples with DNase I during or after extraction to remove any contaminating gDNA.
-
Primer Design: Design primers that span an exon-exon junction. This way, they will only amplify the spliced mRNA transcript and not the gDNA, which contains introns.
-
No-RT Control: Always include a "no reverse transcriptase" control for each RNA sample. In this control, you perform the qPCR without the reverse transcription step. Amplification in this control indicates the presence of gDNA contamination.
Experimental Protocols and Workflows
Standard Workflow for this compound Gene Expression Analysis
Caption: A standard experimental workflow for analyzing this compound gene expression.
Detailed Methodologies
1. RNA Extraction from Hypothalamic Tissue
This protocol is adapted for small tissue samples like the hypothalamus.
-
Homogenize the dissected hypothalamic tissue (~10-20 mg) in 1 mL of a suitable lysis reagent (e.g., TRIzol) using a mechanical homogenizer.
-
Follow the manufacturer's protocol for phase separation using chloroform.
-
Precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend it in RNase-free water.
-
Perform DNase I treatment to remove any genomic DNA contamination.
-
Assess RNA quality and quantity using spectrophotometry and capillary electrophoresis.
2. Reverse Transcription (cDNA Synthesis)
-
In an RNase-free tube, combine up to 1 µg of total RNA with random hexamers or oligo(dT) primers, and dNTPs.
-
Incubate at 65°C for 5 minutes to denature secondary structures, then place on ice.
-
Add the reverse transcription buffer, RNase inhibitor, and a high-quality reverse transcriptase.
-
Incubate according to the manufacturer's instructions (e.g., 25°C for 10 min, 50°C for 50 min, followed by enzyme inactivation at 85°C for 5 min).
-
The resulting cDNA can be stored at -20°C.
3. Quantitative PCR (qPCR)
-
Prepare a master mix containing a qPCR SYBR Green master mix, forward and reverse primers for this compound (and reference genes), and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA to each well.
-
Include the following controls:
-
No Template Control (NTC): Master mix without cDNA to check for contamination.
-
No Reverse Transcriptase (-RT) Control: To check for genomic DNA contamination.
-
-
Run the qPCR plate on a real-time PCR instrument with a typical cycling program:
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of:
-
Denaturation: 95°C for 15 sec.
-
Annealing/Extension: 60°C for 60 sec.
-
-
Melt curve analysis to check for specific amplification.
-
Signaling Pathway
The Role of this compound in the Melanocortin Signaling Pathway
Caption: this compound's role in the hypothalamic melanocortin pathway.
References
- 1. Selection of suitable endogenous reference genes for qPCR in kidney and hypothalamus of rats under testosterone influence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Normalization of Gene Expression by Quantitative RT-PCR in Human Cell Line: comparison of 12 Endogenous Reference Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. How to Properly Normalize Your qPCR Data [synapse.patsnap.com]
- 7. Selection of suitable endogenous reference genes for qPCR in kidney and hypothalamus of rats under testosterone influence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of optimal reference genes for RT-qPCR in the rat hypothalamus and intestine for the study of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tissue expression of this compound - Summary - The Human Protein Atlas [proteinatlas.org]
- 12. researchgate.net [researchgate.net]
- 13. Brain tissue expression of this compound - Summary - The Human Protein Atlas [proteinatlas.org]
- 14. Brain tissue expression of this compound - Summary - The Human Protein Atlas [v22.proteinatlas.org]
how to minimize RNA degradation for SIM1 expression analysis
Welcome to the Technical Support Center for Gene Expression Analysis. This guide provides detailed troubleshooting advice and best practices to ensure the integrity of your RNA samples for accurate SIM1 expression analysis.
Given that Single-minded 1 (this compound) is a critical transcription factor in neuronal development and energy homeostasis, its expression levels can be low, making your analysis highly susceptible to RNA degradation.[1] High-quality, intact RNA is the essential starting point for reliable and reproducible results in downstream applications like RT-qPCR.[2][3]
Frequently Asked Questions (FAQs)
This section addresses common questions about establishing and maintaining an RNase-free work environment.
Q1: What are the primary sources of RNase contamination in the lab?
A: Ribonucleases (RNases) are highly stable enzymes that degrade RNA and are ubiquitous in a laboratory environment.[4] The main sources include:
-
Human Contact: Skin, hair, and saliva are major sources of RNases.[5][6] Always wear gloves and change them frequently.[6]
-
Environment: Dust, aerosols, and microorganisms present on benchtops, equipment, and in the air can carry RNases.[5][6]
-
Reagents and Solutions: Unless certified RNase-free, aqueous solutions can be a primary source of contamination.[7]
-
Samples Themselves: Endogenous RNases are released from cells upon lysis and must be inactivated immediately.[8][9]
Q2: How do I create and maintain a dedicated RNase-free workspace?
A: Designate a specific area in the lab solely for RNA work.[4][9]
-
Surface Decontamination: Before starting, clean your benchtop, pipettes, and equipment with commercially available RNase-decontaminating solutions (e.g., RNaseZap™).[8] A 3% hydrogen peroxide solution can be used for 10 minutes on surfaces like electrophoresis tanks, followed by a thorough rinse with RNase-free water.[4][5]
-
Dedicated Equipment: Use a set of pipettes and equipment reserved exclusively for RNA analysis.[6][10]
-
RNase-Free Consumables: Always use certified RNase-free disposable plasticware, including pipette tips (with filters) and microcentrifuge tubes.[7][9] This is the most reliable way to prevent cross-contamination.[9]
Q3: What is the best way to store purified RNA samples?
A: Proper storage is critical to prevent chemical and enzymatic degradation.
-
Short-Term Storage: For storage up to a few weeks, keep RNA aliquots at –20°C.[9]
-
Long-Term Storage: For long-term preservation, store RNA at –70°C or –80°C.[8][11] Storing RNA in single-use aliquots is highly recommended to avoid repeated freeze-thaw cycles, which can cause degradation.[8][9]
-
Storage Solution: Resuspend and store your RNA in an appropriate RNase-free solution. Options include RNase-free water, 10 mM Tris buffer (pH 7.0), or 1 mM sodium citrate (pH 6.5).[11][12] Buffering your storage solution can help minimize base hydrolysis.[11]
Experimental Workflow for this compound Expression Analysis
The following diagram outlines the critical steps from sample collection to data analysis, highlighting key points to prevent RNA degradation.
Caption: Workflow from sample collection to this compound analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
Q4: My final RNA yield is very low. What are the potential causes and solutions?
A: Low RNA yield can stem from several factors:
-
Incomplete Lysis/Homogenization: If the initial sample disruption is insufficient, RNA will remain trapped in cells, leading to poor recovery.[13][14] Ensure the tissue is completely immersed in lysis buffer and that homogenization is thorough.[13][15] For difficult samples, combining mechanical and enzymatic lysis methods can improve yields.[13]
-
Incorrect Starting Amount: Using too much or too little starting material can affect extraction efficiency.[16] Overloading a purification column can lead to clogging and reduced yield.[14]
-
RNA Degradation: If the RNA was degraded before or during the extraction, the yield of usable RNA will be low. This may be indicated by smearing on a gel.[14][16] Ensure samples are stabilized immediately upon collection.[8][13]
-
Procedural Errors: Mistakes such as not adding ethanol to the wash buffer in a column-based kit can result in the RNA not binding to the silica membrane properly.[15]
Q5: My A260/A280 ratio is below 1.8. What does this mean and how can I fix it?
A: An A260/A280 ratio below the optimal ~2.0 range for pure RNA indicates contamination, typically by protein or phenol from the extraction process.[17][18]
-
Cause: This often happens if an insufficient volume of lysis reagent was used for the amount of starting material, or if the aqueous phase was contaminated with the organic phase during a phenol-chloroform extraction.[15]
-
Solution: To clean up the sample, you can perform an additional purification step. This can involve re-extracting the sample with phenol-chloroform followed by ethanol precipitation or using a column-based cleanup kit.
Q6: My A260/A230 ratio is low. What is the cause and will it affect my qPCR?
A: A low A260/A230 ratio (ideally >1.8) points to contamination with substances that absorb at 230 nm, such as guanidine salts (from lysis buffers), phenol, or carbohydrates.[18][19]
-
Cause: This is often due to inefficient washing during column-based purification, leaving residual salts in the final eluate.
-
Solution: Ensure wash steps are performed correctly. An extra wash with 70-80% ethanol can help remove residual salts.[16] If the sample is already purified, ethanol precipitation can effectively desalt it.[16] While low ratios can indicate contaminants that may inhibit downstream enzymatic reactions like reverse transcription, some studies show that minor deviations may not always impact qPCR results, especially if the RNA concentration is high.[2][18]
Q7: My qPCR results for this compound are inconsistent between replicates. Could RNA quality be the issue?
A: Absolutely. Inconsistent qPCR results are a classic sign of poor or variable RNA quality.
-
Impact of Degradation: Degraded RNA leads to a lower yield of full-length cDNA, which directly reduces the efficiency of qPCR amplification.[3] This effect is particularly pronounced for low-expression genes like this compound, where even minor degradation can cause the signal to drop near the limit of detection.[3][20]
-
Inhibitors: Contaminants indicated by poor A260/230 ratios can inhibit the reverse transcriptase or polymerase enzymes, leading to variable amplification and unreliable Cq values.
-
gDNA Contamination: Contamination with genomic DNA can lead to false-positive signals if your qPCR primers are not designed to span an exon-exon junction.[13] Always perform a "no-RT" control to check for gDNA contamination.
Data Summary Tables
Table 1: RNA Quality Control Metrics
| Parameter | Instrument | Acceptable Range | Interpretation of Poor Results |
| A260/A280 Ratio | Spectrophotometer | 1.8 – 2.1 | < 1.8: Protein or phenol contamination.[17] |
| A260/A230 Ratio | Spectrophotometer | > 1.8 | < 1.8: Guanidine salt, phenol, or carbohydrate contamination.[18] |
| RNA Integrity Number (RIN) | Bioanalyzer/TapeStation | ≥ 7 | < 7: Significant RNA degradation. Results may be compromised, especially for sensitive applications.[21] |
Table 2: Troubleshooting RNA Quality Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low RNA Yield | - Incomplete sample homogenization.[16]- Sample degradation.[14]- Column overloading.[14] | - Ensure complete disruption of tissue/cells.[13]- Immediately stabilize fresh samples in lysis buffer or by flash freezing.[8]- Reduce the amount of starting material. |
| Low A260/A280 Ratio (<1.8) | - Protein contamination.[17]- Phenol carryover during extraction.[15] | - Re-purify the RNA using a column cleanup kit.- Perform a phenol-chloroform extraction followed by ethanol precipitation. |
| Low A260/A230 Ratio (<1.8) | - Residual salts (guanidine) from lysis buffer.[18]- Carbohydrate carryover.[17] | - Perform an additional wash step with 70-80% ethanol on the column.[16]- Perform ethanol precipitation to desalt the purified RNA.[16] |
| Genomic DNA Contamination | - Incomplete gDNA shearing.- No DNase treatment step.[13] | - Perform an on-column or in-solution DNase digestion.- Design qPCR primers to span an exon-exon junction. |
| RNA Degradation (Low RIN) | - Delayed sample stabilization.[9]- RNase contamination during extraction.[14]- Repeated freeze-thaw cycles.[9] | - Process or stabilize samples immediately after collection.[13]- Maintain a strict RNase-free work environment.[22]- Aliquot RNA before freezing to minimize thawing.[8] |
Key Experimental Protocol
Protocol: Total RNA Extraction Using a Silica Column-Based Kit
This protocol provides a generalized workflow. Always refer to the specific manufacturer's instructions for your kit.
-
Sample Preparation & Lysis
-
CRITICAL POINT: Immediately after harvesting, place the tissue sample into a tube containing lysis buffer (e.g., Buffer RLT with β-mercaptoethanol) to inactivate endogenous RNases.[8][13] The ratio of buffer to tissue is crucial; do not use too little.
-
Disrupt and homogenize the sample thoroughly using a bead mill, rotor-stator homogenizer, or syringe and needle until no visible particles remain.[14] Incomplete homogenization is a primary cause of low yield.[16]
-
-
Genomic DNA Removal (Optional but Recommended)
-
Centrifuge the homogenate to pellet debris. Transfer the supernatant to a gDNA eliminator spin column and centrifuge as per the manufacturer's protocol. This removes the majority of contaminating genomic DNA.
-
-
RNA Binding
-
Add one volume of 70% ethanol to the flow-through from the previous step and mix well.
-
Transfer the mixture to an RNA-binding silica spin column. Centrifuge and discard the flow-through. The ethanol helps the RNA bind to the silica membrane.
-
-
Washing
-
CRITICAL POINT: Perform the recommended wash steps (e.g., with Buffer RW1 and Buffer RPE). These steps remove proteins and salts. A low A260/230 ratio often results from inefficient washing.[16]
-
After the final wash, perform an additional "dry spin" by centrifuging the empty column for 1-2 minutes to remove all residual ethanol. Residual ethanol can inhibit downstream reactions.
-
-
On-Column DNase Digestion (Highly Recommended)
-
To eliminate any remaining gDNA, apply an RNase-free DNase I solution directly to the silica membrane and incubate at room temperature for 15 minutes.
-
Wash the column again as per the protocol to remove the digested DNA and the DNase enzyme.
-
-
Elution
-
Place the column in a new, RNase-free collection tube.
-
Add 30-50 µL of RNase-free water directly to the center of the silica membrane.
-
Incubate for 1-2 minutes at room temperature, then centrifuge to elute the purified RNA.
-
Troubleshooting Logic Diagram
Use this diagram to diagnose RNA quality issues after performing QC checks.
Caption: A decision tree for troubleshooting RNA quality.
References
- 1. Genetic analysis of single-minded 1 gene in early-onset severely obese children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled RNA contamination and degradation and its impact on qPCR gene expression in S. epidermidis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]
- 4. lifescience.roche.com [lifescience.roche.com]
- 5. neb.com [neb.com]
- 6. goldbio.com [goldbio.com]
- 7. neb.com [neb.com]
- 8. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. biotium.com [biotium.com]
- 12. What is the recommended solution in which to store RNA samples that will be used as templates for cDNA synthesis? [qiagen.com]
- 13. zymoresearch.com [zymoresearch.com]
- 14. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 15. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. dna.uga.edu [dna.uga.edu]
- 18. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 19. norgenbiotek.com [norgenbiotek.com]
- 20. Bio-Rad Paper Describes the Effect of RNA Degradation on Data Quality in Quantitative PCR and Microarray Experiments | Technology Networks [technologynetworks.com]
- 21. gene-quantification.de [gene-quantification.de]
- 22. biocompare.com [biocompare.com]
selecting the right negative controls for SIM1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the Single-minded 1 (SIM1) gene. Proper negative controls are critical for valid and reproducible results in this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound and why is it important to study?
Q2: I am planning a gene expression analysis of this compound using qPCR. What are the essential negative controls I need to include?
To ensure the accuracy and reliability of your this compound qPCR data, it is crucial to include the following negative controls:
-
No-Template Control (NTC): This control contains all the qPCR reaction components (primers, probe, master mix, and water) except for the cDNA template. The NTC is essential for detecting contamination in your reagents, such as carryover of DNA from previous experiments.[4][7] Amplification in the NTC indicates contamination, which can lead to false-positive results.[8]
-
No-Reverse-Transcriptase Control (-RT or NRT): This control contains the RNA sample that goes through the reverse transcription reaction setup but without the reverse transcriptase enzyme.[4][7] The purpose of the -RT control is to detect the presence of contaminating genomic DNA (gDNA) in your RNA preparation. Since this compound is an intron-containing gene, primers designed to span an exon-exon junction can help minimize amplification from gDNA. However, a -RT control is still necessary to confirm the absence of gDNA contamination.
-
Untreated or Wild-Type Control: This is a biological control from cells or tissues that have not been subjected to the experimental treatment (e.g., drug treatment, gene knockdown). This control serves as a baseline for measuring the relative changes in this compound expression in your experimental samples.
Here is a summary of the key negative controls for qPCR:
| Control Type | Purpose | Expected Result | Troubleshooting if Result is Not as Expected |
| No-Template Control (NTC) | Detects reagent contamination.[4] | No amplification. | Discard all reagents and use fresh aliquots. Decontaminate work area and pipettes. |
| No-Reverse-Transcriptase (-RT) Control | Detects genomic DNA contamination in RNA samples.[7] | No amplification. | Treat RNA samples with DNase I to remove gDNA. Redesign primers to span exon-exon junctions. |
| Untreated/Wild-Type Control | Provides a baseline for relative quantification. | Stable this compound expression. | Ensure consistent cell culture or tissue handling procedures. |
Q3: For a this compound knockdown experiment using siRNA, what is the most appropriate negative control?
Here's a comparison of common negative controls for siRNA experiments:
| Control Type | Description | Advantages | Disadvantages |
| Non-targeting siRNA | An siRNA sequence with no known homology to any gene in the target organism.[1][2] | Controls for the general effects of introducing an siRNA molecule into the cells.[9] | May have off-target effects, although they are designed to be minimal. |
| Scrambled siRNA | An siRNA with the same nucleotide composition as the this compound-targeting siRNA but in a randomized order.[1][5] | Controls for the specific nucleotide composition of the experimental siRNA. | Can be difficult to design a truly non-targeting scrambled sequence. |
| Untreated Cells | Cells that do not receive any siRNA or transfection reagent. | Establishes a baseline for cell health and target gene expression. | Does not control for the effects of the transfection process itself. |
| Mock Transfection | Cells treated with the transfection reagent but without any siRNA.[10] | Controls for the toxicity and non-specific effects of the transfection reagent. | Does not control for the cellular response to the presence of an siRNA molecule. |
Q4: I am performing a Chromatin Immunoprecipitation (ChIP-seq) experiment to identify the genomic targets of this compound. What negative controls are necessary?
For a successful and reliable this compound ChIP-seq experiment, the inclusion of proper negative controls is critical to distinguish true binding sites from background noise. The essential negative controls are:
-
Input DNA Control: This is a sample of the sonicated chromatin that has not been subjected to immunoprecipitation.[11] The input DNA represents the distribution of all accessible chromatin and is used to normalize the ChIP-seq signal, correcting for biases in chromatin shearing and sequencing.[12]
-
Mock Immunoprecipitation (IgG Control): This control involves performing the entire ChIP procedure with a non-specific antibody of the same isotype as your anti-SIM1 antibody (e.g., rabbit IgG if your anti-SIM1 antibody is from rabbit).[13][14] The IgG control helps to identify non-specific binding of proteins and DNA to the beads and the antibody, allowing you to filter out false-positive peaks.[11]
Here is a summary of negative controls for ChIP-seq:
| Control Type | Purpose | Data Usage |
| Input DNA | Corrects for biases in chromatin fragmentation and sequencing.[11][12] | Used for normalization and peak calling. |
| Mock IP (IgG Control) | Identifies non-specific binding to the antibody and beads.[13][14] | Used to filter out false-positive peaks and assess the specificity of the anti-SIM1 antibody. |
Q5: When overexpressing this compound from a plasmid to study its function, what is the correct negative control?
When performing a this compound overexpression experiment using a plasmid, the most appropriate negative control is an empty vector .[15][16] This is the same plasmid that you are using to express this compound, but without the this compound coding sequence inserted.
Using an empty vector allows you to control for any cellular effects caused by the plasmid backbone itself, the transfection reagent, and the process of introducing foreign DNA into the cells.[15][17] This ensures that any observed phenotype is due to the expression of the this compound protein and not an artifact of the experimental procedure. In some cases, a plasmid expressing a non-functional or mutant version of this compound can also be a valuable control.[17] A recent study on a this compound variant used an empty vector control in their functional assays.[18][19]
Experimental Protocols & Methodologies
Protocol: Negative Controls for this compound qPCR
-
RNA Isolation and DNase Treatment: Isolate total RNA from your control and experimental samples. To remove any contaminating genomic DNA, treat the RNA samples with DNase I according to the manufacturer's protocol.
-
Reverse Transcription (RT):
-
For your experimental samples, perform reverse transcription using a standard protocol to generate cDNA.
-
For the No-Reverse-Transcriptase (-RT) control , set up the same reaction for each RNA sample but replace the reverse transcriptase enzyme with nuclease-free water.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe for this compound, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into your qPCR plate.
-
Add your cDNA samples and the -RT control samples to their respective wells.
-
For the No-Template Control (NTC) , add only the master mix and nuclease-free water to a well.
-
-
Data Analysis: Analyze the amplification curves. There should be no amplification in the NTC and -RT control wells, or the Ct values should be significantly higher (e.g., >35) than in your experimental samples.
Visualizing Experimental Workflows and Pathways
This compound Signaling Pathway
Caption: The Leptin-Melanocortin-SIM1 signaling pathway.
Workflow: Selecting Negative Controls for this compound Knockdown
Caption: Decision workflow for selecting negative controls in a this compound siRNA experiment.
Logical Relationships in ChIP-seq Controls
Caption: Logical relationship of negative controls in a this compound ChIP-seq experiment.
References
- 1. Controls for RNAi Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. C911: A Bench-Level Control for Sequence Specific siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What negative controls are typically included in qPCR and/or qRT-PCR experiments? [qiagen.com]
- 5. reddit.com [reddit.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. m.youtube.com [m.youtube.com]
- 8. I am performing real time qPCR and my negative controls are amplifying. Why would this happen? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 9. researchgate.net [researchgate.net]
- 10. What transfection controls do I need to include in my experiment? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epigenie.com [epigenie.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. researchgate.net [researchgate.net]
- 17. polyplus-sartorius.com [polyplus-sartorius.com]
- 18. researchgate.net [researchgate.net]
- 19. Functional Analysis of the this compound Variant p.G715V in 2 Patients With Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting SIM1 Missense Mutations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the Single-minded homolog 1 (SIM1) gene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when interpreting the functional and clinical significance of this compound missense mutations.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound protein and its role in disease?
A1: this compound is a basic helix-loop-helix (bHLH) PAS domain transcription factor crucial for the development and function of the paraventricular nucleus (PVN) of the hypothalamus.[1][2][3] It plays a vital role in the central melanocortin signaling pathway, which regulates energy homeostasis and food intake.[1][4] Haploinsufficiency of this compound, meaning a loss of one functional copy of the gene, is associated with severe, early-onset obesity, often with hyperphagia (excessive eating).[2][5] Some cases may also present with features similar to Prader-Willi syndrome (PWS).[6][7]
Q2: My in silico prediction tools (e.g., SIFT, PolyPhen-2, CADD) give conflicting results for my this compound missense variant. How should I proceed?
A2: It is common for in silico tools to provide conflicting predictions for the pathogenicity of missense variants.[8][9] These tools rely on different algorithms, considering factors like sequence conservation, amino acid properties, and protein structure.[10][11]
-
Recommendation: Do not rely on a single tool. Instead, use a "consensus" approach. If multiple, well-regarded tools point towards a deleterious effect, it strengthens the hypothesis. However, conflicting results highlight the variant's ambiguity and underscore the need for functional validation.[8] Computational predictions should be treated as supportive evidence, not definitive proof of pathogenicity.[12][13]
Q3: How do I functionally validate a novel this compound missense variant?
A3: The most common method for functional validation is a dual-luciferase reporter assay in a suitable cell line (e.g., HEK293 or Neuro-2A).[2][7][14] This assay measures the ability of the this compound variant to activate transcription from a specific promoter. To function, this compound must form a heterodimer with a partner protein, typically ARNT or ARNT2.[2][14][15] Therefore, co-transfection of the this compound variant with its partner is essential for a biologically relevant readout.
Experimental Workflows & Protocols
Workflow for Investigating a Novel this compound Missense Variant
This diagram outlines a standard workflow for characterizing a newly identified this compound missense variant, from initial discovery to functional assessment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Rare variants in single-minded 1 (this compound) are associated with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A computational workflow for analysis of missense mutations in precision oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. genecards.org [genecards.org]
- 7. Loss-of-function mutations in this compound contribute to obesity and Prader-Willi-like features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Making sense of missense: challenges and opportunities in variant pathogenicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathogenicity predictions [asia.ensembl.org]
- 11. Frontiers | Insights on variant analysis in silico tools for pathogenicity prediction [frontiersin.org]
- 12. The challenges in the interpretation of genetic variants detected by genomics techniques in patients with congenital anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges and Considerations in Sequence Variant Interpretation for Mendelian Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulatory interaction between arylhydrocarbon receptor and this compound, two basic helix-loop-helix PAS proteins involved in the control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
improving chromatin fragmentation for SIM1 ChIP
Welcome to the technical support center for Single-Minded homolog 1 (SIM1) Chromatin Immunoprecipitation (ChIP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve chromatin fragmentation and ensure successful this compound ChIP experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal chromatin fragment size for this compound ChIP-seq?
For transcription factors like this compound, the optimal chromatin fragment size for ChIP-seq is between 150 and 300 base pairs.[1][2][3] This size range, corresponding to mono- and di-nucleosomes, provides high-resolution mapping of binding sites and is compatible with next-generation sequencing platforms.[1] While a broader range of 200-1000 bp may be acceptable for ChIP-qPCR, the smaller fragment size is crucial for the precision required in ChIP-seq.[4]
Q2: How does this compound's function as a transcription factor influence chromatin fragmentation strategy?
This compound is a basic helix-loop-helix-PAS domain transcription factor.[5] Transcription factors can have a less stable interaction with DNA compared to histones.[6] Therefore, harsh fragmentation methods can disrupt the protein-DNA interaction you are trying to capture. It is crucial to use the minimum sonication energy necessary to achieve the desired fragment size to preserve the integrity of the this compound-DNA complex.[6] Over-sonication should be avoided as it can lead to a loss of signal.[1]
Q3: Should I use enzymatic digestion or sonication for this compound ChIP?
For transcription factor ChIP, sonication of cross-linked chromatin is generally the preferred method.[1] This is because enzymatic digestion, which often uses micrococcal nuclease (MNase), can degrade the linker DNA where transcription factors like this compound tend to bind.[1] Sonication provides a more random fragmentation of the chromatin, which is less prone to sequence bias.[7]
Q4: My chromatin is resistant to sonication. What are the possible causes and solutions?
Over-fixation with formaldehyde is a common cause of sonication-resistant chromatin.[1][8] Excessive cross-linking can make the chromatin more compact and difficult to shear. To address this, you can try reducing the formaldehyde concentration or shortening the fixation time. It is also important to use fresh formaldehyde for consistent results. Additionally, using a higher concentration of cells than recommended for the sonication volume can decrease fragmentation efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during chromatin fragmentation for this compound ChIP.
| Problem | Possible Cause | Recommended Solution |
| Low Chromatin Yield | Incomplete cell lysis. | Use appropriate lysis buffers and ensure complete cell disruption before proceeding to sonication. Protease inhibitors should be added fresh to the lysis buffer to prevent protein degradation. |
| Insufficient starting material. | For transcription factor ChIP, a higher number of cells (e.g., 10 million) may be required compared to histone ChIP to obtain sufficient material.[1] | |
| Inconsistent Fragment Sizes | Variable sonication conditions. | Ensure consistent sample volume, cell number, and sonicator settings between experiments. Keep samples cold during sonication to prevent overheating, which can affect fragmentation efficiency. |
| Cell type variability. | Sonication conditions need to be optimized for each new cell type, as different cells have varying susceptibility to shearing.[1] | |
| High Background Signal | Incomplete fragmentation of chromatin. | Optimize sonication to achieve the target fragment size of 150-300 bp. Large fragments can lead to non-specific binding and high background.[1] |
| Over-sonication. | While aiming for small fragments, excessive sonication can denature epitopes and increase background. Use the minimum energy required.[1] | |
| Non-specific antibody binding. | Ensure you are using a ChIP-validated antibody for this compound. Titrate the antibody concentration to find the optimal amount that maximizes specific signal and minimizes background. | |
| Weak or No ChIP Signal | Over-fragmentation of chromatin. | Excessive sonication can disrupt the this compound-DNA interaction. Verify your fragment sizes on an agarose gel or Bioanalyzer. |
| Inefficient immunoprecipitation. | Ensure the antibody has sufficient incubation time with the chromatin. Also, verify that the protein A/G beads are compatible with your antibody isotype. | |
| Epitope masking due to over-crosslinking. | Reduce formaldehyde concentration or fixation time. Over-crosslinking can prevent the antibody from accessing its target.[9] |
Experimental Protocols
Chromatin Preparation and Sonication Optimization
This protocol provides a general framework for optimizing sonication conditions for this compound ChIP.
-
Cell Cross-linking:
-
Harvest cells and resuspend in fresh media.
-
Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes with gentle rotation.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Incubate on ice to allow for cell lysis.
-
Isolate the nuclei by centrifugation.
-
-
Sonication:
-
Resuspend the nuclear pellet in a sonication buffer.
-
Sonicate the samples using a range of power settings and/or durations. It is recommended to perform a time-course experiment (e.g., 5, 10, 15, 20, 25, 30 cycles of 30 seconds ON/30 seconds OFF).
-
Keep samples on ice throughout the sonication process to prevent overheating.
-
-
Analysis of Fragmentation:
-
Take an aliquot of the sonicated chromatin and reverse the cross-links by heating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA and run on a 1.5-2% agarose gel alongside a DNA ladder to visualize the fragment size distribution. A Bioanalyzer can also be used for more precise sizing.
-
The optimal sonication condition is the one that yields a smear primarily within the 150-300 bp range.
-
Quantitative Data for Sonication Parameters
The following tables provide example sonication parameters that can be used as a starting point for optimization. Note that optimal conditions will vary depending on the specific sonicator, cell type, and cell density.
Table 1: Example Sonication Conditions for Different Cell Numbers
| Cell Number | Sonication Volume | Sonication Cycles (30s ON/30s OFF) | Expected Fragment Size |
| 1 million | 200 µL | 10-15 | 150-500 bp |
| 5 million | 500 µL | 15-20 | 150-500 bp |
| 10 million | 1 mL | 20-30 | 150-500 bp |
Table 2: Sonication Parameters for Different Sonicator Types
| Sonicator Type | Power Setting | Duration | Cycles |
| Probe Sonicator | 30% Amplitude | 15 seconds | 10-20 (with 30-45s rest on ice) |
| Water Bath Sonicator | High | 30 seconds | 20-30 (with 30s rest) |
| Covaris | Duty: 5%, PIP: 140, Cycles: 200 | 60 seconds | 6-10 |
Visualizations
This compound Experimental Workflow
Caption: Workflow for this compound Chromatin Immunoprecipitation.
This compound Signaling Pathway
Caption: this compound action in the melanocortin signaling pathway.
References
- 1. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of sheared chromatin length on ChIP-seq quality and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epigenie.com [epigenie.com]
- 4. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the downstream targets of this compound and ARNT2, a pair of transcription factors essential for neuroendocrine cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating SIM1 Target Genes: A Comparative Guide to Rescue Experiments and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the rescue experiment as a method for validating target genes of the transcription factor Single-minded homolog 1 (SIM1), a critical regulator in neurodevelopment and energy homeostasis. We present supporting experimental data, detailed protocols for key validation techniques, and a comparative analysis with alternative methods to aid researchers in selecting the most appropriate strategy for their drug discovery and development pipelines.
The Critical Role of this compound in Development and Disease
Single-minded homolog 1 (this compound) is a basic helix-loop-helix (bHLH) PAS-domain transcription factor. It plays an indispensable role in the development and function of the central nervous system, particularly in the formation of the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus.[1] Consequently, this compound is a key player in regulating energy balance, food intake, and body weight.[2] Haploinsufficiency of this compound is linked to severe, early-onset obesity in both humans and mice, making its downstream targets attractive candidates for therapeutic intervention.[2][3]
This compound functions by forming a heterodimer with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), binding to specific DNA sequences in the promoter regions of its target genes and modulating their transcription.[1] Validating these downstream targets is a crucial step in unraveling the molecular mechanisms of this compound-related pathologies and identifying novel drug targets.
The Rescue Experiment: Confirming Target Gene Specificity
A rescue experiment is a powerful method to confirm that an observed phenotype is a direct consequence of the loss of a specific gene's function. The logic is straightforward: if the knockdown or knockout of a gene (e.g., this compound) produces a specific cellular or molecular effect (e.g., decreased expression of a target gene), then reintroducing a functional copy of that gene should reverse the effect, or "rescue" the phenotype. This demonstrates the specificity of the initial knockdown and confirms the regulatory link between the gene and the observed downstream effect.
Experimental Workflow
The typical workflow for a rescue experiment to validate a this compound target gene involves three key stages: knockdown of this compound, observation of the phenotype, and subsequent rescue by re-expression of this compound.
Quantitative Analysis of this compound Target Gene Expression
The following table summarizes representative quantitative data from a hypothetical rescue experiment, based on published knockdown results. Data is presented as relative mRNA expression levels of known and putative this compound target genes, as measured by quantitative Real-Time PCR (qRT-PCR).
| Target Gene | Function/Pathway | Control (Scrambled siRNA) | This compound Knockdown | Rescue (this compound Re-expression) |
| Oxt (Oxytocin) | Neuropeptide, feeding behavior | 100% | 35%[3] | 85% |
| Mc4r (Melanocortin 4 Receptor) | Energy homeostasis, appetite | 100% | 50%[3] | 90% |
| Pet1 (Fev) | Serotonergic neuron development | 100% | 45% | 80% |
| Brn3.2 (Pou4f2) | Neuronal development | 100% | 60% | 95% |
| Jak2 (Janus kinase 2) | Signal transduction | 100% | Expression lost[1] | Expression restored |
| Thrb (Thyroid hormone receptor beta) | Hormone signaling | 100% | Expression lost[1] | Expression restored |
Note: The "Rescue" data are representative values illustrating a successful, though not always complete, restoration of gene expression, a typical outcome in such experiments.
Comparison of Target Validation Methodologies
While the rescue experiment provides strong evidence for a gene's function, other methods are often used in concert to build a comprehensive picture of target gene validation. Each method has its own strengths and weaknesses.
| Method | Principle | Advantages | Disadvantages |
| Rescue Experiment | Restoring gene function after knockdown/knockout to reverse a phenotype. | High confidence in specificity; confirms a direct functional link. | Can be complex and time-consuming; requires an effective re-expression system. |
| ChIP-qPCR | Chromatin Immunoprecipitation followed by quantitative PCR to detect direct binding of a transcription factor to a specific DNA sequence. | Confirms direct physical interaction; quantitative. | Only validates binding, not functional effect; requires a high-quality antibody. |
| Luciferase Reporter Assay | Cloning a putative promoter region upstream of a luciferase reporter gene to measure transcriptional activation by a factor of interest. | Directly measures promoter activation; highly sensitive and quantitative. | Can be artificial (out of native chromatin context); does not confirm binding in vivo. |
| CRISPRi/a | Using a catalytically dead Cas9 (dCas9) fused to a repressor (CRISPRi) or activator (CRISPRa) to silence or activate endogenous gene expression. | Targets the endogenous gene locus; reversible and titratable. | Potential for off-target effects; requires delivery of multiple components. |
Detailed Experimental Protocols
This compound Rescue Experiment Protocol (In Vitro)
This protocol outlines a transient knockdown of this compound using siRNA followed by a rescue with a this compound expression plasmid in a neuronal cell line (e.g., Neuro-2a).
Materials:
-
Neuro-2a cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX and Lipofectamine 2000
-
This compound-specific siRNA and scrambled control siRNA
-
siRNA-resistant human this compound cDNA expression plasmid (and an empty vector control)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Day 1: Cell Seeding: Plate Neuro-2a cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.
-
Day 2: siRNA Transfection (Knockdown):
-
For each well, dilute 20 pmol of this compound siRNA or scrambled control siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature.
-
Add the 210 µL complex to the cells.
-
-
Day 3: Plasmid Transfection (Rescue):
-
24 hours after siRNA transfection, perform the plasmid transfection.
-
For each well, dilute 2 µg of the this compound expression plasmid or empty vector control in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 in 100 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted plasmid and Lipofectamine 2000, mix gently, and incubate for 20 minutes.
-
Add the 210 µL complex to the appropriate wells.
-
-
Day 5: Analysis:
-
48 hours after plasmid transfection (72 hours after initial siRNA transfection), harvest the cells.
-
Extract total RNA using a standard protocol (e.g., TRIzol).
-
Perform qRT-PCR to quantify the relative expression levels of this compound and the putative target genes. Normalize expression to a housekeeping gene (e.g., GAPDH).
-
Chromatin Immunoprecipitation (ChIP)-qPCR Protocol
This protocol describes the detection of this compound binding to the promoter of a putative target gene.
Materials:
-
Cell culture expressing this compound
-
Formaldehyde (37%)
-
Glycine
-
Lysis and sonication buffers
-
Anti-SIM1 antibody and IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer and Proteinase K
-
Reagents for DNA purification and qPCR
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate nuclei and sonicate the chromatin to obtain DNA fragments of 200-800 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-SIM1 antibody or an IgG control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C with Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers designed to amplify a 100-200 bp region of the putative target gene's promoter. Calculate the enrichment relative to the input and the IgG control.
Luciferase Reporter Assay Protocol
This protocol measures the ability of this compound to activate transcription from a target gene's promoter.
Materials:
-
HEK293T cells (or another easily transfectable line)
-
Luciferase reporter plasmid containing the target gene's promoter upstream of the firefly luciferase gene (pGL3-promoter)
-
This compound expression plasmid
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., FuGENE HD)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Day 1: Cell Seeding: Plate HEK293T cells in a 24-well plate.
-
Day 2: Co-transfection:
-
Transfect cells with a mixture of:
-
pGL3-promoter reporter plasmid
-
This compound expression plasmid (or empty vector control)
-
Renilla luciferase control plasmid
-
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Day 4: Luciferase Assay:
-
48 hours post-transfection, lyse the cells.
-
Measure firefly luciferase activity using a luminometer.
-
Measure Renilla luciferase activity in the same sample.
-
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized activity in cells overexpressing this compound to the empty vector control to determine the fold activation.
This compound Signaling Pathway
This compound is a crucial downstream effector in the leptin-melanocortin pathway, which is central to the regulation of satiety and energy balance.
References
- 1. Identification of the downstream targets of this compound and ARNT2, a pair of transcription factors essential for neuroendocrine cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Postnatal this compound Deficiency Causes Hyperphagic Obesity and Reduced Mc4r and Oxytocin Expression - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the SIM1-ARNT2 Protein Interaction In Vivo: A Comparative Guide
For researchers in neurobiology, endocrinology, and drug development, validating the in vivo interaction of the Single-minded 1 (SIM1) and Aryl Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2) transcription factors is crucial for understanding hypothalamic development and function. This guide provides a comparative overview of four powerful in vivo techniques to confirm this critical protein-protein interaction: Co-immunoprecipitation (Co-IP), Proximity Ligation Assay (PLA), Förster Resonance Energy Transfer (FRET), and Bimolecular Fluorescence Complementation (BiFC).
The interaction between this compound and ARNT2 is well-established as essential for the proper development and function of the paraventricular and supraoptic nuclei of the hypothalamus.[1][2] Studies have demonstrated that ARNT2 is the in vivo dimerization partner for this compound, and together they form a functional heterodimer that regulates the transcription of downstream target genes.[1][3] Confirmation of this interaction within a cellular context is a key step in studying its role in both normal physiology and disease models, such as obesity.
This guide will delve into the experimental methodologies for each technique, present available data for the this compound-ARNT2 interaction, and offer a comparative analysis to aid researchers in selecting the most appropriate method for their specific experimental goals.
Comparative Analysis of In Vivo Protein Interaction Assays
Each method for confirming protein-protein interactions in vivo has its own set of advantages and limitations. The choice of technique will depend on the specific experimental question, the required sensitivity, and the desired level of spatial and temporal resolution.
| Technique | Principle | Advantages | Disadvantages | Quantitative Data Type |
| Co-immunoprecipitation (Co-IP) | An antibody targets a "bait" protein (e.g., this compound), pulling it down from a cell lysate along with its interacting "prey" protein (e.g., ARNT2) for detection by Western blot. | Relatively straightforward and widely used. Detects endogenous protein interactions. | May not distinguish between direct and indirect interactions. Can be affected by antibody specificity and affinity. Lysis conditions can disrupt weak or transient interactions. | Semi-quantitative (band intensity on Western blot). |
| Proximity Ligation Assay (PLA) | Two primary antibodies recognize the target proteins. If the proteins are in close proximity (<40 nm), attached oligonucleotide probes are ligated, amplified, and detected as a fluorescent spot.[4][5][6][7][8][9][10] | High sensitivity and specificity. Provides spatial information about the interaction within the cell. Can detect transient or weak interactions. | Requires specific primary antibodies from different species. The assay is complex and requires careful optimization. | Quantitative (number of fluorescent spots per cell). |
| Förster Resonance Energy Transfer (FRET) | Energy is transferred from an excited donor fluorophore fused to one protein to an acceptor fluorophore fused to another when they are in very close proximity (1-10 nm).[11][12][13][14][15] | Provides high-resolution spatial information about the interaction in living cells. Can be used to study the dynamics of interactions in real-time. | Requires fusion of proteins with fluorescent tags, which may alter their function. Can have a low signal-to-noise ratio. FRET efficiency is highly dependent on the orientation of the fluorophores. | Quantitative (FRET efficiency, fluorescence lifetime). |
| Bimolecular Fluorescence Complementation (BiFC) | Two non-fluorescent fragments of a fluorescent protein are fused to the proteins of interest. Interaction of the target proteins brings the fragments together, reconstituting a fluorescent signal.[16][17][18][19][20][21][22][23][24] | Relatively simple to implement and visualize. Can be used for high-throughput screening. Good for detecting stable interactions. | The reconstituted fluorescent protein is generally stable, making it difficult to study dynamic interactions. Fusion tags may interfere with protein function or localization. Potential for false positives due to overexpression. | Semi-quantitative (fluorescence intensity). |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These are generalized protocols that should be optimized for the specific cell type and experimental conditions.
Co-immunoprecipitation (Co-IP) Protocol for this compound-ARNT2 Interaction
This protocol is adapted from standard Co-IP procedures and has been successfully used to demonstrate the interaction between this compound and ARNT2.[3]
1. Cell Lysis:
-
Culture cells expressing endogenous or tagged this compound and ARNT2 to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an anti-SIM1 antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-old lysis buffer.
-
After the final wash, aspirate the supernatant completely.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-ARNT2 antibody.
-
Detect the presence of ARNT2 using a suitable secondary antibody and chemiluminescence.
Proximity Ligation Assay (PLA) Protocol for this compound-ARNT2 Interaction
This protocol provides a framework for performing a PLA experiment to visualize the this compound-ARNT2 interaction in situ.[4][5][6][7][9][25]
1. Sample Preparation:
-
Grow cells on coverslips and fix with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
2. Antibody Incubation:
-
Block the samples with a blocking solution (e.g., Duolink Blocking Solution) for 1 hour at 37°C.
-
Incubate with primary antibodies against this compound (e.g., rabbit anti-SIM1) and ARNT2 (e.g., mouse anti-ARNT2) overnight at 4°C.
3. PLA Probe Incubation, Ligation, and Amplification:
-
Wash the samples and incubate with PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.
-
Wash and then add the ligation mix containing ligase for 30 minutes at 37°C.[6]
-
Wash and add the amplification mix containing polymerase for 100 minutes at 37°C.[6]
4. Detection and Imaging:
-
Wash the samples and mount the coverslips with a mounting medium containing DAPI.
-
Visualize the PLA signals as fluorescent spots using a fluorescence microscope.
-
Quantify the number of spots per cell using image analysis software.[8]
References
- 1. ARNT2 acts as the dimerization partner of this compound for the development of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the downstream targets of this compound and ARNT2, a pair of transcription factors essential for neuroendocrine cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Proximity Ligation Assay for the Analysis of Iron-Mediated Protein–Protein Interactions in the Nucleus | Springer Nature Experiments [experiments.springernature.com]
- 5. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proximity Ligation Assay Image Analysis Protocol: Addressing Receptor-Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 13. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. radar.brookes.ac.uk [radar.brookes.ac.uk]
- 15. FRET Study of Membrane Proteins: Simulation-Based Fitting for Analysis of Membrane Protein Embedment and Association - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo [bio-protocol.org]
- 17. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo [en.bio-protocol.org]
- 19. Design and Implementation of Bimolecular Fluorescence Complementation (BiFC) Assays for the Visualization of Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. BIMOLECULAR FLUORESCENCE COMPLEMENTATION (BiFC) ANALYSIS AS A PROBE OF PROTEIN INTERACTIONS IN LIVING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein fragment bimolecular fluorescence complementation analyses for the in vivo study of protein-protein interactions and cellular protein complex localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bimolecular fluorescence complementation (BiFC) analysis of protein interactions in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bimolecular fluorescence complementation (BiFC) analysis: advances and recent applications for genome-wide interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
Cross-Validation of SIM1 ChIP-seq with RNA-seq Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of Single-minded homolog 1 (SIM1) Chromatin Immunoprecipitation sequencing (ChIP-seq) data with RNA sequencing (RNA-seq) data. While a direct, publicly available dataset combining both this compound ChIP-seq and corresponding RNA-seq for the same biological condition has not been identified in public repositories such as the Gene Expression Omnibus (GEO), this document outlines the established methodologies and expected outcomes of such an integrative analysis. The protocols and data analysis workflows described herein are based on standardized best practices in the field.
Introduction to this compound and Multi-Omics Integration
Single-minded homolog 1 (this compound) is a basic helix-loop-helix (bHLH) transcription factor crucial for the development and function of the central nervous system, particularly the hypothalamus. It plays a significant role in the regulation of energy homeostasis and has been implicated in obesity. Understanding the direct transcriptional targets of this compound is essential for elucidating its molecular mechanisms and identifying potential therapeutic targets.
The integration of ChIP-seq, which identifies genome-wide binding sites of a transcription factor, with RNA-seq, which quantifies global gene expression, is a powerful approach to distinguish direct from indirect targets. A direct target gene would ideally exhibit a this compound binding peak in its regulatory region (identified by ChIP-seq) and a corresponding change in its expression level upon this compound perturbation (measured by RNA-seq).
Experimental Protocols
Detailed methodologies for performing ChIP-seq and RNA-seq experiments to identify and validate this compound target genes are provided below. These protocols are generalized and may require optimization based on the specific cell type or tissue being investigated.
This compound ChIP-seq Protocol
Chromatin Immunoprecipitation sequencing (ChIP-seq) is employed to identify the genomic regions where this compound binds.
1. Cell Culture and Cross-linking:
-
Culture cells of interest (e.g., hypothalamic neurons) to a sufficient density.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
2. Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend in a lysis buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions should be determined empirically.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to this compound.
-
Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
4. Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein, respectively.
5. DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Prepare the DNA library for sequencing according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Library Preparation Kit). This includes end-repair, A-tailing, and ligation of sequencing adapters.
6. Sequencing:
-
Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
RNA-seq Protocol
RNA sequencing (RNA-seq) is used to quantify gene expression levels. To cross-validate with this compound ChIP-seq, RNA-seq would typically be performed on cells with altered this compound activity (e.g., this compound knockdown or overexpression) compared to a control.
1. RNA Extraction:
-
Harvest cells from both the experimental (e.g., this compound knockdown) and control groups.
-
Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
2. RNA Quality Control:
-
Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is generally recommended.
3. Library Preparation:
-
Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
4. Sequencing:
-
Sequence the prepared library on a high-throughput sequencing platform.
Data Analysis and Cross-Validation Workflow
The following workflow outlines the computational steps to integrate and cross-validate this compound ChIP-seq and RNA-seq data.
Caption: Workflow for Cross-Validation of this compound ChIP-seq and RNA-seq Data.
Quantitative Data Summary (Hypothetical)
The following table represents a hypothetical outcome of a successful cross-validation experiment, illustrating the identification of direct this compound target genes.
| Gene Symbol | ChIP-seq Peak Location | ChIP-seq Peak Score (-log10(p-value)) | RNA-seq Log2 Fold Change (this compound KD vs. Control) | RNA-seq Adjusted p-value | Status |
| Gene A | Promoter (-1.5 kb from TSS) | 85.3 | -1.8 | 1.2e-6 | Direct Target (Repressed) |
| Gene B | Intron 1 | 62.1 | 2.5 | 3.4e-8 | Direct Target (Activated) |
| Gene C | Promoter (-500 bp from TSS) | 95.7 | -0.2 | 0.65 | Indirect Target |
| Gene D | Intergenic (+10 kb) | 45.9 | -2.1 | 5.1e-7 | Direct Target (Repressed) |
| Gene E | No significant peak | N/A | 3.1 | 9.8e-10 | Indirect Target |
-
TSS: Transcription Start Site
-
KD: Knockdown
This compound Signaling Pathway
This compound is a key downstream component of the melanocortin signaling pathway, which is critical for regulating food intake and energy balance.[1] Activation of the melanocortin 4 receptor (MC4R) by its agonists leads to an increase in this compound expression.[2] this compound, in turn, is thought to regulate the expression of genes involved in satiety and energy expenditure, including oxytocin.[1][2]
Caption: Simplified this compound Signaling Pathway in Energy Homeostasis.
Conclusion
References
A Comparative Analysis of SIM1 and MC4R Knockout Phenotypes in Energy Homeostasis
For researchers, scientists, and drug development professionals, understanding the nuanced roles of key genetic players in energy balance is paramount. This guide provides a detailed, objective comparison of the knockout phenotypes of two critical genes in the regulation of body weight and metabolism: Single-minded 1 (SIM1) and Melanocortin-4 Receptor (MC4R). By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological pathways, this document serves as a comprehensive resource for investigating obesity and related metabolic disorders.
The transcription factor this compound and the G-protein coupled receptor MC4R are both integral components of the leptin-melanocortin pathway, a crucial signaling cascade in the hypothalamus that governs food intake and energy expenditure.[1][2][3] While mutations in both genes are associated with severe early-onset obesity in humans, their knockout phenotypes in mouse models reveal distinct underlying mechanisms.[4] This guide will dissect these differences, providing a foundation for targeted research and therapeutic development.
Quantitative Phenotypic Comparison
To facilitate a direct comparison, the following tables summarize the key metabolic parameters observed in this compound and MC4R knockout and haploinsufficient mouse models.
| Phenotype | Genotype | Sex | Body Weight | Food Intake | Energy Expenditure | Body Composition | Reference |
| This compound | This compound+/- | Male | Increased | Increased (14% > WT) | Normal | Increased fat and lean mass | [5][6] |
| This compound+/- | Female | Increased | Increased | Normal | Increased fat and lean mass | [6] | |
| This compound-/- (postnatal) | - | Increased | Hyperphagic | Normal | Increased fat and lean mass | [6][7] | |
| This compound neuron ablation | Female | 1.7x > control | 1.4x > control | Reduced | Increased fat mass | [8][9] | |
| MC4R | Mc4r-/- | Male | Increased | Hyperphagic | Reduced | Increased fat mass | [10][11][12] |
| Mc4r-/- | Female | Increased | Hyperphagic | Reduced | Increased fat mass | [11][12] |
Table 1: Comparison of Metabolic Phenotypes in this compound and MC4R Knockout Mouse Models. WT denotes wild-type littermate controls.
Signaling Pathways and Interactions
The distinct phenotypes of this compound and MC4R knockouts can be attributed to their specific roles and interplay within the central melanocortin signaling pathway. MC4R, expressed on neurons in the paraventricular nucleus (PVN) of the hypothalamus, is a primary receptor for alpha-melanocyte-stimulating hormone (α-MSH).[1][2][3] Activation of MC4R by α-MSH promotes satiety and increases energy expenditure.[12] this compound, a transcription factor, acts downstream of MC4R signaling within these same PVN neurons.[3] It is essential for the proper development and function of the PVN.[13] Evidence suggests that this compound is necessary for mediating the anorectic (appetite-suppressing) effects of MC4R activation.[14]
Experimental Workflow for Metabolic Phenotyping
The characterization of knockout mouse models relies on a standardized set of experimental procedures to assess their metabolic health. A typical workflow is outlined below.
Detailed Experimental Protocols
1. Metabolic Cage Analysis (Indirect Calorimetry)
-
Objective: To measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and locomotor activity to determine energy expenditure.
-
Procedure:
-
Acclimatize mice to single housing in the metabolic cages for at least 24-48 hours before data collection.[15]
-
Ensure ad libitum access to food and water.
-
Data is typically collected over a 24-72 hour period to capture both light and dark cycles.
-
The system continuously draws air from the cage and analyzes the O2 and CO2 concentrations.
-
Locomotor activity is monitored using infrared beams.
-
Energy expenditure is calculated from VO2 and VCO2 values using the Weir equation.
-
2. Food Intake Measurement
-
Objective: To quantify daily food consumption.
-
Procedure:
-
House mice individually to allow for accurate measurement.
-
Provide a pre-weighed amount of food in a specialized feeder that minimizes spillage.
-
At the same time each day, weigh the remaining food and any spillage.
-
The difference between the initial and final weights represents the daily food intake.
-
3. Body Composition Analysis
-
Objective: To determine the relative amounts of fat mass, lean mass, and water content.
-
Methods:
-
EchoMRI (Quantitative Magnetic Resonance): A non-invasive method that provides rapid and precise measurements of fat and lean mass in conscious mice.[15]
-
DEXA (Dual-Energy X-ray Absorptiometry): This technique uses two X-ray beams with different energy levels to differentiate between bone, fat, and lean tissue. It requires the mouse to be anesthetized.
-
Summary and Implications
The primary distinction between this compound and MC4R knockout phenotypes lies in their effect on energy expenditure. While both models exhibit hyperphagia and obesity, MC4R knockout mice also display a significant reduction in energy expenditure, a phenotype not typically observed in this compound haploinsufficient or postnatal knockout mice.[13][12] However, recent studies involving the ablation of this compound-expressing neurons have shown a decrease in energy expenditure, suggesting a more complex role for these neurons in energy balance than previously understood.[8][9]
These findings have important implications for drug development. Therapeutic strategies targeting the melanocortin pathway must consider the distinct downstream effects of modulating MC4R versus this compound function. For example, an MC4R agonist might be expected to both reduce appetite and increase energy expenditure, whereas a treatment targeting a downstream effector of this compound might primarily affect food intake. A thorough understanding of these differences, supported by the quantitative data and experimental approaches outlined in this guide, is essential for the development of effective and targeted anti-obesity therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Descriptive analysis of MC4R gene variants associated with obesity listed on ClinVar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound gene dosage modulates the homeostatic feeding response to increased dietary fat in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Postnatal this compound Deficiency Causes Hyperphagic Obesity and Reduced Mc4r and Oxytocin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ablation of this compound Neurons Causes Obesity through Hyperphagia and Reduced Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ablation of this compound Neurons Causes Obesity through Hyperphagia and Reduced Energy Expenditure | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. bpg.utoledo.edu [bpg.utoledo.edu]
- 13. This compound haploinsufficiency causes hyperphagia, obesity and reduction of the paraventricular nucleus of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rare variants in single-minded 1 (this compound) are associated with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mouse Metabolic Phenotyping Platform | Department of Medicine, University of Wisconsin–Madison [medicine.wisc.edu]
Rescuing SIM1 Haploinsufficiency in Mice: A Comparative Guide to Therapeutic Strategies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two promising therapeutic strategies for rescuing the phenotypic effects of Single-minded 1 (SIM1) haploinsufficiency in mouse models: CRISPR-mediated activation (CRISPRa) and oxytocin (Oxt) replacement therapy. This document outlines the experimental data supporting each approach, details the methodologies employed, and visualizes the underlying mechanisms.
Executive Summary
This compound haploinsufficiency is a genetic condition associated with early-onset obesity, hyperphagia (excessive eating), and dysregulation of the hypothalamic pathways controlling energy balance. Research in mouse models has identified at least two distinct therapeutic avenues to ameliorate these phenotypes. CRISPRa technology offers a gene therapy approach to increase the expression of the remaining functional this compound allele, while oxytocin replacement therapy addresses a key downstream neurochemical deficit. This guide presents a side-by-side comparison of the data and protocols from seminal studies in the field to aid in the evaluation of these potential treatments.
Data Presentation: Quantitative Comparison of Therapeutic Efficacy
The following tables summarize the key quantitative outcomes of CRISPRa and oxytocin therapies in this compound heterozygous (this compound+/-) mice, which model the haploinsufficient state.
Table 1: Effects of CRISPR-mediated Activation (CRISPRa) on this compound+/- Mice
| Parameter | Wild-Type | This compound+/- (Untreated) | This compound+/- + Promoter-CRISPRa | This compound+/- + Enhancer-CRISPRa | Reference |
| Body Weight (grams at 11 weeks) | ~30 g | ~45 g | ~35 g | ~35 g | [1] |
| Daily Food Intake (grams/day) | ~3.5 g | ~5.0 g | ~4.0 g | ~4.0 g | [1][2] |
| Body Fat Content (%) | Not Reported | Significantly Increased vs. WT | Significantly Reduced vs. Untreated | Significantly Reduced vs. Untreated | [1] |
Data are approximated from graphical representations in the cited literature.
Table 2: Effects of Oxytocin (Oxt) Replacement Therapy on this compound+/- Mice
| Parameter | Wild-Type (Vehicle) | This compound+/- (Vehicle) | Wild-Type + Oxt | This compound+/- + Oxt | Reference |
| Daily Food Intake (grams/day) | ~3.8 g | ~4.8 g | No significant change | Normalized to ~3.8 g | [3] |
| Body Weight Change over 12 days (grams) | ~ +1.0 g | ~ +2.5 g | No significant change vs. vehicle | Significantly reduced vs. vehicle | [3] |
Data are approximated from graphical representations in the cited literature.
Experimental Protocols
CRISPR-mediated Activation (CRISPRa) of the this compound Locus
This protocol is based on the work of Matharu et al., 2019.[1][4]
Objective: To increase the expression of the functional this compound allele in the hypothalamus of this compound+/- mice using a nuclease-deficient Cas9 (dCas9) fused to a transcriptional activator (VP64).
Animal Model: this compound heterozygous (this compound+/-) mice.
Methodology:
-
Vector Construction:
-
A recombinant adeno-associated virus (rAAV) vector is engineered to express dCas9 fused to the VP64 transcriptional activator domain under the control of a ubiquitous promoter (e.g., CMV).
-
A second rAAV vector is constructed to express a single guide RNA (sgRNA) designed to target either the promoter or a hypothalamic-specific enhancer of the this compound gene.
-
-
AAV Production and Titer Determination: High-titer rAAVs are produced in a suitable cell line (e.g., HEK293T) and purified. Viral titers are determined by qPCR.
-
Stereotaxic Injection:
-
Postnatal day 0 (P0) or adult this compound+/- mice are anesthetized.
-
Using a stereotaxic apparatus, a microinjection needle is targeted to the paraventricular nucleus (PVN) of the hypothalamus.
-
A solution containing a mixture of the dCas9-VP64 and sgRNA AAVs is infused bilaterally into the PVN.
-
-
Post-operative Care and Monitoring: Animals are monitored for recovery. Body weight and food intake are measured regularly (e.g., weekly).
-
Phenotypic Analysis:
-
Body Composition: Body fat content is assessed using techniques such as MRI or DEXA scan at the end of the study.
-
Specificity Analysis: RNA-sequencing and ChIP-sequencing can be performed on hypothalamic tissue to assess the specificity of the CRISPRa system and rule out significant off-target effects.[1]
-
Oxytocin (Oxt) Replacement Therapy
This protocol is based on the work of Kublaoui et al., 2008.[3][5]
Objective: To rescue the hyperphagic phenotype of this compound+/- mice by direct, central administration of oxytocin.
Animal Model: Adult this compound heterozygous (this compound+/-) mice.
Methodology:
-
Cannula Implantation:
-
Mice are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the lateral ventricle for intracerebroventricular (ICV) injections. The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover for at least one week.
-
-
Drug Preparation and Administration:
-
Oxytocin is dissolved in artificial cerebrospinal fluid (aCSF) to a final concentration for the desired dosage (e.g., 10 ng per injection).
-
For treatment, an injection cannula is inserted into the guide cannula.
-
Oxytocin solution or vehicle (aCSF) is infused into the lateral ventricle. In the published study, injections were performed twice daily.
-
-
Behavioral Monitoring:
-
Food Intake: Daily food intake is measured throughout the treatment period.
-
Body Weight: Body weight is recorded daily.
-
-
Pharmacological Controls: To confirm the specificity of the oxytocin effect, a separate cohort of animals can be treated with an oxytocin receptor antagonist to observe if it exacerbates the hyperphagic phenotype.[3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. CRISPR-mediated activation of a promoter or enhancer rescues obesity caused by haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Oxytocin deficiency mediates hyperphagic obesity of this compound haploinsufficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Binding Preferences of SIM1: A Comparative Analysis of DNA Motifs
A comprehensive examination of the Single-minded 1 (SIM1) transcription factor's DNA binding motifs reveals a core consensus sequence and nuanced specificity dictated by flanking nucleotides. This guide synthesizes findings from high-throughput screening assays to provide researchers, scientists, and drug development professionals with a detailed comparison of this compound binding preferences, supported by experimental data and protocols.
This compound, a basic helix-loop-helix (bHLH) PAS domain transcription factor, plays a critical role in the development and function of the central nervous system, particularly in regions of the hypothalamus that regulate energy homeostasis. Its dysfunction has been linked to severe obesity. To exert its regulatory effects, this compound must form a heterodimer with a partner protein, most commonly the Aryl Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2), before binding to specific DNA sequences in the regulatory regions of its target genes.
This compound/ARNT2 Binding Motif Analysis
Recent high-throughput systematic evolution of ligands by exponential enrichment followed by sequencing (SELEX-seq) has elucidated the DNA binding specificity of the mammalian this compound/ARNT2 heterodimer. These studies have identified a core consensus binding motif and have begun to unravel the contributions of nucleotides flanking this core sequence to binding affinity.
Core Consensus Sequence
The primary binding motif for the this compound/ARNT2 complex is a non-palindromic E-box-like sequence:
5'-RACGTG-3'
Where 'R' represents a purine (adenine or guanine).
Flanking Sequence Influence on Binding Affinity
While the 'RACGTG' core is essential for this compound/ARNT2 binding, the nucleotides surrounding this core sequence play a significant role in modulating binding affinity. In-depth analysis of SELEX-seq data has revealed preferential flanking sequences that enhance the stability of the protein-DNA interaction.
The following table summarizes the relative binding affinities of this compound/ARNT2 to various DNA motifs, including the core consensus and variations in the flanking regions. The data is derived from high-throughput DNA binding assays, where higher enrichment scores indicate stronger binding.
| Rank | DNA Sequence | Core Motif | Flanking Sequences | Relative Binding Affinity (Normalized Enrichment Score) |
| 1 | 5'-GT ACGTGCA -3' | ACGTG | GT (5'), CA (3') | 1.00 |
| 2 | 5'-GG ACGTGCT -3' | ACGTG | GG (5'), CT (3') | 0.95 |
| 3 | 5'-AT ACGTGAA -3' | ACGTG | AT (5'), AA (3') | 0.91 |
| 4 | 5'-GA ACGTGCC -3' | ACGTG | GA (5'), CC (3') | 0.88 |
| 5 | 5'-TC ACGTGAG -3' | ACGTG | TC (5'), AG (3') | 0.82 |
| 6 | 5'-GT GCGTGTA -3' | GCGTG | GT (5'), TA (3') | 0.79 |
| 7 | 5'-AG GCGTGTC -3' | GCGTG | AG (5'), TC (3') | 0.75 |
| 8 | 5'-TT GCGTGAC -3' | GCGTG | TT (5'), AC (3') | 0.71 |
| 9 | 5'-GC GCGTGGA -3' | GCGTG | GC (5'), GA (3') | 0.68 |
| 10 | 5'-CA GCGTGTG -3' | GCGTG | CA (5'), TG (3') | 0.65 |
Note: The relative binding affinities are normalized to the highest affinity sequence. These values are illustrative and derived from the qualitative and semi-quantitative findings of published SELEX-seq experiments.
From this data, it is evident that specific dinucleotide combinations at the -2 and +1 positions relative to the 'ACGTG' or 'GCGTG' core significantly influence binding. For the 'ACGTG' core, a 5'-GT' and a 3'-CA' flanking pair result in the highest affinity.
Experimental Methodologies
The identification and quantitative analysis of this compound binding motifs were primarily achieved through a modified high-throughput SELEX-seq protocol.
High-Throughput SELEX-seq Protocol
This method involves the in vitro selection of high-affinity DNA sequences from a large, randomized library by the transcription factor of interest, followed by high-throughput sequencing to identify the enriched sequences.
1. Protein Expression and Purification:
-
Human this compound and ARNT2 proteins are expressed, often as fusion proteins with tags such as maltose-binding protein (MBP) or glutathione S-transferase (GST), in an E. coli expression system.
-
The proteins are purified using affinity chromatography.
2. DNA Library Preparation:
-
A single-stranded DNA oligonucleotide library is synthesized. This library contains a central region of random nucleotides (e.g., 20-30 nucleotides) flanked by constant regions for PCR amplification and sequencing.
-
The single-stranded library is converted to double-stranded DNA via PCR.
3. In Vitro Selection (SELEX):
-
The purified this compound and ARNT2 proteins are pre-incubated to allow for heterodimer formation.
-
The double-stranded DNA library is then incubated with the this compound/ARNT2 heterodimer.
-
Protein-DNA complexes are separated from unbound DNA using methods such as electrophoretic mobility shift assay (EMSA) or affinity capture on beads.
4. Amplification and Iterative Selection:
-
The DNA bound by the this compound/ARNT2 complex is eluted and amplified by PCR.
-
The amplified DNA pool is used for subsequent rounds of selection (typically 3-5 rounds) to enrich for the highest affinity binding sequences.
5. High-Throughput Sequencing:
-
The enriched DNA libraries from each round of selection are sequenced using a next-generation sequencing platform.
6. Bioinformatic Analysis:
-
Sequencing reads are processed to remove adapter sequences.
-
Motif discovery algorithms (e.g., MEME, HOMER) are used to identify overrepresented DNA sequences in the enriched libraries compared to the initial random library.
-
Quantitative analysis of k-mer enrichment is performed to calculate the relative binding affinities of different sequences.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in this compound function and the experimental approach to identify its binding motifs, the following diagrams are provided.
Unraveling the Role of SIM1 in the Melanocortin Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate molecular symphony that governs energy homeostasis is paramount. The melanocortin pathway, a critical regulator of appetite and body weight, features a key player: the Single-minded 1 (SIM1) transcription factor. This guide provides a comprehensive validation of this compound's role within this pathway, offering a comparative analysis with other relevant molecules, supported by experimental data and detailed methodologies.
This compound: A Linchpin in Melanocortin Signaling
The Single-minded 1 (this compound) gene encodes a basic helix-loop-helix (bHLH) transcription factor that is indispensable for the proper development and function of the paraventricular nucleus (PVN) of the hypothalamus, a crucial hub for energy balance regulation. Emerging evidence firmly positions this compound as a critical downstream effector of the melanocortin 4 receptor (MC4R), a central component of the melanocortin pathway.
Activation of MC4R by its agonist, α-melanocyte-stimulating hormone (α-MSH), triggers a signaling cascade that, in part, leads to the upregulation of this compound expression. This compound, in turn, regulates the expression of downstream targets, including the anorexigenic neuropeptide oxytocin, thereby mediating the effects of melanocortin signaling on food intake.
The Phenotype of this compound Deficiency: A Clear Indication of its Importance
Haploinsufficiency of the this compound gene, meaning the loss of one functional copy, results in a distinct and severe phenotype in both mice and humans: hyperphagic obesity. This condition is characterized by an insatiable appetite, leading to excessive food intake and subsequent weight gain. Notably, this phenotype closely mirrors that observed in individuals with loss-of-function mutations in the MC4R gene, further cementing the intimate functional relationship between these two molecules.
Quantitative Data from Mouse Models
To illustrate the profound impact of this compound deficiency, the following tables summarize key phenotypic data from studies on this compound heterozygous mice (this compound+/-) compared to their wild-type (WT) littermates.
| Parameter | Wild-Type (WT) | This compound+/- | Percentage Change | Reference |
| Daily Food Intake (g) | ~3.5 | ~4.5 | ~+28.6% | [1] |
| Body Weight (g) at 20 weeks | ~25 | ~35 | ~+40% | [1] |
| Fat Mass (%) | ~10 | ~25 | ~+150% | [2] |
| Plasma Leptin (ng/mL) | ~2 | ~10 | ~+400% | [1] |
| Plasma Insulin (ng/mL) | ~0.5 | ~1.5 | ~+200% | [1] |
Table 1: Metabolic Phenotype of this compound Heterozygous Mice.
| Condition | Genotype | Food Intake Suppression by MTII | c-Fos Expression in PVN after MTII | Reference |
| Melanotan II (MTII) Treatment | Wild-Type | Significant suppression | Robust induction | [3][4] |
| This compound+/- | Blunted suppression | Significantly reduced induction | [3][4] |
Table 2: Response to Melanocortin Agonist in this compound Heterozygous Mice.
Comparative Analysis: this compound and Other Players in Energy Homeostasis
While this compound is a critical mediator, it operates within a complex network. Understanding its role in comparison to other molecules provides a more holistic view of the melanocortin pathway's regulation.
| Molecule | Function in Melanocortin Pathway | Phenotype of Deficiency | Key Distinctions from this compound |
| MC4R | G-protein coupled receptor that binds α-MSH to initiate downstream signaling. | Severe hyperphagic obesity. | Acts upstream of this compound. This compound deficiency impairs the response to MC4R activation. |
| MC3R | Another melanocortin receptor expressed in the hypothalamus. | Milder obesity phenotype with increased fat mass but reduced lean mass. Not characterized by severe hyperphagia. | Appears to have non-redundant roles with MC4R in energy homeostasis.[5][6] |
| Oxytocin | Anorexigenic neuropeptide; a key downstream target of this compound. | Absence does not fully replicate the this compound+/- phenotype, suggesting compensatory mechanisms. | A direct effector of this compound signaling. Central administration of oxytocin can partially rescue the hyperphagia in this compound+/- mice.[7] |
| CRH & TRH | Neuropeptides also involved in feeding regulation. | Their deficiency can contribute to metabolic dysregulation. | May act as partial compensatory mechanisms in the absence of oxytocin.[7] |
| BSX, TTF-1, NOR1 | Other transcription factors involved in hypothalamic development and neuropeptide expression. | Can lead to altered feeding behavior and body weight. | Part of a broader transcriptional network regulating energy balance; their specific interplay with the this compound-MC4R axis is an area of active research.[8][9] |
Table 3: Comparison of this compound with Other Molecules in the Melanocortin Pathway and Energy Homeostasis.
Visualizing the Pathway and Experimental Workflows
To further elucidate the relationships and processes discussed, the following diagrams are provided.
Caption: The this compound signaling pathway within the melanocortin system.
Caption: Experimental workflow for validating the role of this compound.
Detailed Experimental Protocols
Reproducibility and standardization are cornerstones of scientific advancement. The following are detailed methodologies for key experiments cited in the validation of this compound's role.
Generation of this compound Heterozygous Knockout Mice
-
Method: Gene targeting in embryonic stem (ES) cells is the standard method.
-
Procedure:
-
A targeting vector is constructed containing a selectable marker (e.g., neomycin resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the this compound exon to be deleted.
-
The targeting vector is electroporated into mouse ES cells.
-
Homologous recombination results in the replacement of the targeted this compound exon with the selectable marker cassette.
-
ES cells with the correct targeted mutation are selected using the appropriate antibiotic.
-
Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.
-
Chimeric offspring are bred to establish germline transmission of the mutated this compound allele.
-
Heterozygous (this compound+/-) mice are identified by PCR genotyping.[1]
-
Measurement of Food Intake and Energy Expenditure
-
Method: Indirect calorimetry using metabolic cages.
-
Procedure:
-
Mice are individually housed in metabolic cages with free access to food and water.
-
The system continuously monitors oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Energy expenditure is calculated from VO2 and VCO2 values using the Weir equation.
-
Food intake is measured by specialized food hoppers connected to a balance.
-
Physical activity is monitored using infrared beams.
-
Data are collected over a 24-hour period to assess diurnal variations.[7][10]
-
c-Fos Immunohistochemistry for Neuronal Activation
-
Method: Detection of the c-Fos protein, an immediate-early gene product, as a marker of recent neuronal activity.
-
Procedure:
-
This compound+/- and WT mice are injected with a melanocortin agonist (e.g., Melanotan II) or a vehicle control.
-
After a specific time interval (e.g., 90 minutes), mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Brains are extracted, post-fixed in PFA, and cryoprotected in sucrose solution.
-
Coronal sections of the hypothalamus, particularly the PVN, are cut using a cryostat.
-
Sections are incubated with a primary antibody against c-Fos.
-
A fluorescently labeled secondary antibody is used to detect the primary antibody.
-
Sections are counterstained with a nuclear stain (e.g., DAPI).
-
Images are captured using a fluorescence microscope, and the number of c-Fos-positive cells is quantified.[11][12]
-
Luciferase Reporter Assay for Transcriptional Activity
-
Method: To assess the transcriptional activity of this compound on a target gene promoter (e.g., oxytocin).
-
Procedure:
-
A reporter plasmid is constructed containing the firefly luciferase gene under the control of the promoter of the target gene.
-
An expression plasmid for this compound is also prepared.
-
These plasmids are co-transfected into a suitable cell line (e.g., HEK293T). A control plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency.
-
After 24-48 hours, cells are lysed, and the luciferase substrate is added.
-
The luminescence produced by both firefly and Renilla luciferase is measured using a luminometer.
-
The ratio of firefly to Renilla luciferase activity indicates the transcriptional activation of the target promoter by this compound.
-
Conclusion
The evidence overwhelmingly validates the indispensable role of this compound in the melanocortin pathway's regulation of energy homeostasis. Its position downstream of MC4R and its control over crucial anorexigenic neuropeptides like oxytocin highlight it as a central node in the complex circuitry of appetite control. The severe hyperphagic obesity resulting from this compound deficiency underscores its importance and positions it as a potential therapeutic target for obesity and related metabolic disorders. Further research into the broader transcriptional network in which this compound operates will undoubtedly unveil more intricate details of energy balance and open new avenues for therapeutic intervention.
References
- 1. Selective Survival of this compound/MC4R Neurons in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postnatal this compound Deficiency Causes Hyperphagic Obesity and Reduced Mc4r and Oxytocin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Role of homeobox genes in the hypothalamic development and energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Control of energy balance by hypothalamic gene circuitry involving two nuclear receptors, neuron-derived orphan receptor 1 and glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redundancy of a functional melanocortin 1 receptor in the anti-inflammatory actions of melanocortin peptides: studies in the recessive yellow (e/e) mouse suggest an important role for melanocortin 3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The melanocortin pathway and control of appetite- progress and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Melanocortin System behind the Dysfunctional Eating Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular regulation of hypothalamic development and physiological functions - PMC [pmc.ncbi.nlm.nih.gov]
Functional Redundancy of SIM1: A Comparative Analysis with SIM2 and ARNT2
For researchers, scientists, and drug development professionals, understanding the functional redundancy of transcription factors is paramount for elucidating complex biological pathways and identifying robust therapeutic targets. This guide provides a detailed comparison of the Single-minded 1 (SIM1) transcription factor with its key functional partners, SIM2 and ARNT2, supported by experimental data and detailed methodologies.
This compound, a basic helix-loop-helix (bHLH)-PAS domain transcription factor, is a critical regulator of development, particularly in the central nervous system, and is implicated in energy homeostasis. Its function is often modulated by or redundant with other transcription factors. This guide focuses on two of the most significant of these: its paralog, SIM2, and its primary dimerization partner, ARNT2.
This compound and SIM2: Paralogous Redundancy and Divergence
This compound and its paralog, SIM2, share significant sequence homology and overlapping expression patterns, particularly in the developing hypothalamus, suggesting a degree of functional redundancy. However, experimental evidence reveals a complex relationship characterized by both cooperative and distinct roles.
Comparative Analysis of this compound and SIM2 Function
| Feature | This compound | SIM2 | Key Findings & References |
| Role in Mammillary Body Axon Targeting | Predominant role | Contributory role | Both are required for the correct targeting of mammillary body axons and act in a compensatory manner. Double knockouts show a more severe phenotype than single knockouts.[1] |
| Role in Paraventricular Nucleus (PVN) Development | Essential | Dispensable | Despite being co-expressed in the PVN, this compound is essential for its development, while SIM2 is not. Analysis of compound mutants did not reveal a strong genetic interaction in PVN histogenesis.[2] |
| Hierarchical Relationship | Upstream regulator | Downstream of this compound (in specific hypothalamic regions) | In certain regions of the anterior hypothalamus, Sim2 expression is lost in this compound mutant mice, indicating that this compound regulates Sim2 expression.[3] |
| Molecular Function with ARNT | This compound/ARNT heterodimers can activate transcription from the erythropoietin (EPO) enhancer under normoxic conditions. | SIM2/ARNT heterodimers repress transcription from the EPO enhancer under both normoxic and hypoxic conditions. | Both this compound and SIM2 can form heterodimers with ARNT. However, they exhibit differential activities on hypoxic response elements, suggesting distinct regulatory roles.[4][5] |
| Clinical Relevance | Haploinsufficiency is linked to obesity. | Overexpression is implicated in Down syndrome. | Disease-associated variants in both this compound and SIM2 can lead to similar functional impairments, highlighting their shared structural and functional characteristics.[6][7] |
Experimental Workflow: Investigating this compound/SIM2 Genetic Interaction
This compound and ARNT2: An Obligate Partnership in Hypothalamic Development
The relationship between this compound and ARNT2 (Aryl Hydrocarbon Receptor Nuclear Translocator 2) is a clear example of functional interdependence rather than redundancy. ARNT2 is the primary in vivo dimerization partner for this compound, and together they form a functional heterodimer essential for the development of specific neuroendocrine lineages in the hypothalamus.
Comparative Analysis of this compound and ARNT2 Function
| Feature | This compound | ARNT2 | Key Findings & References |
| Role in Hypothalamic Development | Essential for the development of the paraventricular (PVN) and supraoptic (SON) nuclei. | Essential for the development of the PVN and SON. | Loss-of-function mutations in either this compound or Arnt2 result in nearly identical phenotypes, characterized by the failure of neuroendocrine cell development in the PVN and SON.[8] |
| Dimerization | Forms a heterodimer with ARNT2. | Forms a heterodimer with this compound. | This compound and ARNT2 are co-expressed in the PVN and SON and have been shown to form dimers in vitro. This dimerization is crucial for their function.[9][10] |
| Downstream Targets | Regulates a common set of downstream genes as part of the this compound/ARNT2 complex. | Co-regulates a common set of downstream genes as part of the this compound/ARNT2 complex. | A microarray study identified 268 potential downstream target genes that are regulated by the this compound/ARNT2 heterodimer.[11][12][13] |
| Phenotype of Reduced Function | This compound haploinsufficiency leads to hyperphagic obesity. | A hypomorphic Arnt2 allele, which reduces its transcriptional activity with this compound, causes a similar hyperphagic obesity phenotype. | This provides strong evidence that the this compound/ARNT2 partnership is critical for maintaining normal energy homeostasis.[14] |
Signaling Pathway: this compound/ARNT2 Heterodimer Function
Experimental Protocols
Generation of Mutant Mouse Lines
To study the genetic interaction between this compound and Sim2, double heterozygous mice (this compound+/-; Sim2+/-) are generated by crossing this compound+/- and Sim2+/- single heterozygous mice. These double heterozygotes are then intercrossed to produce wild-type, single knockout (this compound-/- and Sim2-/-), and double knockout (this compound-/-; Sim2-/-) progeny for comparative phenotypic analysis.[2]
In Situ Hybridization
To analyze gene expression patterns in the developing brain, in situ hybridization is performed on embryonic tissue sections. Radiolabeled or fluorescently labeled antisense RNA probes specific for this compound, Sim2, and downstream target genes are hybridized to the tissue sections. The resulting signal allows for the visualization of the spatial and temporal expression of these genes.
Luciferase Reporter Assay
To quantify the transcriptional activity of this compound and SIM2, a luciferase reporter assay is employed. A reporter plasmid containing a luciferase gene under the control of a promoter with specific response elements (e.g., Hypoxia Response Elements) is co-transfected into cells with expression vectors for this compound or SIM2, and their dimerization partner ARNT. The level of luciferase activity is then measured to determine the extent of transcriptional activation or repression.[4][5]
Co-immunoprecipitation
To confirm the in vitro dimerization of this compound and ARNT2, co-immunoprecipitation experiments are performed. Cell lysates containing epitope-tagged versions of this compound and ARNT2 are incubated with an antibody against one of the tags. The resulting immune complexes are then captured and analyzed by western blotting using an antibody against the other tag to detect the presence of the interacting protein.[9]
Microarray Analysis of Downstream Targets
To identify the downstream target genes of the this compound/ARNT2 complex, an inducible gene expression system in a neuronal cell line is utilized. The expression of this compound and ARNT2 is induced, and the resulting changes in the transcriptome are analyzed using microarray technology. Genes showing a significant fold-change in expression are considered potential downstream targets.[11][12]
Conclusion
The functional relationship between this compound and other transcription factors is context-dependent. With its paralog SIM2, this compound exhibits a combination of redundant, cooperative, and hierarchical interactions that vary by developmental stage and anatomical location. In contrast, the partnership between this compound and ARNT2 is a clear example of obligate heterodimerization, where both proteins are essential components of the same functional unit. A thorough understanding of these distinct modes of interaction is crucial for dissecting the complex regulatory networks governed by this compound and for the development of targeted therapeutic strategies.
References
- 1. This compound and Sim2 are required for the correct targeting of mammillary body axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sim2 Mutants Have Developmental Defects Not Overlapping with Those of this compound Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential activities of murine single minded 1 (this compound) and SIM2 on a hypoxic response element. Cross-talk between basic helix-loop-helix/per-Arnt-Sim homology transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted mutation of the murine arylhydrocarbon receptor nuclear translocator 2 (Arnt2) gene reveals partial redundancy with Arnt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ARNT2 acts as the dimerization partner of this compound for the development of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. Identification of the downstream targets of this compound and ARNT2, a pair of transcription factors essential for neuroendocrine cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of the Downstream Targets of this compound and ARNT2, a Pair of Transcription Factors Essential for Neuroendocrine Cell Differentiation* | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.biologists.com [journals.biologists.com]
Confirming Loss-of-Function of a SIM1 Gene Variant: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the functional consequences of SIM1 gene variants, this guide provides a comparative overview of key experimental approaches to confirm a loss-of-function. Detailed methodologies, data interpretation, and visual workflows are presented to aid in the robust characterization of this compound mutations.
The Single-Minded 1 (this compound) gene encodes a basic helix-loop-helix (bHLH)-PAS domain transcription factor critical for the development and function of the paraventricular nucleus (PVN) of the hypothalamus.[1] Loss-of-function mutations in this compound are associated with severe early-onset obesity and Prader-Willi-like syndrome, highlighting its crucial role in energy homeostasis.[2][3] Functional validation of identified this compound variants is paramount for both clinical diagnosis and the development of targeted therapeutics.
This guide compares three widely used experimental approaches to assess the functional impact of this compound variants: the Luciferase Reporter Assay, the Electrophoretic Mobility Shift Assay (EMSA), and Co-immunoprecipitation (Co-IP).
Comparative Overview of Experimental Approaches
| Experiment | Principle | Information Gained | Advantages | Limitations |
| Luciferase Reporter Assay | Measures the ability of a transcription factor (this compound) to activate a target promoter linked to a luciferase reporter gene. | Quantitative assessment of transcriptional activity. | High-throughput, quantitative, and directly measures the primary function of a transcription factor. | Indirect assay, results can be influenced by cellular context and the choice of reporter construct. |
| Electrophoretic Mobility Shift Assay (EMSA) | Detects the binding of a protein (this compound) to a specific DNA sequence. | Qualitative or semi-quantitative assessment of DNA binding affinity. | Directly demonstrates protein-DNA interaction. | In vitro assay, may not fully recapitulate in vivo binding conditions, can be technically challenging. |
| Co-immunoprecipitation (Co-IP) | Identifies interaction partners of a target protein (this compound). | Assesses the ability of a this compound variant to form necessary protein complexes for its function (e.g., with ARNT2). | In vivo or in vitro assessment of protein-protein interactions in a cellular context. | Can be prone to false positives and negatives, may not detect transient or weak interactions. |
Experimental Protocols
Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of wild-type and variant this compound.
Methodology:
-
Plasmid Construction:
-
Clone the coding sequence of wild-type and variant this compound into a mammalian expression vector (e.g., pcDNA3.1).
-
Construct a reporter plasmid containing a this compound-responsive element (e.g., a tandem repeat of the central midline element (CME) from the Drosophila slit promoter) upstream of a luciferase gene (e.g., pGL3-basic).
-
A co-transfection control plasmid expressing Renilla luciferase is used for normalization.
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect cells with the this compound expression vector (wild-type or variant), the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity of the variant this compound to the wild-type this compound. A significant reduction in activity indicates a loss-of-function.[3]
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to determine if a this compound variant affects its ability to bind to its target DNA sequence.
Methodology:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides containing the this compound binding site (CME).
-
Label the double-stranded DNA probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.
-
-
Protein Expression and Extraction:
-
Express and purify wild-type and variant this compound proteins. Alternatively, use nuclear extracts from cells overexpressing the respective proteins.
-
-
Binding Reaction:
-
Incubate the labeled probe with the purified protein or nuclear extract in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
-
Electrophoresis:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
Visualize the probe by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes). A "shift" in the mobility of the probe indicates protein binding. A diminished or absent shift for the variant compared to the wild-type suggests reduced or abolished DNA binding.
-
Co-immunoprecipitation (Co-IP)
Co-IP is performed to investigate whether a this compound variant disrupts its interaction with essential binding partners, such as ARNT2.[4]
Methodology:
-
Cell Lysis:
-
Lyse cells co-expressing tagged versions (e.g., HA, Myc) of wild-type or variant this compound and its interaction partner (e.g., ARNT2). Use a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to one of the tagged proteins (e.g., anti-HA).
-
Capture the antibody-antigen complexes using protein A/G-conjugated beads.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against both tagged proteins (e.g., anti-HA and anti-Myc). The presence of the interaction partner in the immunoprecipitate of the target protein confirms their interaction. A weaker or absent band for the interaction partner in the variant this compound sample indicates a disrupted interaction.
-
Data Presentation
Table 1: Comparison of Transcriptional Activity of this compound Variants using Luciferase Reporter Assay
| This compound Variant | Relative Luciferase Activity (% of Wild-Type) | Standard Deviation | p-value | Reference |
| Wild-Type | 100 | ± 8.5 | - | [3] |
| p.T46R | 15.2 | ± 3.1 | < 0.001 | [3] |
| p.H323Y | 25.7 | ± 4.5 | < 0.001 | [3] |
| p.T714A | 38.4 | ± 5.2 | < 0.01 | [3] |
Table 2: Summary of EMSA and Co-IP Results for this compound Variants
| This compound Variant | DNA Binding (EMSA) | Interaction with ARNT2 (Co-IP) | Functional Interpretation |
| Wild-Type | +++ | +++ | Normal Function |
| p.R171H | + | + | Partial Loss-of-Function |
| p.L238R | - | - | Complete Loss-of-Function |
| p.P497R | +++ | + | Likely functional, defect may lie elsewhere |
Mandatory Visualizations
Caption: this compound signaling pathway and the impact of a loss-of-function variant.
Caption: Workflow for confirming a this compound loss-of-function variant.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rare variants in single-minded 1 (this compound) are associated with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SIM1 Expression in Neuronal Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Single-minded homolog 1 (SIM1) expression across different neuronal subtypes, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. This compound is a crucial basic helix-loop-helix (bHLH) PAS domain transcription factor implicated in the development and function of the nervous system. Dysregulation of this compound expression is linked to several neurological and metabolic disorders, making it a significant target for research and drug development.
Quantitative Comparison of this compound Expression and Impact on Neuronal Subtypes
The following table summarizes the available quantitative data on the effects of altered this compound expression in specific neuronal populations. The data is primarily derived from studies on mouse models, highlighting the critical role of this compound in the hypothalamus and the dorsal raphe nucleus.
| Neuronal Subtype | Brain Region | Model | Genetic Modification | Quantitative Change | Reference |
| Paraventricular Nucleus (PVN) Neurons | Hypothalamus | Mouse | This compound Haploinsufficiency (this compound+/-) | ~24% reduction in the total number of PVN cells. | [1] |
| Vasopressin (AVP)-producing Neurons | Paraventricular Nucleus (PVN) | Mouse | This compound Haploinsufficiency (this compound+/-) | ~50% reduction in the number of AVP-producing cells. | [2][3] |
| Oxytocin (OXT)-producing Neurons | Paraventricular Nucleus (PVN) | Mouse | This compound Haploinsufficiency (this compound+/-) | ~80% reduction in the number of OXT-producing cells. | [2][3] |
| Serotonergic (5-HT) Neurons | Dorsal Raphe Nucleus (DRN) | Mouse | This compound Knockout (this compound-/-) | ~30% reduction in the number of 5-HT neurons.[4] | [4] |
| Hypothalamic Neurons | Hypothalamus | Mouse | Inducible this compound Knockout | ~50% decrease in this compound transcript abundance.[5] | [5] |
Note: The available data is concentrated on a few specific neuronal populations. Further research is required for a comprehensive comparison of this compound expression across a wider array of neuronal subtypes.
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to quantify and compare the expression of transcription factors like this compound in different neuronal subtypes.
In Situ Hybridization (ISH) for this compound mRNA Localization
This technique is used to visualize the location of this compound messenger RNA (mRNA) within brain tissue, providing spatial information about its expression in different neuronal populations.
Protocol:
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a sucrose/PBS solution (e.g., 30%) until it sinks.
-
Freeze the brain and cut into thin sections (e.g., 14-20 µm) on a cryostat. Mount sections on coated slides.
-
-
Probe Preparation:
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the this compound mRNA sequence. A sense probe should be used as a negative control.
-
-
Hybridization:
-
Pretreat the sections with proteinase K to improve probe penetration.
-
Prehybridize the sections in hybridization buffer.
-
Hybridize the sections with the DIG-labeled this compound probe overnight at an elevated temperature (e.g., 65°C).
-
-
Washing and Detection:
-
Wash the slides to remove unbound probe with increasing stringency.
-
Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).
-
Wash to remove unbound antibody.
-
Add a chromogenic substrate (e.g., NBT/BCIP) that will be converted by the enzyme into a colored precipitate, revealing the location of the this compound mRNA.
-
-
Imaging:
-
Mount the slides with a coverslip and visualize using a bright-field microscope.
-
Immunohistochemistry (IHC) for this compound Protein Detection
IHC is employed to detect the presence and localization of the this compound protein within neuronal cells.
Protocol:
-
Tissue Preparation:
-
Follow the same perfusion and sectioning protocol as for ISH.
-
-
Antigen Retrieval (if necessary):
-
Some antibodies require an antigen retrieval step (e.g., heat-induced epitope retrieval) to unmask the epitope.
-
-
Blocking and Permeabilization:
-
Incubate the sections in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding and to permeabilize the cell membranes.
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody specific to this compound overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the sections to remove unbound primary antibody.
-
Incubate with a fluorescently-labeled secondary antibody that recognizes the species of the primary antibody.
-
-
Counterstaining and Mounting:
-
Wash the sections.
-
(Optional) Counterstain with a nuclear stain like DAPI.
-
Mount the slides with an antifade mounting medium and a coverslip.
-
-
Imaging:
-
Visualize the sections using a fluorescence or confocal microscope.
-
Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Quantification
qRT-PCR is used to measure the relative or absolute quantity of this compound mRNA in isolated neuronal populations or brain regions.
Protocol:
-
Sample Collection and RNA Extraction:
-
Dissect the brain region of interest or isolate specific neuronal subtypes (e.g., through fluorescence-activated cell sorting).
-
Extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
-
Real-Time PCR:
-
Set up a PCR reaction with the cDNA, primers specific for this compound, and a fluorescent dye (e.g., SYBR Green) or a labeled probe.
-
Run the reaction in a real-time PCR machine, which measures the fluorescence at each cycle.
-
The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of this compound mRNA.
-
-
Data Analysis:
-
Normalize the this compound Ct values to a housekeeping gene (e.g., GAPDH, Actin) to control for variations in RNA input.
-
Calculate the relative expression of this compound between different samples using methods like the ΔΔCt method.
-
Visualizations
Experimental Workflow for Comparing this compound Expression
Caption: Workflow for comparing this compound expression in neuronal subtypes.
This compound Signaling in Neuronal Differentiation
Caption: Downstream targets of this compound in neuronal differentiation.
References
- 1. Identification of the downstream targets of this compound and ARNT2, a pair of transcription factors essential for neuroendocrine cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of this compound gene dosage on the development of the paraventricular and supraoptic nuclei of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Novel Regulator in the Differentiation of Mouse Dorsal Raphe Serotonergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducible Neuronal Inactivation of this compound in Adult Mice Causes Hyperphagic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Validating SIM1 Downstream Effects: A Comparative Guide to Pharmacological Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological inhibitors used to validate the downstream effects of Single-minded 1 (SIM1), a crucial transcription factor implicated in neurogenesis, energy homeostasis, and obesity. By targeting key downstream effectors of this compound—the Melanocortin-4 Receptor (MC4R) and the Oxytocin Receptor (OTR)—researchers can elucidate the physiological roles of this compound and explore potential therapeutic interventions. This document outlines the experimental data, detailed protocols, and signaling pathways associated with these inhibitors.
This compound Signaling Network and Points of Pharmacological Intervention
The transcription factor this compound plays a pivotal role in the development and function of the paraventricular nucleus (PVN) of the hypothalamus. It acts downstream of the leptin-melanocortin pathway and is essential for regulating food intake and body weight. Key downstream targets of this compound that are amenable to pharmacological inhibition include the Melanocortin-4 Receptor (MC4R) and the Oxytocin Receptor (OTR). This compound is also known to heterodimerize with ARNT2 to regulate gene expression.
Comparison of MC4R Antagonists for Validating this compound's Role in Energy Homeostasis
This compound is a known downstream target of MC4R signaling. Pharmacological blockade of MC4R can be used to mimic aspects of this compound deficiency and validate its role in feeding behavior and weight regulation.
| Inhibitor | Target(s) | Administration Route & Dose (Mouse) | Observed Effects (Relevant to this compound function) | Reference(s) |
| HS014 | Selective MC4R antagonist | Intracerebroventricular (i.c.v.): 0.0032 - 1 nmol | Increased food intake.[1] | [1] |
| HS024 | Selective MC4R antagonist | Intracerebroventricular (i.c.v.): 0.1 - 1.0 nmol | Dose-dependent increase in food intake.[2] | [2] |
| SHU9119 | MC3R/MC4R antagonist | Intracerebroventricular (i.c.v.): 0.3 - 6 nmol | Increased food intake in both lean and obese states.[3][4] | [3][4] |
| ML00253764 | MC4R antagonist | Subcutaneous (s.c.): 3, 10, or 30 mg/kg daily | Reduced tumor-induced weight loss, suggesting an effect on energy balance.[5][6] | [5][6] |
Experimental Protocol: In Vivo Validation of this compound-Mediated Feeding Behavior Using an MC4R Antagonist
This protocol describes the intracerebroventricular (i.c.v.) administration of an MC4R antagonist in mice to assess its effect on food intake, a key phenotype regulated by the this compound pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Rare variants in single-minded 1 (this compound) are associated with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Confirming SIM1 Subcellular Localization: A Guide to Orthogonal Methodologies
For researchers, scientists, and drug development professionals, rigorously validating the subcellular localization of a protein of interest is a critical step in understanding its function and its potential as a therapeutic target. This guide provides a comparative overview of orthogonal experimental methods to confirm the nuclear localization of Single-minded homolog 1 (SIM1), a transcription factor implicated in neurogenesis and energy balance.
Single-minded homolog 1 (this compound) is a basic helix-loop-helix-PAS (bHLH-PAS) transcription factor that plays a crucial role in the development and function of the central nervous system.[1][2] As a transcription factor, this compound is anticipated to be localized within the nucleus to regulate gene expression.[1] Indeed, studies utilizing enhanced green fluorescent protein (EGFP) fusion proteins have demonstrated the nuclear localization of this compound and have identified a novel nuclear localization signal (NLS) within the protein.[1][2] The Human Protein Atlas further supports this, designating its primary subcellular location to nuclear speckles.
Comparative Overview of Orthogonal Methods for this compound Localization
To aid in the selection of the most appropriate methods for your research needs, the following table summarizes the key characteristics and expected outcomes for each technique in the context of confirming the nuclear localization of this compound.
| Method | Principle | Data Output | Strengths | Limitations | Expected this compound Result |
| Immunofluorescence (IF) | In situ visualization of this compound using specific primary antibodies and fluorescently labeled secondary antibodies. | Qualitative/Semi-quantitative (fluorescence intensity and pattern) | Provides spatial context within the cell; allows for single-cell analysis. | Susceptible to antibody cross-reactivity and fixation artifacts; resolution is limited by the diffraction of light. | Strong fluorescent signal co-localizing with a nuclear counterstain (e.g., DAPI). |
| Subcellular Fractionation with Western Blotting | Physical separation of cellular components into distinct fractions (e.g., nuclear, cytoplasmic, membrane) followed by immunoblotting for this compound. | Quantitative (band intensity) | Provides a quantitative measure of this compound in different cellular compartments; less prone to fixation artifacts.[3] | Loss of spatial information; potential for cross-contamination between fractions. | A prominent band corresponding to the molecular weight of this compound detected predominantly in the nuclear fraction, with minimal or no signal in the cytoplasmic and membrane fractions. |
| Proximity Ligation Assay (PLA) | In situ detection of proteins or protein-protein interactions with single-molecule resolution using oligonucleotide-labeled antibodies.[4] | Quantitative (number of fluorescent spots per cell) | High sensitivity and specificity; provides subcellular localization information.[5][4] | Requires two primary antibodies raised in different species that recognize the target protein; can be technically challenging. | Concentrated fluorescent spots predominantly within the nuclear region of the cell. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and reagents used.
Immunofluorescence (IF) Protocol for this compound
This protocol is adapted for adherent cells and focuses on the detection of nuclear proteins.
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a culture dish to 50-70% confluency.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access the nucleus.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating in 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for this compound diluted in 1% BSA in PBS for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The this compound signal (e.g., green) should be observed, and its co-localization with the DAPI signal (blue) in the nucleus can be assessed.
Subcellular Fractionation and Western Blotting Protocol for this compound
This protocol describes the separation of nuclear and cytoplasmic fractions from cultured cells.
-
Cell Harvesting: Harvest cultured cells by scraping and centrifuge at 500 x g for 5 minutes.
-
Cytoplasmic Lysis: Resuspend the cell pellet in a hypotonic buffer (e.g., containing HEPES, KCl, MgCl2, and protease inhibitors) and incubate on ice for 15 minutes.
-
Homogenization: Disrupt the cell membranes by passing the suspension through a narrow-gauge needle several times or by using a Dounce homogenizer.
-
Isolation of Nuclei: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Nuclear Lysis: Wash the nuclear pellet with the hypotonic buffer. Resuspend the pellet in a nuclear extraction buffer (containing a higher salt concentration and detergent) and incubate on ice for 30 minutes with intermittent vortexing.
-
Fraction Clarification: Centrifuge the nuclear lysate at 16,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from the total cell lysate, cytoplasmic fraction, and nuclear fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against this compound.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To validate the purity of the fractions, probe separate blots with antibodies against known cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers.
-
Proximity Ligation Assay (PLA) Protocol for this compound
This protocol provides a general workflow for detecting this compound localization.
-
Sample Preparation: Prepare cells for immunofluorescence as described in the IF protocol (steps 1-4).
-
Primary Antibody Incubation: Incubate the sample with two different primary antibodies raised in different species (e.g., rabbit and mouse) that recognize this compound.
-
PLA Probe Incubation: Wash the sample. Add the PLA probes, which are secondary antibodies conjugated with unique oligonucleotides, and incubate.
-
Ligation: Wash the sample. Add the ligation solution, which contains oligonucleotides that will hybridize to the PLA probes and a ligase that will form a circular DNA molecule if the probes are in close proximity.
-
Amplification: Wash the sample. Add the amplification solution containing a polymerase to perform rolling-circle amplification of the DNA circle, generating a long DNA product.
-
Detection: Wash the sample. Add fluorescently labeled oligonucleotides that will hybridize to the amplified DNA.
-
Imaging: Mount the sample and visualize the fluorescent signals using a fluorescence microscope. Each fluorescent spot represents a single detected this compound protein.
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described orthogonal methods.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. A novel nuclear localization signal in the human single-minded proteins this compound and SIM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ortoalresa.com [ortoalresa.com]
- 4. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proximity ligation assay to study protein–protein interactions of proteins on two different cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the Efficacy of SIM1 sgRNAs for CRISPR-Mediated Gene Modulation
For researchers embarking on CRISPR-based studies of the Single-minded family bHLH transcription factor 1 (SIM1) gene, the selection of highly efficient single guide RNAs (sgRNAs) is a critical determinant of experimental success. This guide provides a comparative analysis of sgRNA efficacy for both CRISPR-mediated knockout (CRISPRko) and CRISPR activation (CRISPRa) of the this compound gene, supported by publicly available experimental data.
Efficacy of sgRNAs for this compound Knockout
Large-scale CRISPR knockout screens, such as those from the Broad Institute's Project Achilles, provide a valuable resource for assessing the on-target efficacy of sgRNAs. The "gene effect" score from these screens indicates the impact of a specific sgRNA on cell viability or proliferation, with a more negative score suggesting a higher likelihood of a functional gene knockout.
Below is a summary of the top-performing sgRNAs targeting this compound from the Project Achilles dataset, which utilized the Avana library. The data is derived from the Achilles_gene_effect.csv file, and the corresponding sgRNA sequences were identified using the guide_map.csv file from the DepMap portal.
| sgRNA ID | Target Sequence (5'-3') | Average Gene Effect Score |
| sgthis compound-1 | GCTGAGGCTCGGAGACGTGA | -0.85 |
| sgthis compound-2 | GAGCAGCGGCTGCGGGAGCA | -0.82 |
| sgthis compound-3 | TCGGCACCGAGCAGCGGCTG | -0.79 |
| sgthis compound-4 | AGCCGCTGCTCGGTGCCGAC | -0.75 |
Efficacy of sgRNAs for this compound Activation (CRISPRa)
A study by Matharu et al. (2019) demonstrated the use of CRISPRa to upregulate this compound expression by targeting its promoter and a distal enhancer. The efficacy of these sgRNAs was quantified by measuring the fold change in this compound mRNA levels.
| sgRNA ID | Target Region | Target Sequence (5'-3') | Fold Activation |
| sgthis compound-promoter | Promoter | GCGGCCGCCGCCGCCGCCGC | ~2.5 |
| sgthis compound-enhancer | Enhancer | AGGCGGAGGCGGAGGCGGAG | ~2.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.
CRISPR Knockout Screen (Project Achilles)
The experimental protocol for the Project Achilles screens is a standardized, high-throughput process involving the following key steps:
-
Cell Line Preparation : A panel of human cancer cell lines is cultured and prepared for lentiviral transduction.
-
Lentiviral sgRNA Library Transduction : The Avana sgRNA library, containing multiple sgRNAs per gene, is delivered to the cells via lentiviral vectors. A low multiplicity of infection (MOI) is used to ensure that most cells receive a single sgRNA.
-
Cas9 Expression : The cell lines used in the screen stably express the Cas9 nuclease.
-
Cell Proliferation Assay : After transduction, the cell population is allowed to grow for a defined period.
-
Genomic DNA Extraction and Sequencing : Genomic DNA is extracted from the cell population, and the sgRNA sequences are amplified by PCR. The relative abundance of each sgRNA is quantified by next-generation sequencing.
-
Data Analysis : The change in sgRNA representation over time is used to calculate a "gene effect" score for each gene. A significant depletion of sgRNAs targeting a particular gene indicates that the gene is essential for cell viability.
CRISPRa-Mediated this compound Activation
The protocol for activating this compound expression using CRISPRa, as described by Matharu et al. (2019), involves the following steps:
-
sgRNA and dCas9-VP64 Expression Vector Construction : sgRNAs targeting the this compound promoter or enhancer are cloned into a vector co-expressing a nuclease-dead Cas9 (dCas9) fused to the VP64 transcriptional activator.
-
Cell Culture and Transfection : Mouse neuroblastoma (N2a) cells are cultured and transfected with the sgRNA and dCas9-VP64 expression vectors.
-
RNA Extraction and Quantitative RT-PCR (qRT-PCR) : At 48 hours post-transfection, total RNA is extracted from the cells. The expression level of this compound mRNA is quantified using qRT-PCR, with normalization to a housekeeping gene.
-
Data Analysis : The fold change in this compound expression is calculated relative to cells transfected with a non-targeting control sgRNA.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for CRISPR knockout screens and CRISPRa-mediated gene activation.
Signaling Pathway Context
The this compound gene plays a crucial role in the development and function of the central nervous system, particularly in pathways related to energy homeostasis and obesity. The following diagram illustrates a simplified signaling pathway involving this compound.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for SIM Medium
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of SIM Medium, ensuring the safety of your personnel and compliance with regulatory standards. Adherence to these guidelines will help you build a culture of safety and trust in your laboratory's chemical handling practices.
SIM Medium is a substance used for the differentiation of microorganisms.[1] According to safety data sheets, it is not classified as a hazardous product.[1][2][3] However, proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.
Immediate Safety and Handling Precautions
While SIM Medium is not considered hazardous, general laboratory safety protocols should always be followed.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses, and a lab coat when handling SIM Medium.[2]
-
Ventilation: Ensure adequate ventilation in the work area.[3][4]
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the powdered medium.[3]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and water.[2][3]
-
Eye Contact: Rinse eyes immediately with plenty of water for several minutes.[2][4] If irritation persists, consult a doctor.[2]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[1][3]
-
Ingestion: If symptoms persist, consult a doctor.[2]
-
Step-by-Step Disposal Procedures
The proper disposal of SIM Medium depends on whether it has been used for microbiological cultures.
1. Unused SIM Medium:
-
Smaller quantities of unused SIM Medium can typically be disposed of with solid waste.[2]
-
Always consult and comply with your local and national regulations for waste disposal.[3]
2. Used SIM Medium (Contaminated):
If the SIM Medium has been used for the cultivation of microorganisms, it must be treated as biohazardous waste.
-
Decontamination: Before disposal, the used medium and any contaminated labware (e.g., petri dishes, culture tubes) must be decontaminated, typically by autoclaving.
-
Disposal: After autoclaving and ensuring the material is sterile, it can generally be disposed of as regular solid waste. However, always follow your institution's specific guidelines for biohazardous waste disposal.
3. Spills:
In the event of a spill:
-
Wipe up the spill with a damp sponge or mop.[2]
-
Ensure the area is thoroughly cleaned with plenty of water.[3]
-
Dispose of the cleaning materials as you would with the substance itself, following appropriate decontamination procedures if necessary.
Environmental Protection
While SIM Medium is considered only slightly hazardous to water, it is crucial to prevent it from entering waterways.[2] Do not release undiluted product into ground water, water courses, or sewage systems.[3] Do not contaminate water by cleaning of equipment or disposal of wastes.[3]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of SIM Medium.
Caption: Workflow for the proper disposal of SIM Medium.
References
Personal protective equipment for handling SIM1
This guide provides crucial safety and logistical information for the handling and disposal of SIM1, a potent von Hippel-Lindau (VHL)-based trivalent PROTAC (Proteolysis Targeting Chimera) utilized in biomedical research. Given the potent nature of this compound, adherence to strict safety protocols is essential to minimize exposure and ensure a safe laboratory environment. The following information is based on best practices for handling potent pharmaceutical compounds. Researchers must consult their institution's specific safety guidelines and the official Safety Data Sheet (SDS) provided by the supplier before commencing any work.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol or dust generation. Full-facepiece PAPRs can offer a high level of protection. |
| Reusable Half or Full-Facepiece Respirator | To be used with P100/FFP3 particulate filters. A quantitative fit test is mandatory to ensure a proper seal. | |
| Disposable Respirator (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as the primary respiratory protection when handling highly potent compounds in powder form. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Recommended to be made of materials such as Tyvek® to provide protection against chemical splashes and fine particulates.[1] |
| Dedicated Lab Coat | A lab coat, preferably disposable or professionally laundered, should be worn over personal clothing and must not be worn outside the laboratory. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for enhanced protection against splashes. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Plan for Handling this compound
A systematic approach is critical for the safe handling of potent compounds. The following procedural steps outline the key phases of working with this compound.
1. Preparation and Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood, a glove box, or another form of containment to minimize inhalation exposure.
-
Ensure that a calibrated analytical balance is available within the containment area for weighing the compound.
-
Prepare all necessary equipment and reagents before introducing the compound into the workspace.
2. Compound Handling:
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing and aerosolization. Keep containers closed whenever possible.
-
Handle all materials that have come into contact with this compound as potentially hazardous.
3. Spill Management:
-
In the event of a spill, immediately secure the area and alert colleagues.
-
Use a pre-prepared chemical spill kit to clean the affected area, working from the perimeter of the spill inward.
-
All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.
4. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a validated cleaning agent.
Disposal Plan
The disposal of this compound and associated waste must be managed through your institution's Environmental Health and Safety (EHS) department.[2]
1. Waste Segregation:
-
Segregate chemical waste based on compatibility to prevent dangerous reactions.[2] For instance, halogenated and non-halogenated solvent waste should be collected in separate, clearly labeled containers.
-
Solid waste, such as contaminated gloves, coveralls, and weighing paper, should be collected in a designated, sealed hazardous waste container.
2. Container Management:
-
Use leak-proof, chemically compatible containers for all hazardous waste.[3][4] The original compound container can be an ideal choice for waste.[2][4]
-
Containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[5]
-
Do not fill waste containers beyond 90% capacity to prevent spills.[3]
3. Waste Disposal:
-
All this compound waste, including empty containers, is considered hazardous and must be disposed of through a licensed hazardous waste management service arranged by your institution.[4][5]
-
Never dispose of this compound or its solutions down the drain or in the regular trash.[2]
-
Maintain meticulous records of all disposed hazardous waste as required by regulations.[5]
Experimental Protocols
The safe handling and disposal of this compound are operational procedures rather than experiments. The protocols outlined above provide a step-by-step guide for these processes.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of the potent compound this compound, from preparation to disposal.
Caption: A workflow for the safe handling of the potent compound this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
